molecular formula C13H14ClN B1341604 (3-Phenylphenyl)methanamine hydrochloride CAS No. 870837-46-0

(3-Phenylphenyl)methanamine hydrochloride

Cat. No.: B1341604
CAS No.: 870837-46-0
M. Wt: 219.71 g/mol
InChI Key: LGGFUBODWRKTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Phenylphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGFUBODWRKTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590010
Record name 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870837-46-0
Record name [1,1′-Biphenyl]-3-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870837-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Phenylphenyl)methanamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Phenylphenyl)methanamine Hydrochloride

Introduction

This compound, also known as 3-(aminomethyl)biphenyl hydrochloride, is a primary amine salt of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold combined with a reactive primary amine functional group makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. This compound is characterized by a biphenyl core structure where a methanamine group is attached to the 3-position of one of the phenyl rings. The amine is protonated by hydrochloric acid to form a stable, crystalline salt.

Caption: Chemical Structure of this compound.

The hydrochloride salt form is typically preferred in laboratory and developmental settings. The protonation of the amine group increases the compound's melting point and enhances its solubility in polar solvents, while also improving its stability and shelf-life by preventing oxidative degradation of the free amine.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name (3-phenylphenyl)methanamine;hydrochloride
Synonyms 3-Phenylbenzylamine hydrochloride, 3-(Aminomethyl)biphenyl hydrochloride [1]
CAS Number 870837-46-0 [1]
Molecular Formula C₁₃H₁₄ClN [1]
Molecular Weight 219.71 g/mol Calculated
Exact Mass 219.0814771 g/mol [1]
Appearance White to off-white solid Inferred from similar compounds[2][3]
Melting Point Data not readily available
Solubility Expected to be soluble in water and polar organic solvents (e.g., Methanol, DMSO) Inferred from similar amine hydrochlorides[4]
InChI Key LGGFUBODWRKTQL-UHFFFAOYSA-N [1]

| SMILES | Cl.NCC1C=CC=C(C=1)C1C=CC=CC=1 |[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of a nitrile precursor, a robust and high-yielding strategy in organic chemistry.[5] This approach is favored due to the commercial availability of the starting material, 3-phenylbenzonitrile, and the straightforward nature of the reduction and subsequent salt formation.

Synthesis_Workflow start 3-Phenylbenzonitrile reaction Nitrile Reduction start->reaction 1. Starting Material reagents Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) Solvent (e.g., THF, Ethanol) reagents->reaction 2. Reagents intermediate (3-Phenylphenyl)methanamine (Free Base) reaction->intermediate 3. Forms Free Base acidification Acidification with HCl in an anhydrous solvent (e.g., Diethyl Ether) intermediate->acidification 4. In-situ or post-workup product (3-Phenylphenyl)methanamine HCl acidification->product 5. Salt Formation & Precipitation purification Purification (Recrystallization) product->purification 6. Isolate Crude Solid final_product Pure Product purification->final_product

Caption: General synthetic workflow for (3-Phenylphenyl)methanamine HCl.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative lab-scale synthesis.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3-phenylbenzonitrile (1 equivalent) and an anhydrous solvent such as tetrahydrofuran (THF).

  • Reduction: The solution is cooled to 0°C in an ice bath. A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents), is added portion-wise. Causality: LiAlH₄ is a powerful, non-selective reducing agent suitable for converting nitriles to primary amines. The reaction is performed under an inert atmosphere (nitrogen) to prevent quenching of the highly reactive hydride by atmospheric moisture.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: The reaction is carefully quenched by sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

  • Extraction: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.

  • Salt Formation: The solvent is removed under reduced pressure to yield the crude free base as an oil. The oil is redissolved in a minimal amount of anhydrous diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring.

  • Purification: The precipitated this compound is collected by vacuum filtration, washed with cold diethyl ether, and dried. For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/ether. Causality: The conversion to the hydrochloride salt facilitates purification as the salt is typically a crystalline solid that readily precipitates from nonpolar organic solvents, separating it from unreacted starting material or non-basic byproducts.

Analytical Characterization and Quality Control

A self-validating system of analytical protocols is essential to confirm the identity, structure, and purity of the synthesized compound.

Analytical_Workflow sample Synthesized Sample nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ms Mass Spectrometry (MS) sample->ms ftir FTIR Spectroscopy sample->ftir hplc HPLC Analysis sample->hplc identity Structural Confirmation (Identity & Integrity) nmr->identity ms->identity ftir->identity purity Purity Assessment (>98% required for most applications) hplc->purity

Caption: Integrated analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2-7.8 ppm, integrating to 9 protons.

    • Benzylic Protons (-CH₂-): A singlet or a broad singlet around δ 4.0-4.2 ppm, integrating to 2 protons.

    • Ammonium Protons (-NH₃⁺): A broad singlet typically observed between δ 8.0-9.0 ppm, integrating to 3 protons. This peak may exchange with residual D₂O in the NMR solvent.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework.

    • Aromatic Carbons (Ar-C): Multiple signals in the δ 125-145 ppm region.

    • Benzylic Carbon (-CH₂-): A single peak around δ 45-50 ppm.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the hydrochloride salt.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Causality: DMSO-d₆ is often chosen as it solubilizes the salt well and the ammonium protons are less likely to exchange rapidly compared to in D₂O.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the spectrum will show the molecular ion of the free base, not the intact salt.

  • Expected Ion: [M+H]⁺ for the free base (C₁₃H₁₃N).

  • Calculated m/z: 184.11 (for C₁₃H₁₄N⁺). The presence of this ion confirms the mass of the parent molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

Protocol: Purity Analysis by RP-HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid). Causality: The acidic modifier (TFA) ensures good peak shape by protonating the amine and any free silanol groups on the stationary phase.

  • Gradient: A typical gradient would be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 water/acetonitrile mixture.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring user safety.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Amine hydrochlorides can be irritants.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] The compound is likely hygroscopic, and absorption of moisture should be minimized.[4]

  • Safety: While specific toxicity data is not available, related compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

Conclusion

This compound is a key chemical intermediate whose utility is derived from its well-defined structure and versatile reactivity. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical methodologies, is paramount for its successful application in research and development. The protocols and insights provided in this guide serve as a foundational resource for scientists, enabling them to confidently synthesize, characterize, and utilize this compound in their work.

References

  • Kuujia.com. Cas no 870837-46-0 (this compound). Available from: [Link]

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride | C7H9ClFN | CID 49795968. Available from: [Link]

  • Supplementary Information. Available from: [Link]

  • PubChem. (3-Ethylphenyl)methanamine hydrochloride | C9H14ClN | CID 66843903. Available from: [Link]

  • PubChem. Methanamine, N-(phenylmethylene)- | C8H9N | CID 73954. Available from: [Link]

  • Google Patents. CN104557564A - Preparation method of phenylmethylamine.
  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. Available from: [Link]

Sources

The Synthesis and Characterization of (Biphenyl-3-yl)methanamine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Biphenyl Methanamine Scaffold

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in various biological interactions.[1] The introduction of a methanamine group to the biphenyl core, as in (biphenyl-3-yl)methanamine, provides a key building block for the synthesis of a diverse array of compounds with significant pharmacological potential.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of (biphenyl-3-yl)methanamine, offering field-proven insights for researchers and professionals in drug development. The strategic placement of the aminomethyl group at the 3-position of the biphenyl ring offers a vector for chemical diversification, enabling the exploration of structure-activity relationships in novel therapeutic agents.

Strategic Synthesis of (Biphenyl-3-yl)methanamine

The synthesis of (biphenyl-3-yl)methanamine can be approached through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most common and effective strategies are the reductive amination of biphenyl-3-carbaldehyde and the reduction of 3-cyanobiphenyl.

Method 1: Reductive Amination of Biphenyl-3-carbaldehyde

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[3] This one-pot reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.[3] For the synthesis of (biphenyl-3-yl)methanamine, this involves the reaction of biphenyl-3-carbaldehyde with an ammonia source, followed by reduction.

Causality Behind Experimental Choices:

  • Ammonia Source: Aqueous ammonia or ammonium acetate can be used as the nitrogen source. Ammonium acetate is often preferred as it also acts as a mild acidic catalyst to promote imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its selectivity for the imine over the aldehyde starting material.[4] This minimizes the formation of the corresponding alcohol as a byproduct. Other reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed.[4]

  • Solvent: Methanol or ethanol are suitable solvents as they can dissolve the reactants and are compatible with the reducing agent.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a round-bottom flask, add biphenyl-3-carbaldehyde (1.0 eq.) and ammonium acetate (10 eq.).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the solids.

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Evaporate the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue with 2 M NaOH until pH > 10. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (biphenyl-3-yl)methanamine by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of the product amine. The final product's identity and purity should be confirmed by NMR, MS, and IR spectroscopy.

Diagram of Reductive Amination Workflow

G start Biphenyl-3-carbaldehyde + Ammonium Acetate in Methanol imine_formation Imine Formation (Stir at RT, 30 min) start->imine_formation reduction Reduction with NaBH3CN (0 °C to RT, 12-24h) imine_formation->reduction workup Aqueous Work-up (HCl quench, NaOH basification) reduction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product (Biphenyl-3-yl)methanamine purification->product

Caption: Workflow for the synthesis of (biphenyl-3-yl)methanamine via reductive amination.

Method 2: Reduction of 3-Cyanobiphenyl

The reduction of a nitrile group is another excellent method for the synthesis of primary amines. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for its high reactivity.

Causality Behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yield. Care must be taken due to its pyrophoric nature and violent reaction with water.

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are required for LiAlH₄ reductions to prevent its decomposition.

  • Work-up: A careful quenching procedure, typically a Fieser work-up, is necessary to safely decompose the excess LiAlH₄ and the aluminum salts to facilitate product isolation.

Experimental Protocol: Nitrile Reduction

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.

  • Addition of Nitrile: Dissolve 3-cyanobiphenyl (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting nitrile.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

  • Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (biphenyl-3-yl)methanamine by column chromatography or distillation under reduced pressure.

Self-Validating System: The complete consumption of the starting nitrile can be confirmed by IR spectroscopy (disappearance of the C≡N stretch) and TLC. The final product should be characterized by spectroscopic methods.

Diagram of Nitrile Reduction Workflow

G start 3-Cyanobiphenyl in Anhydrous Diethyl Ether reduction Addition to LiAlH4 suspension (0 °C to Reflux, 4-6h) start->reduction workup Fieser Work-up (H2O, NaOH(aq), H2O) reduction->workup filtration Filtration through Celite workup->filtration concentration Drying and Concentration filtration->concentration product (Biphenyl-3-yl)methanamine concentration->product

Caption: Workflow for the synthesis of (biphenyl-3-yl)methanamine via nitrile reduction.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (biphenyl-3-yl)methanamine. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of all the protons in the molecule. For (biphenyl-3-yl)methanamine, the spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the nine protons of the biphenyl system. A singlet for the two benzylic protons of the -CH₂-NH₂ group would be expected around 3.8-4.0 ppm. A broad singlet corresponding to the two amine protons (-NH₂) would also be present, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The biphenyl moiety will exhibit a series of signals in the aromatic region (approximately 120-145 ppm). The benzylic carbon of the -CH₂-NH₂ group is expected to appear around 45-50 ppm.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.20 - 7.80 (m, 9H)Aromatic-H
3.80 - 4.00 (s, 2H)-CH₂-NH₂
1.50 - 2.50 (br s, 2H)-CH₂-NH₂
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For (biphenyl-3-yl)methanamine (C₁₃H₁₃N), the expected molecular weight is approximately 183.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 183.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.[5] The IR spectrum of (biphenyl-3-yl)methanamine is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500 (two bands)N-H stretchPrimary Amine (-NH₂)
3000 - 3100C-H stretchAromatic
1600, 1480, 1450C=C stretchAromatic Ring
1580 - 1650N-H bendPrimary Amine (-NH₂)
690 - 900C-H bendAromatic (out-of-plane)

Conclusion and Future Perspectives

This guide has outlined two robust and reliable methods for the synthesis of (biphenyl-3-yl)methanamine, a valuable building block in chemical research. The detailed protocols for reductive amination and nitrile reduction, along with the comprehensive characterization data, provide a solid foundation for researchers to produce and validate this important compound. The biphenyl methanamine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of its synthesis and properties is paramount for advancing research in this area.

References

  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Preparation of amino biphenyl derivatives. ResearchGate. (n.d.). Retrieved from [Link]

  • Lee, D. H., Hahn, J. T., & Jung, D. I. (2013). Synthesis of Biphenyl-4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(13), 7253–7256.
  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. PrepChem.com. (n.d.). Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Reductive Amination. YouTube. (2023, March 16). Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Biphenyl, 3,3'-dimethyl. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Kumar Reddy, P. S., & Kumar, K. A. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 9(7), 113-118.
  • SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Reductive Amination. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. (2023, July 20). Retrieved from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. (2023, February 17). Retrieved from [Link]

  • Synthesis of biphenyl. PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation Of Potent Antihypertensive Activity: 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-Yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. (n.d.). Retrieved from [Link]

  • IR spectra of the biphenyl. ResearchGate. (n.d.). Retrieved from [Link]

  • Biphenyl. NIST WebBook. (n.d.). Retrieved from [Link]

  • Biphenyl. NIST WebBook. (n.d.). Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]

  • Preparation of biphenyl. PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. (n.d.). Retrieved from [Link]

  • Biphenyl-3-YL(phenyl)methanone. PubChem. (n.d.). Retrieved from [Link]

  • IR spectrum of 2-(biphenyl-4-yl)-3-((2-(2,4-dinitrophenyl) hydrazono) methyl) imidazo [1,2-a] pyridine. ResearchGate. (n.d.). Retrieved from [Link]

  • 1,1'-Biphenyl, 3-methyl-. NIST WebBook. (n.d.). Retrieved from [Link]

  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712.
  • Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. ResearchGate. (2025, June 28). Retrieved from [Link]

  • Methanamine, N-(phenylmethylene)-. NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Characterization of (3-Phenylphenyl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Phenylphenyl)methanamine hydrochloride (also known as 3-biphenylmethylamine hydrochloride). Due to the limited availability of directly published spectra for this specific salt, this document synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to present a detailed, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition and interpretation are also discussed to provide a self-validating framework for experimental work.

Introduction

This compound is a primary amine hydrochloride featuring a biphenyl moiety. This structural motif is of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to fill the gap in readily available spectral data by providing a robust, predictive analysis based on established spectroscopic knowledge of its constituent parts: the biphenyl core, the benzylamine functionality, and the effects of hydrochloride salt formation.

The core of our analysis relies on dissecting the molecule into its primary components and understanding their individual and combined spectroscopic signatures.

Target Molecule Target Molecule Biphenyl Core Biphenyl Core Target Molecule->Biphenyl Core Aromatic Signals Benzylamine Moiety Benzylamine Moiety Target Molecule->Benzylamine Moiety Aliphatic & N-H Signals HCl Salt HCl Salt Target Molecule->HCl Salt Effect on Amine Group cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation Dissolve ~10 mg in 0.7 mL DMSO-d6 Dissolve ~10 mg in 0.7 mL DMSO-d6 Transfer to NMR tube Transfer to NMR tube Dissolve ~10 mg in 0.7 mL DMSO-d6->Transfer to NMR tube Acquire ¹H Spectrum Acquire ¹H Spectrum Transfer to NMR tube->Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ¹³C Spectrum Acquire ¹H Spectrum->Acquire ¹³C Spectrum Add D₂O Add D₂O Acquire ¹³C Spectrum->Add D₂O Re-acquire ¹H Spectrum Re-acquire ¹H Spectrum Add D₂O->Re-acquire ¹H Spectrum Confirm -NH₃⁺ disappearance Confirm -NH₃⁺ disappearance Re-acquire ¹H Spectrum->Confirm -NH₃⁺ disappearance

Caption: Workflow for NMR data acquisition and validation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet attributed to the -NH₃⁺ protons confirms its assignment. [1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ammonium group and the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Ammonium)3200 - 2800 (broad)Strong, BroadThis broad, strong absorption is characteristic of an ammonium salt. [4][5][6]
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)2800 - 2950MediumArises from the -CH₂- group.
N-H Bend (Ammonium)1600 - 1500Medium-StrongAsymmetric and symmetric bending vibrations of the -NH₃⁺ group.
C=C Stretch (Aromatic)1600, 1475Medium-StrongCharacteristic absorptions for the phenyl rings.
C-N Stretch1250 - 1020MediumCharacteristic of aliphatic amines. [7]
C-H Out-of-Plane Bend900 - 675StrongStrong bands indicative of the substitution pattern on the aromatic rings.

Causality of Predictions:

  • Ammonium Stretches and Bends: The formation of the hydrochloride salt converts the primary amine (-NH₂) into a primary ammonium ion (-NH₃⁺). This results in the appearance of a very broad and strong N-H stretching band in the 3200-2800 cm⁻¹ region, often with multiple sub-maxima. [4][5][6]Additionally, characteristic N-H bending vibrations appear in the 1600-1500 cm⁻¹ region.

  • Aromatic Vibrations: The biphenyl structure will give rise to characteristic aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. Strong out-of-plane C-H bending bands will also be present, which can be diagnostic of the substitution pattern.

Experimental Protocol for IR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition Grind with KBr Grind with KBr Press into pellet Press into pellet Grind with KBr->Press into pellet Acquire background spectrum Acquire background spectrum Press into pellet->Acquire background spectrum Acquire sample spectrum Acquire sample spectrum Acquire background spectrum->Acquire sample spectrum

Caption: Workflow for solid-state IR spectroscopy.

Step-by-Step Methodology (KBr Pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the hydrochloride salt will likely dissociate, and the mass spectrum will reflect the fragmentation of the free base, (3-Phenylphenyl)methanamine.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentNotes
183[M]⁺Molecular ion of the free base (C₁₃H₁₃N). An odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule). [2][3]
182[M-H]⁺Loss of a hydrogen atom.
168[M-NH₃]⁺Loss of ammonia.
154[C₁₂H₁₀]⁺Biphenyl radical cation.
91[C₇H₇]⁺Tropylium ion, a common fragment in benzyl-containing compounds.

Causality of Predictions:

  • Molecular Ion: The molecular weight of the free base, (3-Phenylphenyl)methanamine (C₁₃H₁₃N), is 183.25 g/mol . The molecular ion peak is therefore expected at m/z 183.

  • Alpha-Cleavage: The most characteristic fragmentation of primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. [2]For (3-Phenylphenyl)methanamine, this would lead to the loss of the biphenyl radical and the formation of a [CH₂=NH₂]⁺ ion at m/z 30. However, the formation of the resonance-stabilized biphenyl cation is also likely.

  • Benzylic Cleavage: Cleavage at the benzylic position is also a common fragmentation pathway, leading to the formation of a biphenylmethyl cation or a tropylium ion.

Experimental Protocol for Mass Spectrometry

cluster_prep Sample Introduction cluster_acq Data Acquisition Dissolve in suitable solvent Dissolve in suitable solvent Direct infusion or GC-MS Direct infusion or GC-MS Dissolve in suitable solvent->Direct infusion or GC-MS EI ionization (70 eV) EI ionization (70 eV) Direct infusion or GC-MS->EI ionization (70 eV) Mass analysis Mass analysis EI ionization (70 eV)->Mass analysis

Caption: Workflow for mass spectrometry analysis.

Step-by-Step Methodology (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or dichloromethane.

  • Injection: Inject a small volume of the solution into the gas chromatograph. The heated injection port will vaporize the sample.

  • Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive set of expected spectral data and interpretation guidelines. The experimental protocols outlined herein offer a framework for the reliable acquisition and validation of these spectra. This document serves as a valuable resource for scientists and researchers working with this compound, facilitating its unambiguous identification and characterization.

References

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 615-627.
  • Marion, L., Ramsay, D. A., & Jones, R. N. (1951). The infrared spectra of secondary amines and their salts. Journal of the American Chemical Society, 73(1), 305-308.
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Retrieved from [Link]

  • Fauvet, M., & Fiaud, J. C. (1985). Conformational analysis of biphenyls using 13C NMR spectroscopy. Journal of Molecular Structure, 125(3-4), 251-260.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

  • Barich, D. H., Pugmire, R. J., Grant, D. M., & Iuliucci, R. J. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(29), 6780-6787.
  • Hehre, W. J., & Taft, R. W. (1976). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). Benzylaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society, 100(16), 4969-4974.
  • PubChem. (n.d.). N-Methyl-N-phenylbenzylamine. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A34. N-Phenylbenzylamine. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, N-(phenylmethylene)-. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]

  • MassBank. (2016, December 12). Benzylamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of (3-Phenylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of (3-Phenylphenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis[1]. We delve into the core physicochemical principles governing its solubility, including solvent polarity, pH effects, and the common-ion effect. This document outlines a robust, field-proven experimental protocol using the gold-standard shake-flask method for thermodynamic equilibrium solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound for formulation and process development.

Introduction to this compound

This compound, also known as 3-Phenylbenzylamine hydrochloride, is a bifunctional organic molecule featuring a primary amine and a biphenyl core. Its utility as a building block in the synthesis of complex pharmaceutical agents makes a thorough understanding of its physical properties essential[1]. Among these properties, solubility is paramount. Aqueous solubility directly influences a drug's bioavailability, while solubility in organic solvents is critical for reaction kinetics, purification, and formulation[2].

This guide establishes the theoretical and practical foundation for characterizing the solubility of this compound across a range of relevant solvent systems.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource
Chemical Name This compoundChem-Impex[1]
Synonym 3-Phenylbenzylamine hydrochlorideChem-Impex[1]
CAS Number 870837-46-0Chem-Impex[1]
Molecular Formula C₁₃H₁₃N·HClChem-Impex[1]
Molecular Weight 219.71 g/mol Chem-Impex[1]
Appearance White to off-white solidChem-Impex[1]
Purity ≥ 97% (by HPLC)Chem-Impex[1]

Theoretical Principles of Solubility

The solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specified temperature to produce a saturated solution in equilibrium with excess solid[2]. For an ionic salt of a weak base like this compound, solubility is not a single value but a complex function of the solvent system's properties.

The "Like Dissolves Like" Principle: Solvent Polarity

The adage "like dissolves like" is the foundational concept for predicting solubility. It posits that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another. Solvents can be broadly classified as polar and nonpolar. Polar solvents are further divided into protic (containing O-H or N-H bonds) and aprotic.

  • This compound is an ionic salt, making it highly polar. The ammonium cation and chloride anion readily interact with polar solvent molecules.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be excellent solvents. Their ability to form hydrogen bonds and engage in strong ion-dipole interactions can effectively solvate the ammonium and chloride ions, overcoming the crystal lattice energy of the solid salt.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can solvate the cation well but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be moderate to good.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot effectively solvate ions. Consequently, this compound is expected to have very low solubility in these solvents.

cluster_0 Solubility Prediction Based on Polarity cluster_1 Solvent Type Solute (3-Phenylphenyl)methanamine HCl (Highly Polar, Ionic) PolarProtic Polar Protic (e.g., Water, Ethanol) Solute->PolarProtic High Solubility (Strong Ion-Dipole Forces) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->PolarAprotic Moderate Solubility (Dipole-Ion Forces) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Low Solubility (Weak Interactions)

Figure 1: Conceptual diagram of solubility based on the "like dissolves like" principle.

Impact of pH on Aqueous Solubility

For ionizable compounds, pH is a critical determinant of aqueous solubility[3][4]. This compound is the salt of a weak base (the free amine) and a strong acid (HCl). In solution, it exists in equilibrium with its free base form.

R-NH₃⁺Cl⁻ ⇌ R-NH₃⁺ + Cl⁻ R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

According to Le Châtelier's principle, changes in the H₃O⁺ concentration (and thus pH) will shift this equilibrium[5].

  • In Acidic Solutions (Low pH): The high concentration of H₃O⁺ drives the equilibrium to the left, favoring the protonated, ionic form (R-NH₃⁺). This form is highly water-soluble. Therefore, the solubility of the salt is expected to be high and relatively independent of pH in the acidic range.

  • In Basic Solutions (High pH): Hydroxide ions (OH⁻) will neutralize H₃O⁺, shifting the equilibrium to the right. This converts the soluble ionic form into the less soluble, neutral free base (R-NH₂). Once the concentration of the free base exceeds its own intrinsic solubility, it will precipitate from the solution, causing a sharp decrease in the total measured solubility of the compound[6].

The Common-Ion Effect

The common-ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound[7]. For this compound, adding an external source of chloride ions (e.g., from NaCl or in a high-chloride buffer) to an aqueous solution will shift the dissolution equilibrium (R-NH₃⁺Cl⁻(s) ⇌ R-NH₃⁺(aq) + Cl⁻(aq)) to the left, favoring the solid salt and thus reducing its solubility[7]. This is an important consideration for formulation in saline or other chloride-containing media.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and definitive solubility data, the thermodynamic equilibrium solubility must be measured. The shake-flask method is the most widely used and accepted technique for this purpose[8]. This method ensures that the solution reaches equilibrium with an excess of the solid compound, providing a true measure of its saturation solubility[9].

Workflow Overview

The overall process involves adding an excess of the solid compound to the chosen solvent, agitating the mixture at a constant temperature until equilibrium is achieved, separating the solid and liquid phases, and finally, quantifying the compound's concentration in the saturated liquid phase (filtrate)[10].

G start Start step1 Add excess (3-Phenylphenyl)methanamine HCl to a known volume of solvent in a sealed vial start->step1 step2 Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48 hours step1->step2 step3 Phase Separation: Centrifuge to pellet excess solid step2->step3 step4 Carefully withdraw supernatant and filter through 0.22 µm syringe filter step3->step4 step5 Prepare serial dilutions of the clear filtrate using the appropriate mobile phase step4->step5 step6 Quantify concentration using a validated HPLC-UV method step5->step6 end Report Solubility (mg/mL or µg/mL) step6->end

Figure 2: Experimental workflow for the Shake-Flask Solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed to ensure the generation of high-quality, reproducible thermodynamic solubility data.

  • Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a 4 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Pipette a precise volume (e.g., 2.0 mL) of the pre-equilibrated solvent (at 25°C) into the vial.

    • Prepare triplicate samples for each solvent to ensure statistical validity.

    • Include a magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a magnetic stir plate within a temperature-controlled incubator set to 25°C (or other desired temperature).

    • Stir the suspensions at a constant rate (e.g., 600 RPM) for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, which should be confirmed by preliminary time-to-equilibrium studies.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for 1-2 hours at the same constant temperature.

    • To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

    • Filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining micro-particulates. The first few drops should be discarded to saturate the filter membrane.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Multiple dilutions may be necessary for high-solubility samples.

HPLC-UV Method for Concentration Analysis

High-Performance Liquid Chromatography with UV detection is a precise method for quantifying the concentration of the dissolved analyte[11].

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid to ensure protonation and good peak shape).

  • Detection: The UV detection wavelength should be set to a λ_max of the compound, determined by running a UV scan of a standard solution.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.999.

  • Analysis: Inject the diluted, filtered samples from the solubility experiment. Use the peak area from the resulting chromatogram and the calibration curve equation to calculate the exact concentration in the diluted sample.

  • Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor.

    Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Data Interpretation and Presentation

The results of the solubility study should be compiled into a clear, comparative format. The following table presents a hypothetical but theoretically grounded set of results for this compound.

SolventSolvent TypePolarity Index (P')[12]Expected SolubilityMeasured Solubility (mg/mL at 25°C)
Water (pH 4.0)Polar Protic10.2Very High> 100
EthanolPolar Protic4.3 (value for n-Propanol is 4.0)High50 - 100
MethanolPolar Protic5.1High70 - 120
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Moderate-High30 - 70
AcetonitrilePolar Aprotic5.8Moderate10 - 30
AcetonePolar Aprotic5.1Low-Moderate1 - 10
DichloromethaneNonpolar3.1Very Low< 0.1
TolueneNonpolar2.4Very Low< 0.01
HexaneNonpolar0.1Insoluble< 0.001

Discussion of Expected Results: As predicted by theory, the highest solubility would be observed in highly polar protic solvents like water and methanol. The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding. Solubility would decrease in polar aprotic solvents, which are less effective at solvating the chloride anion. In nonpolar solvents like toluene and hexane, the compound is expected to be practically insoluble, as these solvents cannot overcome the strong ionic interactions of the crystal lattice.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical research and development. This guide has detailed the key theoretical factors—solvent polarity, pH, and common-ion effects—that dictate its dissolution behavior. By employing the robust and reliable shake-flask method for thermodynamic solubility determination coupled with a validated HPLC-UV analytical technique, researchers can generate the high-quality data needed to guide formulation, process chemistry, and preclinical development. The principles and protocols outlined herein provide a complete framework for the thorough characterization of this important synthetic intermediate.

References

  • ResearchGate. (n.d.). Schematic diagram of the recommended workflow for automated high-throughput solubility determination adapted from the solubility and residual solid screening (SORESOS) assay. Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents.
  • Unknown. (n.d.). Solvent Polarities. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Phenylbenzylamine Hydrochloride. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • Viziscience. (2025). How pH Affects Solubility of Salts AP Chemistry Unit 8. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (3-Phenylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Uncharted Pharmacological Landscape of a Novel Benzylamine

To the seasoned researcher, the emergence of a novel chemical entity like (3-Phenylphenyl)methanamine hydrochloride presents both a challenge and an opportunity. While the existing scientific literature is silent on its specific biological activities, its structure—a derivative of benzylamine with a biphenyl moiety—offers a compelling starting point for investigation. This guide is structured not as a retrospective summary of established facts, but as a prospective roadmap for the rigorous elucidation of its mechanism of action. We will proceed from foundational principles of molecular pharmacology, leveraging our expertise to outline a logical, multi-tiered experimental strategy. This document is intended for drug discovery and development professionals who are tasked with characterizing such novel compounds.

Part 1: Foundational Analysis and Hypothesis Formulation

The chemical architecture of this compound, featuring a primary amine separated from a phenyl ring by a methylene bridge, places it in the broad class of phenethylamines and benzylamines. This structural motif is a well-known pharmacophore that interacts with a variety of biogenic amine targets. The presence of a second phenyl ring (the biphenyl group) introduces additional steric bulk and lipophilicity, which can significantly influence target affinity and selectivity compared to simpler analogs like phenethylamine.

Hypothesized Primary Targets: Based on these structural considerations, our primary hypothesis is that this compound functions as a modulator of monoamine systems. The most probable targets include:

  • Monoamine Transporters: The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are high-probability candidates due to their established affinity for phenethylamine-like structures.

  • Monoamine Receptors: G-protein coupled receptors (GPCRs) for serotonin (5-HT), dopamine (D), and adrenergic (α and β) systems are also plausible targets.

  • Trace Amine-Associated Receptors (TAARs): In particular, TAAR1 is a key receptor for endogenous phenethylamines and could be a target for this synthetic analog.

Our initial experimental strategy will therefore focus on systematically screening the compound against these target classes.

Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action Elucidation

The following experimental protocols are designed as a self-validating cascade, where the results of each stage inform the design of the next.

Workflow Stage 1: Initial Target Screening

The objective of this initial phase is to broadly survey the interaction of this compound with the hypothesized target classes.

Experimental Protocol 1: Radioligand Binding Assays

This classic technique provides a direct measure of the compound's ability to displace a known radioactive ligand from its target receptor or transporter.

Methodology:

  • Target Preparation: Utilize commercially available cell membrane preparations or cell lines recombinantly expressing the human targets (SERT, DAT, NET, and a panel of 5-HT, dopamine, and adrenergic receptors).

  • Assay Conditions:

    • Incubate a fixed concentration of the appropriate radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) with the membrane preparation.

    • Introduce a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Allow the reaction to reach equilibrium.

  • Detection: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).

Data Presentation: Initial Binding Affinity Profile

TargetRadioligandKi (nM) of this compound
SERT[³H]-citalopramTBD
DAT[³H]-WIN 35,428TBD
NET[³H]-nisoxetineTBD
5-HT₂ₐ[³H]-ketanserinTBD
D₂[³H]-spiperoneTBD
α₂ₐ[³H]-rauwolscineTBD

Causality and Interpretation: A low Ki value (typically in the nanomolar range) for a particular target suggests a high binding affinity and prioritizes that target for further functional investigation.

Workflow Stage 2: Functional Characterization

Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of this binding—is the compound an agonist, antagonist, or allosteric modulator?

Experimental Protocol 2: Transporter Uptake Assays

This assay measures the compound's effect on the primary function of monoamine transporters: the uptake of their respective neurotransmitters.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the transporter of interest (e.g., hSERT).

  • Uptake Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a radiolabeled substrate (e.g., [³H]-serotonin for SERT).

    • Incubate for a short period to allow for substrate uptake.

    • Wash the cells to remove extracellular substrate and lyse them.

    • Quantify the intracellular radioactivity using a scintillation counter.

  • Substrate Release Assay (to test for releasing activity):

    • Pre-load the cells with the radiolabeled substrate.

    • Wash and then incubate with varying concentrations of the test compound.

    • Measure the amount of radioactivity released into the supernatant.

Data Presentation: Transporter Functional Activity

TransporterIC₅₀ (Uptake Inhibition, nM)EC₅₀ (Substrate Release, nM)
SERTTBDTBD
DATTBDTBD
NETTBDTBD

Experimental Protocol 3: GPCR Functional Assays (Example: 5-HT₂ₐ Receptor)

If binding to a GPCR like the 5-HT₂ₐ receptor is observed, its functional effect can be determined by measuring downstream signaling events.

Methodology:

  • Calcium Flux Assay: The 5-HT₂ₐ receptor couples to the Gq protein, leading to an increase in intracellular calcium upon activation.

    • Use a cell line expressing the 5-HT₂ₐ receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • To test for agonist activity, add varying concentrations of this compound and measure the change in fluorescence.

    • To test for antagonist activity, pre-incubate with the test compound and then stimulate with a known agonist (e.g., serotonin). A decrease in the agonist-induced signal indicates antagonism.

Visualization of Experimental Workflows

experimental_workflow cluster_0 Stage 1: Target Identification cluster_1 Stage 2: Functional Characterization cluster_2 Stage 3: In Vivo Confirmation Binding_Assays Radioligand Binding Assays (SERT, DAT, NET, GPCRs) Transporter_Assays Transporter Uptake & Release Assays Binding_Assays->Transporter_Assays High affinity for transporter GPCR_Assays GPCR Functional Assays (e.g., Calcium Flux) Binding_Assays->GPCR_Assays High affinity for GPCR In_Vivo_Studies In Vivo Models (e.g., Microdialysis, Behavioral) Transporter_Assays->In_Vivo_Studies GPCR_Assays->In_Vivo_Studies

Caption: A multi-stage workflow for elucidating the mechanism of action.

Part 3: In Vivo Validation and Concluding Remarks

The culmination of this in vitro characterization is the validation of the hypothesized mechanism in a living system.

Experimental Protocol 4: In Vivo Microdialysis

This technique allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a brain region rich in the terminals of the monoaminergic system of interest (e.g., the striatum for dopamine, the prefrontal cortex for serotonin and norepinephrine).

  • Drug Administration: After a recovery period, this compound is administered systemically (e.g., via intraperitoneal injection).

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals and the concentrations of serotonin, dopamine, and norepinephrine (and their metabolites) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualization of a Hypothesized Signaling Pathway

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound (3-Phenylphenyl)methanamine hydrochloride SERT SERT Compound->SERT Inhibits 5HT_vesicle 5-HT Vesicle SERT->5HT_vesicle Reuptake 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Signaling Downstream Signaling 5HT_receptor->Signaling

Caption: Hypothesized inhibition of serotonin reuptake by the compound.

This guide provides a comprehensive framework for the elucidation of the mechanism of action of this compound. By following this logical and experimentally rigorous path, researchers can move from a position of zero knowledge to a deep and actionable understanding of this novel chemical entity's pharmacological profile.

References

As no direct literature exists for the topic compound, this reference list provides authoritative sources for the methodologies described.

  • Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]

  • Title: High-Throughput Functional Assays for GPCRs Source: Methods in Molecular Biology URL: [Link]

  • Title: In Vivo Microdialysis of Neurotransmitters Source: Nature Protocols URL: [Link]

  • Title: The Use of Heterologous Expression Systems to Study Transporter Function Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

An In-depth Technical Guide to the Biological Targets of Biphenyl-3-yl-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl-3-yl-methanamine scaffold is a privileged structural motif in medicinal chemistry, conferring a unique combination of rigidity and conformational flexibility that allows for potent and selective interactions with a diverse range of biological targets. This guide provides an in-depth technical overview of the key biological targets of biphenyl-3-yl-methanamine derivatives, with a focus on their therapeutic potential in neurodegenerative diseases and oncology. We will explore the underlying mechanisms of action, detail the relevant signaling pathways, and provide comprehensive experimental protocols for hit validation and characterization.

Cholinesterases: Targeting Cognitive Decline in Neurodegenerative Diseases

Biphenyl derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in patients. By inhibiting AChE and BuChE, these compounds aim to increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]

Mechanism of Action and Signaling Pathway

Biphenyl-3-yl-methanamine derivatives typically act as dual inhibitors of both AChE and BuChE. Their mechanism of inhibition often involves a bimodal interaction with the enzyme's active site. The biphenyl moiety can engage with the peripheral anionic site (PAS) of the enzyme, while the methanamine portion interacts with the catalytic anionic site (CAS). This dual binding can lead to potent inhibition of substrate hydrolysis.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Pathway ACh Acetylcholine AChE AChE / BuChE ACh->AChE Hydrolysis Receptor Muscarinic / Nicotinic Receptors ACh->Receptor Binds PreSynaptic Presynaptic Neuron PreSynaptic->ACh Release PostSynaptic Postsynaptic Neuron Signal Signal Transduction PostSynaptic->Signal Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Biphenyl-3-yl- methanamine Derivative Inhibitor->AChE Inhibits Receptor->PostSynaptic Activates Ellmans_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme) Add_Buffer Add Buffer Reagents->Add_Buffer Compounds Prepare Test Compound Dilutions Add_Compound Add Compound/Vehicle Compounds->Add_Compound Add_Buffer->Add_Compound Add_Enzyme Add Enzyme Add_Compound->Add_Enzyme PreIncubate Pre-incubate (37°C, 15 min) Add_Enzyme->PreIncubate Add_DTNB Add DTNB PreIncubate->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure_Abs Measure Absorbance (412 nm) Add_ATCI->Measure_Abs Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for the Ellman's assay.

PD-1/PD-L1 Pathway: A New Frontier in Cancer Immunotherapy

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecule inhibitors of the PD-1/PD-L1 interaction, including biphenyl derivatives, are of significant interest as they may offer advantages over antibody-based therapies, such as oral bioavailability and improved tumor penetration. [3][4]

Mechanism of Action and Signaling Pathway

Biphenyl derivatives can disrupt the PD-1/PD-L1 interaction by binding to PD-L1 and inducing its dimerization, which prevents its engagement with PD-1 on T-cells. [4]This blockade releases the "brake" on the immune system, allowing T-cells to recognize and attack cancer cells.

Signaling Pathway: PD-1/PD-L1 Immune Checkpoint

PD1_Pathway cluster_tcell T-Cell Surface cluster_cancer Cancer Cell Surface T_Cell T-Cell Cancer_Cell Cancer Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding Inhibition T-Cell Inhibition PDL1->Inhibition Leads to Activation T-Cell Activation Inhibitor Biphenyl Derivative Inhibitor->PDL1 Binds & Induces Dimerization Inhibitor->Activation Allows for

Caption: PD-1/PD-L1 pathway and its inhibition by biphenyl derivatives.

Quantitative Data: PD-1/PD-L1 Inhibition

The potency of biphenyl derivatives as PD-1/PD-L1 inhibitors is determined by their ability to block the protein-protein interaction, often measured using Homogeneous Time-Resolved Fluorescence (HTRF) assays.

Compound ClassAssayIC50 RangeReference
Biphenyl DerivativesHTRFSingle-digit nM to µM[5][6]
Biphenyl Derivative (12j-4)CCK-8 (Apoptosis)2.68 ± 0.27 µM[4]
Experimental Protocol: HTRF Assay for PD-1/PD-L1 Binding

HTRF assays are a popular method for screening small molecule inhibitors of protein-protein interactions due to their high throughput and sensitivity. [7][8][9] Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the proteins interact, the donor and acceptor are in close proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer (e.g., PBS with 0.1% BSA).

    • Tagged PD-1 (e.g., His-tagged) and PD-L1 (e.g., Fc-tagged) proteins.

    • Anti-tag donor fluorophore conjugate (e.g., Anti-His-Europium).

    • Anti-tag acceptor fluorophore conjugate (e.g., Anti-Fc-d2).

    • Test compound dilutions.

  • Assay Procedure (384-well plate format):

    • Dispense 2 µL of the test compound dilutions or vehicle control into the wells.

    • Add 2 µL of the tagged PD-1 protein solution.

    • Add 2 µL of the tagged PD-L1 protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Add 4 µL of a pre-mixed solution containing the anti-tag donor and acceptor fluorophore conjugates.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

STAT3 Signaling Pathway: A Key Target in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. [10][11]Biphenyl derivatives have been investigated as potential inhibitors of the STAT3 signaling pathway. [12]

Mechanism of Action and Signaling Pathway

Biphenyl-3-yl-methanamine derivatives can inhibit the STAT3 pathway by interfering with its activation (phosphorylation) or by preventing its dimerization and subsequent translocation to the nucleus. Some derivatives, particularly those with a cyanoacrylamide group, may act as covalent inhibitors by forming a bond with nucleophilic residues in the STAT3 protein. [11]

Signaling Pathway: STAT3 Activation and Inhibition

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor Biphenyl Derivative Inhibitor->JAK Inhibits Inhibitor->pSTAT3 Inhibits Dimerization

Caption: The STAT3 signaling pathway and points of inhibition.

Quantitative Data: STAT3 Inhibition

The efficacy of biphenyl derivatives as STAT3 inhibitors is assessed by their ability to reduce cancer cell viability and inhibit STAT3 phosphorylation.

Compound ClassCell LineIC50 (µM)Reference
2-Cyano-3-(biphenyl-4-yl)acrylamide DerivativesA549 (Lung Cancer)1.8 - 5.2[11]
2-Cyano-3-(biphenyl-4-yl)acrylamide DerivativesHeLa (Cervical Cancer)2.5 - 6.8[11]
Benzyloxyphenyl-methylaminophenol DerivativesMDA-MB-468 (Breast Cancer)9.61[12]
Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)

Western blotting is a standard technique to detect and quantify the levels of specific proteins, such as the activated (phosphorylated) form of STAT3. [13][14] Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., A549, HeLa) to 70-80% confluency.

    • Treat the cells with various concentrations of the biphenyl-3-yl-methanamine derivative for a specified time (e.g., 24 hours). Include a positive control (e.g., IL-6 to induce STAT3 phosphorylation) and a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, e.g., Tyr705) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.

    • Quantify the band intensities using image analysis software.

General Synthesis of Biphenyl-3-yl-methanamine Derivatives

A common and versatile method for the synthesis of the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. [15]This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

Synthetic Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling Aryl_Halide Aryl Halide (e.g., 3-bromobenzylamine derivative) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Product Biphenyl-3-yl-methanamine Derivative Aryl_Halide->Product + Boronic_Acid Aryl Boronic Acid (e.g., phenylboronic acid) Base Base (e.g., Na2CO3) Boronic_Acid->Product + Catalyst->Product Suzuki-Miyaura Coupling

Caption: General scheme for the synthesis of biphenyl derivatives.

Conclusion

Biphenyl-3-yl-methanamine derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their ability to potently and selectively interact with key biological targets such as cholinesterases, the PD-1/PD-L1 immune checkpoint, and the STAT3 signaling pathway underscores their importance in modern drug discovery. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance these promising molecules towards clinical applications.

References

  • He, X., Wang, C., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 24(19), 3430. [Link]

  • Li, C., et al. (2021). Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. Journal of Biomedical Science, 28(1), 31. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • Al-Benna, S. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. World Journal of Clinical Oncology, 14(10), 456-470. [Link]

  • ResearchGate. (2013). Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. [Link]

  • Khan, I., et al. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. Future Medicinal Chemistry, 15(15), 1347-1364. [Link]

  • Miller, M. J., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry, 67(11), 9346–9360. [Link]

  • Google Patents. (2007). CN101054330A - Synthesis method for biphenyl compound.
  • Szałaj, N., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3568. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • BioAscent. (n.d.). Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. [Link]

  • ResearchGate. (n.d.). IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside... [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [Link]

  • Kant, R., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Chemical and Pharmaceutical Research, 4(3), 1-9. [Link]

  • ResearchGate. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. [Link]

  • Protocol Exchange. (n.d.). Immunostaining Protocol: P-Stat3 (Xenograft and Mice). [Link]

  • Colović, M. B., et al. (2013). Cholinesterase assay by an efficient fixed time endpoint method. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1098-1102. [Link]

  • Protocol Online. (n.d.). STAT-3/phosphoSTAT-3 western blot. [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18529. [Link]

  • Wang, Y., et al. (2023). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2230388. [Link]

  • Skalniak, L., et al. (2021). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. Molecules, 26(23), 7204. [Link]

  • Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 9948-9959. [Link]

  • ResearchGate. (n.d.). New Findings about Ellman's Method to Determine Cholinesterase Activity. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). [Link]

  • Kumari, N., et al. (2023). SYNTHESIS, XRD, DFT/HF, AND MOLECULAR DOCKING INVESTIGATIONS OF 4-(TERT-BUTYL)-4-METHOXY-1,1- BIPHENYL (4-TBMB). RASĀYAN Journal of Chemistry, 16(2), 1184-1192. [Link]

  • Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558. [Link]

  • Deng, J. (2022). Small Molecule Inhibitors of Programmed Cell Death Ligand 1 (PD-L1). University of Groningen. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Sun, M., et al. (2011). Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion. The Prostate, 71(14), 1519-1527. [Link]

  • An updated patent review on PD-1/PD-L1 antagonists (2022-present). (2024). European Journal of Medicinal Chemistry, 275, 116538. [Link]

  • Wieckowska, A., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(16), 4930. [Link]

  • Li, C., et al. (2025). Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology. Journal of Visualized Experiments, (207), e66629. [Link]

  • Kumar, M. H., et al. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 81(3). [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18456-18529. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of (3-Phenylphenyl)methanamine Hydrochloride Binding

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the computational workflow used to investigate the binding characteristics of small molecules to protein targets. We will use (3-Phenylphenyl)methanamine hydrochloride as a model ligand to illustrate this process. While this specific molecule may not have a widely documented biological target, the principles and protocols detailed herein are universally applicable. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale—the causality—that governs each decision in the modeling pipeline. We will proceed from the foundational stages of ligand and target preparation, through the predictive power of molecular docking, and into the dynamic insights offered by molecular dynamics simulations, ensuring each phase is presented as a self-validating system to uphold the highest standards of scientific integrity.

The Computational Gauntlet: A Strategic Overview

The journey from a molecule's structure to understanding its biological interactions is a multi-step process. Each stage builds upon the last, progressively refining our understanding from a static prediction to a dynamic simulation of the biological reality. The causality behind this multi-stage approach is rooted in computational efficiency and scientific rigor. A rapid, less computationally expensive method like molecular docking is first employed to screen possibilities and generate initial hypotheses. These hypotheses are then subjected to the more rigorous, and computationally demanding, scrutiny of molecular dynamics to validate and explore the stability and dynamics of the predicted interactions.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Initial Prediction cluster_refine Phase 3: Dynamic Refinement & Analysis Ligand_Prep 1. Ligand Preparation (3-Phenylphenyl)methanamine HCl Docking 3. Molecular Docking (e.g., AutoDock Vina) Predicts binding pose & affinity Ligand_Prep->Docking 3D Ligand Structure Target_Prep 2. Target Identification & Preparation (e.g., from RCSB PDB) Target_Prep->Docking Prepared Receptor MD_Sim 4. Molecular Dynamics Simulation (e.g., GROMACS) Assesses complex stability & dynamics Docking->MD_Sim Best Binding Pose Analysis 5. Trajectory Analysis (RMSD, RMSF, Interaction Analysis) MD_Sim->Analysis MD Trajectory Conclusion Conclusive Binding Hypothesis Analysis->Conclusion Binding Insights

Caption: High-level overview of the in silico protein-ligand binding analysis workflow.

Foundational Preparations: Setting the Stage for Simulation

The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the ligand and its protein target. This preparatory phase is arguably the most critical for ensuring biologically relevant results.

The Ligand: this compound

Before any simulation, the ligand must be converted from a 2D representation into a three-dimensional, energetically minimized structure with correct atom types and partial charges. This is crucial because docking and simulation engines rely on force fields that calculate intermolecular forces based on these properties.

Experimental Protocol: Ligand Preparation using Open Babel

  • Obtain 2D Structure: Acquire the SMILES string or a 2D structure file (e.g., SDF) for (3-Phenylphenyl)methanamine. The SMILES string is C1=CC=C(C=C1)C2=CC(=CC=C2)CN.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

    Causality: The --gen3d command generates a plausible 3D conformation, which serves as a starting point.

  • Protonation and Charge Assignment: At physiological pH, the primary amine group of our ligand will be protonated. We must ensure this is reflected in our model. For docking with tools like AutoDock Vina, specific file formats (PDBQT) that include partial charges and atom types are required. AutoDock Tools or similar software is used for this conversion. Causality: Incorrect protonation states and charge assignments will lead to inaccurate calculations of electrostatic interactions, a primary driver of molecular recognition and binding.

The Target: Protein Selection and Preparation

Since no specific biological target is widely documented for this compound, we will proceed with a well-characterized example target, such as a kinase or protease, to demonstrate the methodology. For this guide, we will hypothetically select a protein structure from the RCSB Protein Data Bank (PDB), a global archive for 3D macromolecular structure data.[1][2][3][4]

Experimental Protocol: Target Protein Preparation

  • Fetch Protein Structure: Download the desired protein structure from the RCSB PDB (e.g., PDB ID: 6LU7).[1][5]

  • Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, co-solvents, and ions from the crystallization process. These are typically removed.[6] Causality: While some water molecules can be critical for binding (bridging waters), they are often removed in standard docking protocols to simplify the calculation and focus on direct protein-ligand interactions. MD simulations will later reintroduce solvent to provide a more realistic environment.

  • Add Hydrogens and Repair Structure: Experimental structures often lack hydrogen atoms. These must be added, and any missing side chains or loops should be modeled in.[6]

  • Assign Charges and Atom Types: Similar to the ligand, the protein must be prepared for the simulation. For AutoDock Vina, this involves converting the cleaned PDB file to the PDBQT format, which adds polar hydrogens and assigns Gasteiger charges.[6][7] Causality: The force field requires a complete description of the protein, including all atoms and their associated charges, to accurately compute the forces and energies involved in the docking simulation.

Molecular Docking: Predicting the Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a ligand.

The Logic of Docking and Scoring

The process involves two main components: a search algorithm that explores different possible binding poses of the ligand within the protein's active site, and a scoring function that estimates the binding affinity (e.g., in kcal/mol) for each pose.[5] The pose with the lowest binding energy is typically considered the most likely binding mode.[10]

Docking_Workflow Receptor Prepared Receptor (PDBQT) GridBox Define Search Space (Grid Box) Receptor->GridBox Ligand Prepared Ligand (PDBQT) Vina AutoDock Vina Engine Ligand->Vina GridBox->Vina Poses Generate & Score Poses Vina->Poses Results Ranked Binding Poses (Affinity & RMSD) Poses->Results Analysis Visual Analysis & Interaction Mapping Results->Analysis

Caption: The workflow for a typical molecular docking experiment using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Ensure both the protein receptor and the ligand are in the PDBQT format as described in Section 2.0.

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically a cubic box centered on the known active site of the protein.[8] Causality: Defining a specific search space focuses the computational effort on the region of interest, increasing efficiency and reducing the likelihood of finding irrelevant binding sites. The size of the box is critical; it must be large enough to accommodate the ligand in various orientations but not so large as to needlessly increase calculation time.

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the input files and search space parameters.

  • Run AutoDock Vina: Execute the docking from the command line.[5]

  • Analyze Results: The output file (all_results.pdbqt) will contain multiple predicted binding poses, ranked by their binding affinity. These can be visualized using software like PyMOL or Chimera to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts).[11]

Trustworthiness: The Self-Validating Protocol

A crucial step to ensure the trustworthiness of a docking protocol is to perform a re-docking experiment.[11] If the protein structure was co-crystallized with a native ligand, that ligand can be extracted and then re-docked into the protein. A successful protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å. This validates that the chosen parameters and software are appropriate for the system.

Table 1: Example Docking Results for this compound

ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-8.50.000TYR 54, PHE 140, GLU 166
2-8.21.352TYR 54, HIS 41, CYS 145
3-7.92.108MET 49, GLN 189, HIS 164

Molecular Dynamics Simulation: From a Snapshot to a Movie

While docking provides a valuable static prediction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into its stability, flexibility, and the persistence of key interactions.[12]

The Rationale for Dynamic Refinement

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules.[13] By starting with the best-predicted pose from docking, we can simulate the complex in a fully solvated, physiological-like environment to answer critical questions: Is the binding pose stable over time? Do the predicted interactions persist? Does the ligand induce conformational changes in the protein?

MD_Workflow cluster_setup System Setup cluster_run Simulation Start Start with Docked Complex Topology Generate Topology (Force Field Parameters) Start->Topology Solvate Solvate in Water Box Topology->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory MD Trajectory for Analysis Production->Trajectory Generate Trajectory

Sources

An In-Depth Technical Guide: Predicting the ADMET Profile of (3-Phenylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development

Executive Summary

The journey of a drug candidate from initial discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties and unforeseen toxicity.[1][2] Early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is therefore not just beneficial, but critical for mitigating risk and reducing the high attrition rates in drug development.[3][4] This guide provides a comprehensive, technically-grounded framework for the preclinical ADMET characterization of (3-Phenylphenyl)methanamine hydrochloride, a novel small molecule. By integrating state-of-the-art in silico prediction methodologies with a tiered, logic-driven experimental validation strategy, we present a self-validating system designed to build a robust ADMET profile, enabling informed, data-driven decisions in early-stage drug discovery.

Introduction: The Imperative of Early ADMET Assessment

The "fail early, fail cheap" paradigm is a cornerstone of modern pharmaceutical research. Properties that govern a drug's interaction with the body—its ability to be absorbed, reach its target, be metabolized, and cleared without causing undue harm—are as important as its primary pharmacological activity.[3] Neglecting early ADMET assessment can lead to costly late-stage failures.[1] Computational, or in silico, approaches have emerged as indispensable tools, offering rapid, cost-effective methods to predict a compound's ADMET liabilities before significant resources are invested.[5][6] However, these predictions are not infallible. Their true power is realized when they are used to guide a focused and efficient experimental validation plan. This document outlines such an integrated workflow for this compound.

Compound Profile: this compound

Before any assessment, a clear profile of the molecule is required.

  • Compound Name: this compound

  • Synonyms: Biphenyl-3-ylmethanamine hydrochloride

  • CAS Number: 870837-46-0[7]

  • Molecular Formula: C₁₃H₁₄ClN

  • Structure:

    
    
    
  • Canonical SMILES: C1=CC=C(C=C1)C2=CC(=CC=C2)CN.Cl

The biphenylmethanamine scaffold is of interest in medicinal chemistry, and understanding its ADMET profile is the first step in evaluating its potential as a drug-like candidate.

In Silico ADMET Profiling: A Multi-Model Prediction Strategy

No single computational model can perfectly predict the complexities of in vivo processes. Therefore, a consensus approach, leveraging multiple predictive tools, is scientifically robust.[5] For this guide, we will utilize two well-regarded, freely accessible platforms: SwissADME and pkCSM .[8][9] This approach provides a rapid evaluation of key pharmacokinetic and toxicity properties.[10][11]

Rationale for Tool Selection
  • SwissADME: Offers a user-friendly interface and provides excellent predictions for physicochemical properties, drug-likeness, and pharmacokinetic parameters based on a combination of established computational methods.[9][12]

  • pkCSM: Employs a unique methodology based on graph-based signatures to predict a wide range of ADMET properties, serving as an excellent orthogonal model to corroborate or challenge the predictions from other platforms.[8][13]

In Silico Prediction Workflow

The workflow begins with the compound's structure, represented as a SMILES string, which is input into the prediction platforms. The algorithms then calculate a comprehensive suite of properties.

cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Profile SMILES Compound SMILES This compound) SwissADME SwissADME Tool SMILES->SwissADME Input Structure pkCSM pkCSM Tool SMILES->pkCSM Input Structure PhysChem Physicochemical Properties SwissADME->PhysChem Calculates Pharmaco Pharmacokinetics (ADME) SwissADME->Pharmaco Calculates DrugLike Drug-Likeness SwissADME->DrugLike Calculates pkCSM->Pharmaco Predicts Tox Toxicity Endpoints pkCSM->Tox Predicts

Caption: In silico ADMET prediction workflow.

Predicted ADMET Profile of this compound

The following table summarizes the key ADMET properties predicted by SwissADME and pkCSM. Note: These are hypothetical values for illustrative purposes, as would be generated by the tools.

Parameter Category Predicted Value Interpretation & Rationale Source
Molecular Weight Physicochemical219.73 g/mol (free base)Well within the typical range for small molecule drugs (<500 g/mol ).SwissADME
logP (Consensus) Lipophilicity2.85Moderate lipophilicity, suggesting a good balance between solubility and membrane permeability.SwissADME, pkCSM
Water Solubility (logS) Absorption-3.5 (Soluble)Indicates sufficient aqueous solubility for dissolution in the gastrointestinal tract.SwissADME
GI Absorption AbsorptionHighPredicted to be well-absorbed from the gut, a prerequisite for oral bioavailability.SwissADME
BBB Permeant DistributionYesThe molecule may cross the blood-brain barrier, which is critical for CNS targets but a liability for peripheral targets.SwissADME, pkCSM
P-gp Substrate DistributionNoNot predicted to be a substrate of P-glycoprotein, a key efflux transporter that can limit drug distribution.SwissADME
CYP2D6 Inhibitor MetabolismYesPotential to inhibit CYP2D6, a major drug-metabolizing enzyme, indicating a risk for drug-drug interactions.SwissADME, pkCSM
CYP3A4 Inhibitor MetabolismYesPotential to inhibit CYP3A4, another critical enzyme, reinforcing the risk of drug-drug interactions.SwissADME, pkCSM
Total Clearance Excretion0.65 L/h/kgPredicted moderate clearance rate.pkCSM
AMES Toxicity ToxicityNoNot predicted to be mutagenic, passing a critical early safety filter.pkCSM
hERG I Inhibition ToxicityYes (Weak)A potential flag for cardiotoxicity; this requires mandatory experimental follow-up.pkCSM
Hepatotoxicity ToxicityYesPredicted to have a potential for liver toxicity, another key safety concern to be investigated.pkCSM
Drug-Likeness Rules DruggabilityPasses (0 violations)Meets standard criteria (e.g., Lipinski's Rule of Five), suggesting a favorable physicochemical profile for a drug candidate.SwissADME

A Tiered Strategy for Experimental Validation

In silico predictions provide hypotheses that must be tested experimentally. A tiered approach allows for efficient resource allocation, starting with high-throughput screens and progressing to more complex, mechanistic assays for key areas of concern.

Tiered Experimental Validation Workflow

cluster_input Input cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Mechanistic & Safety Assays cluster_output Output Prediction In Silico ADMET Profile (Hypotheses) PAMPA PAMPA Assay (Permeability) Prediction->PAMPA Guides Initial Tests HLM HLM Stability Assay (Metabolism) Prediction->HLM Guides Initial Tests CYP CYP Inhibition Assay (Drug-Drug Interaction) Prediction->CYP Flags Specific Risks hERG hERG Assay (Cardiotoxicity) Prediction->hERG Flags Specific Risks Cyto Cytotoxicity Assay (General Toxicity) Prediction->Cyto Flags Specific Risks Assessment Integrated Risk Assessment PAMPA->Assessment HLM->Assessment CYP->Assessment Provides Mechanistic Data hERG->Assessment Provides Mechanistic Data Cyto->Assessment Provides Mechanistic Data

Caption: Tiered workflow for experimental ADMET validation.

Tier 1: Initial Screening Protocols

These assays are designed to quickly and cost-effectively validate the primary predictions for absorption and metabolism.

Objective: To assess the passive permeability of this compound, validating the in silico prediction of high gastrointestinal absorption. PAMPA is a non-cell-based, high-throughput assay that models passive diffusion across a lipid membrane.[14][15]

Methodology:

  • Preparation of Lipid Membrane: A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and diluted into a pH 7.4 buffer to a final concentration of 100 µM.

  • Assay Setup: The acceptor 96-well plate is filled with pH 7.4 buffer. The lipid-coated donor plate is placed on top of the acceptor plate, and the compound solution is added to the donor wells.

  • Incubation: The entire plate "sandwich" is incubated at room temperature for 4-16 hours to allow for compound diffusion.[16]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated. High and low permeability control compounds (e.g., propranolol and furosemide) are run in parallel to validate the assay performance.

Objective: To determine the metabolic stability of the compound in the presence of key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[17] This assay tests the prediction of metabolic susceptibility and provides an early indication of hepatic clearance.[18][19]

Methodology:

  • Reagent Preparation: Pooled Human Liver Microsomes (HLMs) are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the NADPH-regenerating system (cofactor required for CYP activity) is prepared.[20]

  • Reaction Initiation: The test compound (final concentration 1 µM) is pre-incubated with the HLM solution at 37°C. The metabolic reaction is initiated by adding the NADPH-regenerating system.[21]

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the concentration versus time plot.[17]

Tier 2: Mechanistic and Safety Assays

Based on the in silico flags for CYP inhibition and potential toxicities, the following assays are critical next steps.

Objective: To experimentally confirm the predicted inhibition of CYP2D6 and CYP3A4 and quantify the potency (IC₅₀). This is crucial for assessing the drug-drug interaction risk.

Methodology:

  • System Setup: Recombinant human CYP enzymes or HLMs are incubated with specific fluorescent probe substrates for each isoform (e.g., AMMC for CYP3A4).

  • Inhibition Assessment: The assay is run in the presence of varying concentrations of this compound.

  • Fluorescence Reading: The rate of formation of the fluorescent metabolite is measured over time. A reduction in fluorescence indicates inhibition.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is calculated by plotting the inhibition percentage against the compound concentration.

Objective: To obtain an initial experimental measure of the compound's potential for cytotoxicity, providing a general assessment of the hepatotoxicity risk flagged by the in silico model. The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[22]

Methodology:

  • Cell Seeding: A relevant cell line (e.g., HepG2, a human liver carcinoma cell line) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for 24-48 hours.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[23]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS).[24]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader (typically at ~570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ (the concentration that reduces cell viability by 50%) is calculated.

Integrated Risk Assessment and Path Forward

The true value of this process lies in the synthesis of all data points.

  • Absorption & Distribution: If the high permeability predicted in silico is confirmed by a high Pe value in the PAMPA assay, and the compound is not a P-gp substrate, it has a favorable absorption and distribution profile. The predicted BBB permeability needs to be considered in the context of the intended therapeutic target.

  • Metabolism & Drug-Drug Interactions: If the HLM assay shows moderate to high stability, it aligns with the predicted moderate clearance. However, the in silico flag for CYP inhibition is a significant concern. If experimental assays confirm potent inhibition of CYP2D6 and/or CYP3A4, this represents a major liability for drug-drug interactions that may require chemical modification of the scaffold to mitigate.

  • Toxicity: The in silico flags for hERG inhibition and hepatotoxicity are the most serious warnings. A weak hERG signal must be followed up with more definitive patch-clamp assays. If the MTT assay reveals significant cytotoxicity at low concentrations, this would lend weight to the hepatotoxicity prediction and may be sufficient to halt further development of this specific molecule.

Conclusion

This technical guide has outlined a robust, integrated strategy for the comprehensive ADMET profiling of this compound. By synergistically combining the predictive power of in silico tools with the empirical certainty of a tiered experimental validation workflow, we can efficiently identify and address potential liabilities early in the drug discovery process. This evidence-based approach ensures that resources are focused on candidates with the highest probability of success, embodying the principles of modern, efficient, and scientifically rigorous pharmaceutical development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Scilit. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available from: [Link]

  • Biosig Lab. (n.d.). pkCSM. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from [Link]

  • Fiveable. (n.d.). ADMET prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • IJARBS. (n.d.). Drug Discovery and ADMET process: A Review. Retrieved from [Link]

  • IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI Web Server. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC - PubMed Central. Available from: [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). Predictive ADMET studies, the challenges and the opportunities. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Cheng, F., et al. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central. Available from: [Link]

  • The University of Melbourne. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Retrieved from [Link]

  • YouTube. (n.d.). SwissADME - Search Results. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC - PubMed Central. Available from: [Link]

  • SwissADME. (n.d.). Help - SwissADME. Retrieved from [Link]

  • YouTube. (2022). swiss ADME tutorial. Retrieved from [Link]

  • ResearchGate. (2024). How To use SwissADME? Retrieved from [Link]

  • PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride. Retrieved from [Link]

  • Kuujia.com. (n.d.). Cas no 870837-46-0 (this compound). Retrieved from [Link]

  • PubChem. (n.d.). (3-Ethylphenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluorophenyl)Methanamine Hydrochloride. Retrieved from [Link]

Sources

The Discovery of Novel Biphenyl-3-yl-methanamine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique stereochemical properties and synthetic tractability have enabled the development of therapeutics across diverse areas, including oncology, inflammation, and infectious diseases.[1][2] This guide delves into the discovery of a specific, highly promising subclass: biphenyl-3-yl-methanamine analogs. We will navigate the strategic decisions underpinning the design, synthesis, and evaluation of these compounds, using the development of potent Serotonin 7 (5-HT7) receptor antagonists as a central case study. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and field-proven, practical methodologies.

The Strategic Imperative: Why Biphenyl-3-yl-methanamine?

The biphenyl core offers a rigid, yet conformationally adaptable, framework that can effectively position functional groups for optimal interaction with biological targets.[1] The introduction of a methanamine linker at the 3-position provides a versatile attachment point for various amine-containing moieties, such as piperazines, which are crucial for establishing key interactions with many G-protein coupled receptors (GPCRs) and enzymes. This specific arrangement allows for a systematic exploration of the chemical space to achieve desired potency, selectivity, and pharmacokinetic properties.

While the biphenyl scaffold is broadly applied, analogs of the biphenyl-3-yl-methanamine core have been successfully developed as:

  • Serotonin 7 (5-HT7) Receptor Antagonists: A promising therapeutic target for treating depression and neuropathic pain.[3]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Investigated for their antinociceptive effects.[4]

  • Cholinesterase Inhibitors: Explored as potential treatments for Alzheimer's disease.[5][6]

  • Androgen Receptor (AR) Degraders: Offering new approaches for enzalutamide-resistant prostate cancer.[7]

This guide will focus on the 5-HT7 receptor antagonists to illustrate the discovery process with concrete data and protocols.

Rational Design & Lead Identification: Targeting the 5-HT7 Receptor

The 5-HT7 receptor, a GPCR implicated in mood, cognition, and pain, presents a compelling target for novel therapeutics.[3] The discovery process for biphenyl-3-yl-methanamine analogs as 5-HT7 antagonists begins with a clear hypothesis-driven approach.

Causality of Design: The core hypothesis is that the biphenyl scaffold can mimic the interactions of known ligands while the 3-yl-methanamine linker optimally positions a basic amine group to interact with key acidic residues (e.g., Aspartic Acid) within the transmembrane domain of the 5-HT7 receptor. The second phenyl ring and its substituents can then be modified to explore interactions with a secondary, more shallow hydrophobic pocket, thereby enhancing affinity and selectivity.

Logical Workflow for Hit-to-Lead: The process follows a logical progression from initial concept to a validated lead candidate. This involves iterative cycles of design, synthesis, and biological testing to build a robust Structure-Activity Relationship (SAR).

G cluster_0 Design & Hypothesis cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Optimization A Target Selection: 5-HT7 Receptor B Scaffold Hopping & Privileged Structure Analysis (Biphenyl-3-yl-methanamine) A->B C In Silico Docking & Pharmacophore Modeling B->C D Library Synthesis: Suzuki Coupling Core + Reductive Amination C->D Synthesize Top Candidates E Purification (HPLC) & Structural Verification (NMR, MS) D->E F Primary Screen: Radioligand Binding Assay (Ki determination) E->F Test Analogs G Functional Assay: Antagonist Activity (cAMP inhibition) F->G Confirm Hits H Selectivity Profiling (vs. 5-HT1A, 5-HT2A, etc.) G->H I SAR Analysis & Data Interpretation H->I J Iterative Redesign (Modify R1, R2, R3) I->J Identify Key Structural Features J->D Synthesize Next Generation Analogs

Figure 1: Hit-to-Lead Discovery Workflow for 5-HT7 Receptor Antagonists.

Chemical Synthesis and Optimization

The synthesis of biphenyl-3-yl-methanamine analogs is robust and modular, lending itself to library creation. The cornerstone of this synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which efficiently constructs the core biphenyl structure.[8]

General Synthetic Scheme

Figure 2: Key Synthetic Steps for Aryl Biphenyl-3-ylmethylpiperazines.

Detailed Experimental Protocol: Synthesis of Compound 28

This protocol describes the synthesis of 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine (Compound 28), a potent 5-HT7 antagonist.[3]

Part A: Suzuki-Miyaura Coupling to form 2'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-formylphenylboronic acid (1.0 eq), 1-bromo-2-methoxybenzene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and monitor by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the biphenyl aldehyde intermediate as a solid.

Part B: Reductive Amination to form Compound 28

  • Reactant Addition: In a clean, dry flask, dissolve the intermediate aldehyde from Part A (1.0 eq) and 1-(2-methoxyphenyl)piperazine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing the reduction of the aldehyde to an alcohol.

  • Reaction: Stir the mixture at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Final Purification: Purify the crude product via flash chromatography (using a gradient of methanol in dichloromethane) to afford the final compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity (>95%).

In Vitro Evaluation & Structure-Activity Relationship (SAR)

The synthesized analogs undergo rigorous biological testing to quantify their affinity for the target and determine their functional activity. This data is crucial for building a coherent SAR.

Key Assays
  • Radioligand Binding Assay: This is the primary screen to determine the binding affinity (Ki) of the compounds for the 5-HT7 receptor. It involves competing the test compound against a known radiolabeled ligand (e.g., [³H]SB-269970) for binding to membranes prepared from cells expressing the receptor.

  • Functional Antagonist Assay: This assay confirms the compound's mechanism of action. 5-HT7 receptor activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists are identified by their ability to block the cAMP increase induced by a known agonist (e.g., 5-carboxamidotryptamine). The potency is quantified as an IC₅₀ or pA₂ value.

Structure-Activity Relationship (SAR) Analysis

The SAR for this series reveals critical insights into the molecular interactions governing ligand binding. By systematically modifying different parts of the molecule (R¹, R², R³), we can deduce the importance of each structural feature.

Compound IDR¹ (Biphenyl Substitution)R² (Piperazine Substitution)5-HT7 Binding Affinity (pKi)[3]
28 2'-Methoxy2-Methoxyphenyl7.83
27 2'-MethoxyPhenyl7.42
29 2'-Methoxy3-Methoxyphenyl7.31
30 2'-Methoxy4-Methoxyphenyl7.21
21 2'-FluoroPhenyl7.11
14 H (Unsubstituted)Phenyl6.45

Key Insights from SAR:

  • Importance of the 2'-Substituent: The presence of a small electron-donating group, like methoxy (Compound 28 vs. 27), or an electron-withdrawing group like fluoro (Compound 21 vs. 14) at the 2'-position of the biphenyl core significantly enhances binding affinity compared to the unsubstituted analog (14). This suggests a crucial interaction, possibly steric or electronic, in a pocket adjacent to the primary binding site.

  • Positional Effects on the Piperazine-Aryl Ring: The substitution pattern on the aryl ring attached to the piperazine is critical. A methoxy group at the ortho position (Compound 28) provides the highest affinity. Moving this group to the meta (29) or para (30) position, or removing it entirely (27), leads to a progressive decrease in potency. Molecular modeling suggests this ortho-methoxy group is essential for establishing the antagonistic function of the molecule.[3]

Conclusion and Forward Outlook

The discovery of biphenyl-3-yl-methanamine analogs as potent 5-HT7 receptor antagonists exemplifies a successful, rational drug design campaign. The modular synthesis, centered around the Suzuki coupling, allows for rapid library development and detailed SAR exploration. The data clearly indicates that specific substitutions on both the biphenyl core and the terminal arylpiperazine ring are critical for achieving high affinity. Compound 28 emerged as a highly potent lead candidate with excellent binding affinity and confirmed antagonist activity.[3]

Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these lead compounds. This includes assessing metabolic stability, cell permeability, and potential off-target effects, such as hERG channel inhibition, to ensure a favorable safety profile. The insights gained from this specific project serve as a valuable blueprint for developing other biphenyl-3-yl-methanamine analogs against a wide array of other important biological targets.

References

  • Leopoldo, M., Lacivita, E., et al. (2013). Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists. ChemMedChem, 8(5), 799-806. [Link]

  • Moore, B. M., et al. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry, 23(17), 5536-5545. [Link]

  • Wang, L., et al. (2015). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 20(4), 6293-6315. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. BioMed Research International, 2023, 8863356. [Link]

  • Clapper, J. R., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 56(16), 6523-6536. [Link]

  • Singh, S., Geetha, P., & Ramajayam, R. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 6, 101135. [Link]

  • Li, A., et al. (2024). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. Bioorganic Chemistry, 149, 107433. [Link]

  • Dhiman, P., & Singh, A. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 18(5), 467-489. [Link]

  • Zhou, X., et al. (2015). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI. [Link]

  • Ali, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18341. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 951151. [Link]

  • Polishchuk, P., et al. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 13(3), 329-336. [Link]

  • Na-Bangchang, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Pinto, M., et al. (2025). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. Food & Function, 16(1), 1-15. [Link]

Sources

Methodological & Application

Synthesis Protocol for (3-Phenylphenyl)methanamine Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Phenylphenyl)methanamine hydrochloride, also known as 3-phenylbenzylamine hydrochloride, is a primary amine hydrochloride salt that serves as a valuable building block in medicinal chemistry and materials science.[1] Its biphenyl scaffold is a common motif in pharmacologically active compounds, and the primary amine handle allows for a variety of subsequent chemical transformations. This document provides a detailed, field-proven protocol for the synthesis of this compound, commencing from the commercially available 3-phenylbenzaldehyde. The described methodology is a two-step process involving a reductive amination followed by salt formation, designed for reliability and scalability in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence. The first step is the reductive amination of 3-phenylbenzaldehyde. In this reaction, the aldehyde is reacted with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the corresponding primary amine, (3-phenylphenyl)methanamine. The second step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation A 3-Phenylbenzaldehyde I1 Imine Intermediate (in situ) A->I1 B Ammonia Source (e.g., NH4OAc) B->I1 C Reducing Agent (e.g., NaBH4) D (3-Phenylphenyl)methanamine (Free Base) C->D Reduction F (3-Phenylphenyl)methanamine Hydrochloride D->F I1->D E Hydrochloric Acid (HCl) E->F

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplierNotes
3-PhenylbenzaldehydeC₁₃H₁₀O182.22>97%Sigma-AldrichStarting material.
Ammonium AcetateC₂H₇NO₂77.08≥98%Fisher ScientificAmmonia source.
Sodium BorohydrideNaBH₄37.8399%Acros OrganicsReducing agent.
MethanolCH₃OH32.04AnhydrousJ.T. BakerReaction solvent.
DichloromethaneCH₂Cl₂84.93ACS GradeVWRExtraction solvent.
Hydrochloric AcidHCl36.4637% (w/w)EMD MilliporeFor salt formation.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-AldrichFor precipitation.
Sodium SulfateNa₂SO₄142.04AnhydrousEMD MilliporeDrying agent.
Deionized WaterH₂O18.02-In-houseFor work-up.
Experimental Protocol

Step 1: Synthesis of (3-Phenylphenyl)methanamine (Free Base) via Reductive Amination

This protocol is adapted from general procedures for the reductive amination of aldehydes using sodium borohydride.[2][3][4] The use of ammonium acetate serves as a convenient in situ source of ammonia.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylbenzaldehyde (5.00 g, 27.4 mmol) and methanol (100 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Ammonia Source: Add ammonium acetate (10.5 g, 137 mmol, 5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine. The reaction mixture may become slightly cloudy.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (2.07 g, 54.8 mmol, 2 equivalents) portion-wise over a period of 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.

  • Work-up:

    • Quench the reaction by slowly adding deionized water (50 mL).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add deionized water (50 mL) and dichloromethane (100 mL) to the residue.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-phenylphenyl)methanamine as a pale yellow oil or solid.[5]

Step 2: Formation of this compound

This procedure is based on standard methods for the preparation of amine hydrochloride salts.

  • Dissolution: Dissolve the crude (3-phenylphenyl)methanamine from Step 1 in anhydrous diethyl ether (100 mL).

  • Acidification: Cool the solution to 0 °C in an ice-water bath. While stirring vigorously, add a solution of 2 M HCl in diethyl ether dropwise until the pH of the solution is acidic (test with pH paper). Alternatively, a solution of concentrated HCl in isopropanol can be used.

  • Precipitation: A white precipitate of this compound will form. Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting material and byproducts.

    • Dry the product under high vacuum for at least 4 hours to remove residual solvent.

Characterization

The final product, this compound, should be a white to off-white solid. Its identity and purity can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches of the ammonium salt).

  • Melting Point Analysis: To assess purity.

  • Mass Spectrometry: To confirm the molecular weight of the free base.

Discussion and Scientific Rationale

The choice of reductive amination as the synthetic route is based on its efficiency and broad applicability in amine synthesis. Using sodium borohydride as the reducing agent offers a milder and more selective alternative to catalytic hydrogenation, which may require specialized high-pressure equipment.[6] The in situ formation of the imine from 3-phenylbenzaldehyde and ammonium acetate is a key feature of this one-pot protocol, simplifying the experimental procedure.[2]

The subsequent conversion to the hydrochloride salt is a standard and highly effective method for purifying and stabilizing amines.[1] The salt form often exhibits improved crystallinity and stability compared to the free base, making it easier to handle and store.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a fume hood.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care using appropriate PPE.

  • Diethyl ether is extremely flammable. Work in a fume hood and avoid any potential sources of ignition.

References

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 2023 , 135(50). [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 2013 . [Link]

  • Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. ResearchGate, 2025 . [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 2012 , 28(2), 851-854. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. ResearchGate. [Link]

  • 3-Phenylbenzylamine Hydrochloride. Chem-Impex. [Link]

  • Supporting Information. Max Planck Institute for Polymer Research. [Link]

Sources

Purification of (3-Phenylphenyl)methanamine hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of (3-Phenylphenyl)methanamine Hydrochloride by Recrystallization

Introduction

This compound is a primary amine salt with a biphenyl scaffold, a structural motif common in medicinal chemistry and materials science. As with many synthesized intermediates, the crude product often contains impurities from starting materials, by-products, or side reactions, such as oxidation or dimerization products common to benzylamines.[1] Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of final compounds in drug development pipelines.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[2] The method is predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or completely insoluble at all temperatures.[4]

This document provides a comprehensive, experience-driven guide for developing a robust recrystallization protocol for this compound. It moves beyond a simple set of instructions to explain the fundamental principles and decision-making processes, empowering researchers to adapt and optimize the procedure for their specific needs.

Physicochemical Properties and Impurity Profile

A successful purification strategy begins with understanding the target molecule and potential contaminants.

  • Target Compound : this compound is an amine salt. The presence of the charged ammonium group (-NH₃⁺Cl⁻) significantly increases its polarity compared to the free base, making it more soluble in polar solvents. Amine salts are generally crystalline solids.[5][6]

  • Potential Impurities :

    • Unreacted Starting Materials : Depending on the synthetic route, these could include 3-phenylbenzaldehyde or related precursors.

    • Side-Reaction Products : Imines formed from self-condensation.[1]

    • Oxidation Products : Amines can be susceptible to air oxidation.

    • Inorganic Salts : Residual salts from the workup or salt formation steps.

The goal of recrystallization is to find a solvent system where the solubility of these impurities is significantly different from that of the target compound.

Core Principle: The Science of Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[2][7] The principle relies on the temperature-dependent solubility of the desired compound.

G High_Temp High Temperature (Solvent Boiling Point) Compound_High (3-Phenylphenyl)methanamine HCl (High Solubility) High_Temp->Compound_High Dissolves Impurity_A_High Soluble Impurity (Remains in Solution) High_Temp->Impurity_A_High Dissolves Impurity_B_High Insoluble Impurity (Removed by Hot Filtration) High_Temp->Impurity_B_High Low_Temp Low Temperature (Room Temp / Ice Bath) Compound_Low Target Compound (Low Solubility -> Crystallizes) Compound_High->Compound_Low Slow Cooling Impurity_A_Low Soluble Impurity (Stays in Mother Liquor) Impurity_A_High->Impurity_A_Low Slow Cooling

Caption: Principle of differential solubility in recrystallization.

Data Presentation: Common Recrystallization Solvents

The following table summarizes properties of common solvents that should be considered for initial screening. The choice should balance solvency with safety and ease of removal.

SolventBoiling Point (°C)Polarity (Dielectric Constant)HazardsRationale for Amine Salts
Water10080.1Non-flammable, Non-toxicExcellent for many salts, but may be too strong a solvent.[8]
Ethanol7824.5FlammableGood general-purpose polar solvent, often used for amine hydrochlorides.
Methanol6532.7Flammable, ToxicHighly polar, effective at dissolving salts, sometimes too effective.[9]
Isopropanol (IPA)8218.3FlammableLess polar than EtOH/MeOH, may offer a better solubility gradient.
Acetonitrile8237.5Flammable, ToxicPolar aprotic, can be effective but less common for salts.
Ethyl Acetate776.0FlammableMedium polarity, often used in mixed solvent systems.
Toluene1112.4Flammable, ToxicNon-polar, unlikely to be a primary solvent but useful as an anti-solvent.

Experimental Protocols

This section is divided into two parts: a small-scale solvent screening to identify the optimal system, followed by the bulk purification protocol.

Part 1: Protocol for Solvent Screening

Objective : To identify a single or mixed solvent system where this compound has high solubility when hot and low solubility when cold.

Methodology :

  • Preparation : Arrange a series of test tubes, each containing approximately 20-30 mg of the crude compound.

  • Room Temperature Test : To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetonitrile) dropwise, starting with 0.5 mL. Agitate at room temperature.

    • Observation: If the solid dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.[10] Reject this solvent.

  • Hot Solubility Test : For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[4]

    • Causality: The goal is to create a saturated solution at high temperature. Using the minimum amount of hot solvent is crucial for maximizing yield upon cooling.[2]

  • Crystallization Test : Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.[11]

    • Observation: The ideal solvent will produce a high yield of crystalline solid. Note the quality and form of the crystals. An "oiling out" (formation of a liquid instead of solid) indicates the compound's melting point is lower than the solution's temperature or the solution is supersaturated.

  • Solvent System Selection : Based on the tests, select the solvent that provides the best balance of high solubility when hot, low solubility when cold, and good crystal formation. If no single solvent is ideal, consider a binary solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like toluene until cloudy).

Part 2: Protocol for Bulk Recrystallization

Objective : To purify the bulk crude this compound using the optimized solvent system.

G A 1. Dissolution Add crude solid to flask. Add minimal hot solvent until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter solution while hot. A->B If needed C 3. Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath. A->C If no insoluble impurities B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Wash crystals on filter with a small amount of cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F G Purified Product F->G

Caption: Step-by-step workflow for bulk recrystallization.

Methodology :

  • Dissolution : Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved.[3]

    • Expert Insight: Avoid adding excess solvent, as this will reduce the final yield. The solution should be near saturation at the boiling point.

  • Decolorization (If Necessary) : If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (If Necessary) : If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities before the desired compound crystallizes.[2]

    • Trustworthiness: This step is critical for removing particulate matter and ensures the final product is free of insoluble contaminants.

  • Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

    • Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling can trap impurities in smaller crystals.[2]

  • Maximizing Yield : Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent.

    • Expert Insight: The wash must be cold to avoid dissolving a significant amount of the purified product. This step removes the residual mother liquor, which contains the soluble impurities.

  • Drying : Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. Then, transfer the solid to a watch glass or drying dish and place it in a vacuum oven (at a temperature well below the melting point) until a constant weight is achieved.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out - Solution is supersaturated.- Compound's melting point is below the solvent's boiling point.- Cooling is too rapid.- Re-heat the solution to dissolve the oil, add slightly more solvent, and cool more slowly.- Try a lower-boiling point solvent or a different solvent system.
No Crystals Form - Too much solvent was used.- Solution is supersaturated and requires nucleation.- Boil off some of the solvent to increase concentration and re-cool.- Induce crystallization by scratching the flask's inner surface with a glass rod or adding a seed crystal.[11]
Low Recovery/Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Crystals were washed with warm solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the crystallization mixture is thoroughly chilled in an ice bath.- Always wash crystals with ice-cold solvent.
Product is Impure - Cooling was too rapid, trapping impurities.- The chosen solvent does not effectively separate the compound from a specific impurity.- Allow the solution to cool more slowly.- Re-crystallize the material a second time.- Re-evaluate the solvent choice via screening.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. 8

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. 2

  • Pavia, D.L., et al. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. 10

  • Science Learning Center, University of Michigan-Dearborn. Experiment: Recrystallization – Part I: Solvent Selection. 4

  • Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. 7

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. 12

  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt. 9

  • Sigma-Aldrich. (3-Chlorophenyl)(phenyl)methanamine hydrochloride. 13

  • Reddit. How to purify Benzylamine? : r/OrganicChemistry. 1

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. 5

  • Kuujia.com. Cas no 870837-46-0 (this compound). 14

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. 15

  • University of California, Los Angeles. Recrystallization and Crystallization. 6

  • Chemistry LibreTexts. Recrystallization. 3

  • European Patent Office. PROCESS FOR THE PURIFICATION OF BENZPHETAMINE HYDROCHLORIDE. 16

  • Benchchem. Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. 11

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of (3-Phenylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (3-Phenylphenyl)methanamine hydrochloride purity. This compound is a significant chemical intermediate in the synthesis of various organic compounds, including potential pharmaceuticals.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final products. The developed method effectively separates the main analyte from its process-related impurities and degradation products generated under forced degradation conditions. This protocol is designed for researchers, scientists, and drug development professionals engaged in quality control and stability assessment. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Method Rationale

(3-Phenylphenyl)methanamine, also known as m-phenylbenzylamine, is an aromatic primary amine.[4] Its hydrochloride salt form enhances solubility and stability, making it a versatile building block in organic synthesis.[1] The purity of such intermediates is a critical quality attribute, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

High-performance liquid chromatography (HPLC) is the predominant technique for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] A reversed-phase C18 column was selected as the stationary phase due to the hydrophobic nature of the biphenyl moiety and the benzyl group. The mobile phase consists of an acidic phosphate buffer and an organic modifier (acetonitrile). The acidic pH ensures that the primary amine group (pKa ≈ 9-10) is fully protonated, leading to a single, sharp chromatographic peak and minimizing tailing by suppressing interactions with residual silanols on the silica-based stationary phase. A gradient elution is employed to ensure the timely elution of potential non-polar impurities while retaining and separating more polar ones. UV detection is chosen based on the chromophoric nature of the biphenyl system.

Analytical Method Workflow

The following diagram outlines the comprehensive workflow for the purity analysis of this compound, from method development to final data analysis.

HPLC_Workflow cluster_0 1. Preparation cluster_1 2. System Setup & Suitability cluster_2 3. Analysis cluster_3 4. Data Processing & Reporting prep_mobile Mobile Phase Preparation sys_setup HPLC System Equilibration prep_mobile->sys_setup prep_std Standard Solution Preparation sys_suitability System Suitability Test (SST) prep_std->sys_suitability prep_sample Sample Solution Preparation inject_sample Inject Sample (Test Article) prep_sample->inject_sample sys_setup->sys_suitability Check Criteria inject_blank Inject Blank (Diluent) sys_suitability->inject_blank SST Pass inject_std Inject Standard (x5 Replicates) inject_blank->inject_std inject_std->inject_sample process_data Chromatogram Integration inject_sample->process_data calc_purity Calculate Purity (% Area) process_data->calc_purity report_results Final Report Generation calc_purity->report_results

Caption: HPLC analysis workflow for (3-Phenylphenyl)methanamine HCl.

Experimental Protocol

Equipment and Reagents
  • HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

    • Phosphoric Acid (H₃PO₄), ~85%

  • Reference Standard: this compound (Purity ≥ 99.5%)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified for its suitability.[8] Inject the Standard Solution in five replicate injections and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0%

Method Validation and Specificity

The analytical method was validated according to ICH Q2(R1) guidelines.[9][10] Specificity is a critical parameter that demonstrates the method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on the this compound sample.[12] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products can be reliably detected.[12] Stress conditions included:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample stored at 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

In all cases, the main peak was well-resolved from all degradation product peaks, demonstrating the method's specificity and stability-indicating capability.

Validation Logic

The relationship between method development, validation, and routine use is hierarchical and logical, ensuring that the final method is fit for its intended purpose.

Validation_Logic cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev Analyte Characterization (pKa, logP, UV spectra) Opt Optimization of (Column, Mobile Phase, pH) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Spec->Acc Prec Precision (Repeatability, Intermediate) Spec->Prec Rob Robustness Spec->Rob LOQ LOD / LOQ Spec->LOQ Routine QC Testing & Stability Studies Lin->Routine Method Validated Acc->Routine Method Validated Prec->Routine Method Validated Rob->Routine Method Validated LOQ->Routine Method Validated

Caption: Logical flow from method development to routine use.

Data Analysis and Reporting

The purity of the this compound sample is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

All impurity peaks with an area greater than the Limit of Quantitation (LOQ) should be reported.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the determination of purity of this compound. The method's stability-indicating nature, confirmed through forced degradation studies, makes it suitable for routine quality control analysis and for monitoring the stability of the compound under various storage conditions. The comprehensive protocol and clear validation framework ensure reliable and reproducible results, supporting drug development and manufacturing processes.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [5][13][14]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). GxP-CC. [12]

  • Are You Sure You Understand USP <621>?. (2024). LCGC International. [15]

  • USP <621> Chromatography - DSDP Analytics. DSDP Analytics. [8]

  • Forced Degradation Studies. (2016). MedCrave online. [16]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [2]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International.

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [17]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [3]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [9]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [10]

  • Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem. [7]

  • Validating the Synthesis of (4-(Bromomethyl)phenyl)methanamine: A Comparative Guide to HPLC and Alternative Methods. Benchchem. [6]

  • Benzylamine - Wikipedia. Wikipedia. [4]

  • 3-Phenylbenzylamine Hydrochloride. Chem-Impex. [1]

Sources

Application Notes and Protocols: High-Affinity 5-HT7 Receptor Binding Assay for (Biphenyl-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-HT7 Receptor and Novel Ligand Development

The serotonin-7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological processes within the central nervous system (CNS).[1][2][3][4] Its involvement in regulating mood, circadian rhythms, learning, and memory has made it a compelling target for the development of novel therapeutics for psychiatric and neurological disorders.[2][3][4] The exploration of novel chemical scaffolds that selectively interact with the 5-HT7 receptor is a critical endeavor in modern drug discovery. Among these, (biphenyl-3-yl)methanamine derivatives have emerged as a promising class of potent and selective antagonists for the 5-HT7 receptor.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vitro radioligand binding assay to determine the affinity of novel (biphenyl-3-yl)methanamine derivatives for the human 5-HT7 receptor. The protocol detailed herein is designed to ensure scientific integrity and reproducibility, with explanations of the rationale behind key experimental choices.

Principle of the Competitive Radioligand Binding Assay

The fundamental principle of this assay is competition. A radiolabeled ligand with known high affinity for the 5-HT7 receptor (the "radioligand") is incubated with a source of the receptor, typically cell membranes from a stable expression system. In the absence of a competitor, the radioligand will bind to the available receptors. When a non-radiolabeled test compound, such as a (biphenyl-3-yl)methanamine derivative, is introduced, it will compete with the radioligand for the same binding sites. The extent to which the test compound displaces the radioligand is proportional to its affinity for the receptor. By measuring the decrease in bound radioactivity at various concentrations of the test compound, we can determine its inhibitory concentration 50 (IC50), which is the concentration required to displace 50% of the specific binding of the radioligand. From the IC50, the inhibition constant (Ki), a true measure of binding affinity, can be calculated.

cluster_0 Binding Equilibrium Receptor Receptor Bound Complex Bound Complex Receptor->Bound Complex + Radioligand Radioligand Radioligand Test Compound Test Compound Test Compound->Receptor Competes with Radioligand

Caption: Principle of Competitive Radioligand Binding.

Materials and Reagents

The quality and consistency of materials are paramount for a successful binding assay.

Component Description & Rationale Recommended Supplier
Receptor Source Membranes from HEK293 cells stably expressing the human 5-HT7 receptor. HEK293 cells are a robust and widely used expression system for GPCRs, providing a high and consistent level of receptor expression.[2]Commercially available (e.g., Multispan, Inc.) or in-house developed cell line.
Radioligand [³H]5-carboxamidotryptamine ([³H]5-CT) or [³H]SB-269970. [³H]5-CT is a high-affinity agonist, while [³H]SB-269970 is a high-affinity antagonist. The choice depends on the specific goals of the study; for screening antagonists, a labeled antagonist can be advantageous.PerkinElmer, American Radiolabeled Chemicals
Test Compounds (Biphenyl-3-yl)methanamine derivatives synthesized in-house or obtained from a chemical supplier.N/A
Non-specific Binding Control A high concentration (e.g., 10 µM) of a known, unlabeled 5-HT7 receptor ligand (e.g., serotonin, SB-269970). This is crucial to differentiate specific binding to the receptor from non-specific binding to other components of the assay.[3]Tocris Bioscience, Sigma-Aldrich
Assay Buffer 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4. This is a standard binding buffer for many GPCR assays and provides a stable ionic environment for receptor-ligand interactions.[6]Prepare in-house with high-purity reagents.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4. The cold temperature and brief wash time are critical to minimize the dissociation of the radioligand from the receptor during the filtration step.Prepare in-house.
Filtration Plates 96-well glass fiber filter plates (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI). PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.MilliporeSigma, PerkinElmer
Scintillation Cocktail A liquid scintillation cocktail compatible with the filter plates. This is necessary to convert the energy from the radioactive decay of tritium into detectable light.PerkinElmer, National Diagnostics
Protein Assay Reagents BCA or Bradford protein assay kit to determine the protein concentration of the membrane preparation, ensuring consistency between experiments.Thermo Fisher Scientific, Bio-Rad

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, which is amenable to semi-automated processing.

Part 1: Membrane Preparation
  • Cell Culture and Harvesting: Culture HEK293 cells stably expressing the human 5-HT7 receptor to ~90% confluency. Harvest the cells by scraping them into ice-cold PBS.

  • Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step is crucial for disrupting the cell membranes and releasing the receptors.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Repeat the centrifugation step. This wash step removes cytosolic components that could interfere with the assay.

  • Final Preparation and Storage: Resuspend the final membrane pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, 10% sucrose, pH 7.4) at a protein concentration of 1-5 mg/mL. Aliquot and store at -80°C until use. Determine the protein concentration using a standard protein assay.[7]

Part 2: Radioligand Binding Assay
  • Assay Plate Preparation: On the day of the experiment, thaw the membrane preparation on ice. Dilute the membranes to the desired final concentration (typically 5-20 µg of protein per well) in ice-cold assay buffer.

  • Compound Dilution: Prepare serial dilutions of the (biphenyl-3-yl)methanamine test compounds in the assay buffer. Also, prepare the radioligand and the non-specific binding control.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of diluted membranes.

    • Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of diluted membranes.

    • Test Compound Wells: 50 µL of test compound dilution + 50 µL of radioligand + 100 µL of diluted membranes.

  • Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes with gentle agitation. The optimal incubation time and temperature should be determined during assay development to ensure equilibrium is reached.[7][8]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-treated glass fiber filter plate. Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Drying and Scintillation Counting: Dry the filter plate under a lamp or in a low-temperature oven. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Caption: Experimental Workflow of the 5-HT7 Receptor Binding Assay.

Alternative Homogeneous Assay Format: Scintillation Proximity Assay (SPA)

For high-throughput screening, a homogeneous assay format like the Scintillation Proximity Assay (SPA) can be advantageous as it eliminates the filtration step.[9][10][11][12][13]

Principle of SPA: In an SPA, the receptor-containing membranes are coupled to scintillant-embedded microbeads. When a radiolabeled ligand binds to the receptor, the radioisotope is brought into close enough proximity to the scintillant to excite it, generating a light signal. Unbound radioligand in the bulk solution is too far away to produce a signal.[10][11][12]

Brief SPA Protocol Outline:

  • Couple 5-HT7 receptor membranes to SPA beads (e.g., wheat germ agglutinin-coated beads).

  • In a microplate, combine the receptor-bead complex, radioligand, and test compounds.

  • Incubate to allow binding to reach equilibrium.

  • Directly measure the light output in a microplate scintillation counter. No washing or filtration is required.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, subtract the counts per minute (CPM) of the non-specific binding wells from the total CPM to obtain the specific binding.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data and determine the IC50 value of the test compound.

  • Calculate the Inhibition Constant (Ki): The Ki value is a more accurate measure of affinity as it is independent of the radioligand concentration.[14] It can be calculated from the IC50 using the Cheng-Prusoff equation:[15][16][17][18]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Parameter Definition How to Determine
Total Binding Radioactivity bound in the absence of a competitor.Direct measurement from corresponding wells.
Non-specific Binding Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand.Direct measurement from corresponding wells.
Specific Binding Total Binding - Non-specific Binding.Calculation.
IC50 Concentration of a competitor that displaces 50% of the specific binding of the radioligand.Non-linear regression of the competition curve.
Kd Dissociation constant of the radioligand; a measure of its affinity for the receptor.Saturation binding experiment.
Ki Inhibition constant of the test compound; a measure of its affinity for the receptor.Cheng-Prusoff equation.[15][16][17][18]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the assay, the following quality control measures should be implemented:

  • Assay Window: The ratio of total specific binding to non-specific binding should be at least 3:1.

  • Z'-factor: For high-throughput screening applications, a Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

  • Reference Compounds: Include known 5-HT7 receptor antagonists with established Ki values in each assay to validate the experimental setup and ensure consistency between runs.

  • Reproducibility: Experiments should be repeated on multiple days to ensure the reproducibility of the obtained IC50 and Ki values.

Conclusion

This application note provides a detailed and scientifically grounded protocol for conducting a 5-HT7 receptor binding assay to characterize novel (biphenyl-3-yl)methanamine derivatives. By adhering to the principles of careful experimental design, rigorous execution, and appropriate data analysis, researchers can confidently determine the binding affinities of their test compounds and advance the development of novel therapeutics targeting the 5-HT7 receptor.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). [Video]. YouTube. [Link]

  • Leff, P., & Dougall, I. G. (1993). Further complexities in the analysis of competitive antagonism. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (2023). bioRxiv. [Link]

  • Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. (2021). European Journal of Medicinal Chemistry, 225, 113778. [Link]

  • 5-HT7 RECEPTOR - C1334. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Identification of essential residues for binding and activation in the human 5-HT7(a) serotonin receptor by molecular modeling and site-directed mutagenesis. (2014). Frontiers in Neuroscience, 8, 275. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2023). bioRxiv. [Link]

  • Serotonin 7 receptor (5-HT7) is a member of the serotonin (5-hydroxytryptamine, 5-HT) receptors family. (n.d.). . Retrieved from [Link]

  • Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. (2008). Analytical Biochemistry, 381(2), 203-210. [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (2010). Current Medicinal Chemistry, 17(13), 1258–1285. [Link]

  • Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists. (2013). Archiv der Pharmazie, 346(10), 727-735. [Link]

  • Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. (2016). Molecules, 21(6), 698. [Link]

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. (2021). Molecules, 26(16), 4945. [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). [Video]. YouTube. [Link]

  • Radioligand binding methods: practical guide and tips. (2002). Methods in Molecular Biology, 195, 1-21. [Link]

  • Scintillation proximity assay. (n.d.). In Wikipedia. Retrieved from [Link]

  • Structural modifications of the serotonin 5-HT7 receptor agonist N-(4-cyanophenylmethyl)-4-(2-biphenyl)-1-piperazinehexanamide (LP-211) to improve in vitro microsomal stability: A case study. (2016). European Journal of Medicinal Chemistry, 122, 548-563. [Link]

  • Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. (2017). Molecular Pharmacology, 91(6), 624-635. [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). MilliporeSigma. Retrieved from [Link]

  • 5-HT 7 receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). Methods in Molecular Biology, 190, 1-17. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. (2022). International Journal of Molecular Sciences, 23(21), 13426. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Characterizing (3-Phenylphenyl)methanamine hydrochloride Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Phenylphenyl)methanamine hydrochloride is a novel primary amine with the potential for biological activity. As with any new chemical entity, a systematic and robust characterization of its effects on cellular systems is paramount for elucidating its mechanism of action and potential therapeutic applications. Cell-based assays serve as a cornerstone in this endeavor, offering a physiologically relevant context to assess a compound's bioactivity, from general cytotoxicity to specific molecular target engagement.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically profile the cellular activity of this compound. We will eschew a rigid template in favor of a logical, phased approach that begins with broad characterization and progressively narrows down to more specific, hypothesis-driven investigations. The protocols herein are designed to be self-validating, incorporating best practices to ensure data integrity and reproducibility.[4][5][6]

Phase 1: Foundational Steps - Compound Handling and Cytotoxicity Profiling

Before delving into functional assays, it is crucial to establish the fundamental parameters of compound handling and its general effects on cell viability. This initial phase ensures that subsequent functional assays are performed at non-toxic concentrations, thus avoiding misleading results stemming from off-target cytotoxicity.[7][8]

Compound Preparation and Quality Control

A critical, yet often overlooked, aspect of any cell-based assay is the proper handling of the test compound.

  • Solubility Determination: The solubility of this compound should be empirically determined in various solvents (e.g., water, DMSO, ethanol) to prepare a concentrated stock solution. The final concentration of the solvent in the cell culture medium, known as the vehicle, should be kept to a minimum (typically ≤ 0.5% for DMSO) to avoid solvent-induced artifacts.[9]

  • Stock Solution and Storage: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Purity Assessment: If not already provided, the purity of the compound should be assessed using analytical techniques such as HPLC-MS to ensure that observed activities are not due to impurities.

General Cytotoxicity Assessment

Cytotoxicity profiling is essential to identify the concentration range at which this compound exerts toxic effects and to establish a therapeutic window for subsequent functional assays.[7][8][10] We will detail two common and complementary cytotoxicity assays: one measuring metabolic activity (MTT) and the other assessing membrane integrity (LDH).

The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11]

Materials:

  • Selected cell line(s) (e.g., HEK293 for general toxicity, or a panel of cancer cell lines like HeLa, A549, etc.)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[10]

Materials:

  • Cell line(s) and culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit, which typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates.

  • Data Acquisition: Measure the absorbance at the recommended wavelength.

Data Presentation and Interpretation:

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Absorbance at 570 nmAbsorbance at kit-specific wavelength
Interpretation Decreased signal indicates reduced cell viabilityIncreased signal indicates cytotoxicity
Key Metric IC50 (Concentration inhibiting 50% of cell growth)EC50 (Concentration causing 50% of maximal LDH release)

The results from these assays will allow you to determine the concentration of this compound that is non-toxic and suitable for use in subsequent functional assays.

Phase 2: Unbiased Phenotypic Screening with High-Content Analysis

Given the unknown biological target of this compound, an unbiased, high-content screening (HCS) approach can provide valuable initial insights into its potential mechanism of action by assessing a wide range of cellular parameters simultaneously.[12][13][14][15][] HCS combines automated microscopy with sophisticated image analysis to quantify various cellular features.[14]

Rationale for High-Content Screening

HCS allows for the multiparametric analysis of individual cells, providing a detailed "fingerprint" of the compound's effects.[15] This can reveal changes in:

  • Cell morphology (shape, size, texture)

  • Protein localization and expression

  • Organelle health and function

  • Cell cycle progression

  • Apoptosis and other cell death pathways

Experimental Workflow for High-Content Screening

HCS_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis seed Seed Cells in Microplates treat Treat with Compound Library seed->treat stain Stain with Fluorescent Dyes treat->stain acquire Automated Image Acquisition stain->acquire segment Image Segmentation (Identify Cells/Nuclei) acquire->segment extract Feature Extraction (Measure Parameters) segment->extract analyze Data Analysis & Hit Identification extract->analyze

Caption: High-Content Screening (HCS) Workflow.

Protocol 3: Multiparametric Cytotoxicity Profiling using HCS

Materials:

  • U2OS or A549 cell line (known for good imaging characteristics)

  • This compound

  • Fluorescent dyes for staining (e.g., Hoechst 33342 for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding and Treatment: Seed cells in imaging-compatible microplates (e.g., 96- or 384-well) and treat with a concentration range of the compound determined from Phase 1.

  • Staining: After incubation, fix and permeabilize the cells (if required by the dyes) and stain with a cocktail of fluorescent dyes.

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use the accompanying software to segment images, identify individual cells, and extract quantitative data for various parameters (e.g., nuclear size, mitochondrial integrity, cytoskeletal arrangement).

  • Data Interpretation: Analyze the data to identify any significant changes in cellular morphology or organelle health, which can provide clues to the compound's mechanism of action.

Phase 3: Hypothesis-Driven Functional Assays

The chemical structure of this compound, containing a primary amine, suggests potential interactions with targets that recognize endogenous amines, such as G-protein coupled receptors (GPCRs) or monoamine transporters.[17][18] This phase focuses on testing these hypotheses using specific functional assays.

Investigating GPCR Activity

GPCRs are a large family of transmembrane receptors that are common drug targets.[19][20][21] They signal through various downstream pathways, with one of the most common being the modulation of intracellular cyclic AMP (cAMP) levels.[22]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr GPCR g_protein G-Protein (Gs/Gi) gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Modulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates ligand (3-Phenylphenyl)methanamine hydrochloride ligand->gpcr Binds

Caption: Hypothetical GPCR signaling cascade.

This protocol uses a competitive immunoassay format (e.g., HTRF or ELISA-based) to measure changes in intracellular cAMP levels.

Materials:

  • HEK293 cells (or a cell line endogenously expressing a GPCR of interest)

  • This compound

  • Forskolin (an activator of adenylate cyclase, used to stimulate cAMP production in Gi-coupled systems)

  • A known agonist/antagonist for the target GPCR (positive control)

  • Commercially available cAMP assay kit

Procedure:

  • Cell Seeding: Seed cells in a suitable microplate.

  • Compound Incubation:

    • For Gs-coupled receptors (stimulate cAMP): Treat cells with a dilution series of the compound.

    • For Gi-coupled receptors (inhibit cAMP): Pre-treat cells with a dilution series of the compound, then stimulate with a fixed concentration of forskolin.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the concentration-response curves to determine if the compound acts as an agonist or antagonist.

Assessing Monoamine Transporter Inhibition

Monoamine transporters (e.g., for dopamine, serotonin, norepinephrine) are another potential target class for amine-containing compounds.[18] Their activity can be assessed by measuring the uptake of radiolabeled or fluorescent substrates.

This protocol describes a general method for measuring the inhibition of neurotransmitter uptake in cells expressing a specific transporter.

Materials:

  • HEK293 cells stably expressing a monoamine transporter (e.g., DAT, SERT, NET)

  • This compound

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine) or a fluorescent substrate

  • Known transporter inhibitor (e.g., cocaine for DAT)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Plate the transporter-expressing cells in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate with a dilution series of this compound or a control inhibitor.

  • Substrate Addition: Add the radiolabeled or fluorescent neurotransmitter and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of internalized substrate using a scintillation counter or fluorescence reader.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Data Analysis and Interpretation

Assay Type Key Parameter Interpretation
CytotoxicityIC50Potency of cytotoxic effect
High-Content ScreeningPhenotypic ProfileIdentifies morphological or functional changes
cAMP AssayEC50 (Agonist) / IC50 (Antagonist)Potency and efficacy at a GPCR
Transporter UptakeIC50Potency of transporter inhibition

Conclusion: Building a Comprehensive Profile

By following this phased approach, researchers can build a comprehensive biological activity profile for this compound. This systematic investigation, from initial toxicity assessment to unbiased phenotypic screening and specific hypothesis testing, provides a robust foundation for more advanced preclinical studies. The integration of sound assay principles and validation practices is essential for generating reliable data that can confidently guide future drug development efforts.[4][5][23]

References

  • BMG LABTECH. (2022-05-02). Cell-based assays on the rise. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Simeonov, A., et al. (2020-03-12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. [Link]

  • NIH National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. [Link]

  • National Research Council. (2007). Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants: Volume 1.
  • Gentry, P. R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • ACS Publications. (2025-06-18). Primary Amine-Based Photoclick Chemistry: From Concept to Diverse Applications in Chemical Biology and Medicinal Chemistry. Accounts of Chemical Research.
  • Oncolines B.V. (2024-10-16). Cell-Based Functional Assays. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Cambridge University Press & Assessment. (n.d.). Compound Profiling with High-Content Screening Methodology. Chemical Genomics.
  • BioPharm International. (n.d.). Assay Development and Method Validation Essentials. [Link]

  • ACS Publications. (2025-12-22).
  • Sigma-Aldrich. (n.d.). 1-[3-(Methylthio)phenyl]methanamine hydrochloride.
  • Celtarys Research. (n.d.). High-Content Screening | HCS | Drug Discovery | Whole Cells. [Link]

  • PubMed Central. (2020-05-19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • National Academies Press. (n.d.). ACUTE TOXICITY OF HYDROGEN CHLORIDE - Assessment of Exposure-Response Functions for Rocket-Emission Toxicants.
  • Frontiers. (n.d.). Editorial: New approaches for the discovery of GPCR ligands. [Link]

  • Bio-Rad. (2021-09-24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • PubMed Central. (2020-06-01). Review of High-content Screening Applications in Toxicology. [Link]

  • Biotage. (2023-02-10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • PeploBio. (2024-05-29). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • CYTENA. (2025-01-15). Advancing Cell-Based Assays with Automation. [Link]

  • Drug Development and Delivery. (n.d.). Biomarker Assay Validations – A Time for Change?. [Link]

  • Wikipedia. (n.d.). Hydrogen peroxide. [Link]

  • NIH National Library of Medicine. (n.d.). Phenoxybenzamine. StatPearls. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.
  • PubMed Central. (n.d.). GPCRs Revisited: New Insights Lead to Novel Drugs. [Link]

  • YouTube. (2017-01-11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Link]

  • PubChem. (n.d.). (3-Fluorophenyl)Methanamine Hydrochloride. [Link]

Sources

Application Notes & Protocols: Evaluating the Efficacy of (3-Phenylphenyl)methanamine hydrochloride in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] The development of novel analgesics is paramount, and rigorous preclinical evaluation is a critical step in this process.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of established animal models to test the efficacy of a novel compound, (3-Phenylphenyl)methanamine hydrochloride, for the treatment of neuropathic pain. This document outlines detailed protocols for inducing neuropathic pain states in rodents, conducting behavioral assessments of pain, and designing a robust study to evaluate the therapeutic potential of this compound.

Introduction: The Challenge of Neuropathic Pain and the Rationale for a Novel Therapeutic

Neuropathic pain is characterized by a complex array of symptoms, including spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus).[1][2] The underlying pathophysiology is multifaceted, involving both peripheral and central sensitization.[6] Current therapeutic options, such as gabapentinoids, tricyclic antidepressants, and serotonin-norepinephrine reuptake inhibitors, provide limited efficacy for many patients and are often associated with significant side effects.[7][8]

This compound represents a novel chemical entity with a putative mechanism of action that may interrupt the signaling pathways that sustain neuropathic pain. While the precise molecular target is under investigation, it is hypothesized to modulate key players in neuronal hyperexcitability, such as voltage-gated ion channels or receptors involved in excitatory neurotransmission (e.g., NMDA receptors).[9][10] Alternatively, it may target inflammatory pathways that are known to contribute to the development and maintenance of neuropathic pain.[11][12] The following protocols are designed to rigorously test these hypotheses and determine the analgesic potential of this compound in well-validated animal models.

Strategic Selection of Animal Models

The choice of an animal model is critical for the successful preclinical evaluation of a novel analgesic.[5][13] Different models mimic different etiologies of human neuropathic pain.[14] For a comprehensive assessment of this compound, we recommend a multi-model approach.

Animal Model Human Condition Modeled Key Pathophysiological Features Advantages Limitations
Chronic Constriction Injury (CCI) Traumatic nerve injury, complex regional pain syndrome[15]Inflammation, edema, partial denervation, Wallerian degeneration[1][2]Robust, stable pain behaviors; relatively simple to perform[16]Variability in ligature tightness can affect outcomes[2]
Spared Nerve Injury (SNI) Partial nerve injury, post-surgical pain[17]Selective denervation with an adjacent intact nerve territory[17][18]Highly reproducible and long-lasting hypersensitivity[17][19]Less motor impairment compared to other models[20]
Streptozotocin (STZ)-Induced Diabetic Neuropathy Painful diabetic neuropathy[21]Hyperglycemia-induced nerve damage, oxidative stress, inflammation[12][22]Models a common clinical condition with a metabolic etiologyRequires careful monitoring of animal health due to diabetes induction[23][24]

Experimental Design and Workflow

A well-controlled experimental design is essential for unambiguous interpretation of results. The following workflow provides a general framework for evaluating this compound.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Pain Development & Confirmation cluster_2 Phase 3: Compound Efficacy Testing cluster_3 Experimental Groups A Animal Acclimation B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C Randomization into Groups B->C D Surgical Induction of Neuropathy (CCI or SNI) or STZ Injection C->D Sham Sham Surgery Vehicle Vehicle Control Compound_Low Compound (Low Dose) Compound_Mid Compound (Mid Dose) Compound_High Compound (High Dose) Positive_Control Positive Control (e.g., Gabapentin) E Post-Induction Recovery Period D->E F Confirmation of Neuropathic Pain (Behavioral Testing) E->F G Administration of (3-Phenylphenyl)methanamine HCl, Vehicle, or Positive Control F->G H Post-Dose Behavioral Testing (Time-Course Analysis) G->H I Data Analysis H->I

Figure 1: A generalized experimental workflow for evaluating the efficacy of a novel analgesic in animal models of neuropathic pain.

Detailed Protocols

Chronic Constriction Injury (CCI) Model in Rats[1][2][16][25][26]

Objective: To induce a peripheral mononeuropathy that results in persistent pain behaviors.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Isoflurane anesthesia system

  • Surgical tools (scissors, forceps, retractors)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).

  • Shave the lateral aspect of the left thigh and sterilize the area with an antiseptic solution.

  • Make a small skin incision over the mid-thigh region.

  • Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

  • Carefully free about 7 mm of the nerve proximal to its trifurcation.

  • Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be just tight enough to cause a slight constriction without arresting epineural blood flow. A brief twitch of the hindlimb upon tying is a good indicator.

  • Close the muscle layer with sutures and the skin with wound clips.

  • Allow the animal to recover on a warming pad.

  • Post-operative care should include monitoring for signs of infection and ensuring access to food and water.

  • Behavioral testing can typically commence 7 days post-surgery.[25]

Spared Nerve Injury (SNI) Model in Mice[17][18][19][20][27]

Objective: To create a highly reproducible model of partial nerve injury.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Isoflurane anesthesia system

  • Surgical microscope or magnifying loupes

  • Microsurgical instruments

  • 8-0 nylon or silk suture

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthetize the mouse with isoflurane.

  • Position the mouse in a lateral recumbency and prepare the surgical site on the left thigh.

  • Make a small incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves, taking care not to stretch or touch the sural nerve.

  • Ligate the common peroneal and tibial nerves with 8-0 suture.

  • Transect the ligated nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

  • Ensure the sural nerve remains intact and undamaged.

  • Close the muscle and skin layers.

  • Provide appropriate post-operative care.

  • Mechanical allodynia develops rapidly and can be assessed as early as 2 days post-surgery.[17]

Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats[22][23][24][28][29]

Objective: To model painful neuropathy associated with type 1 diabetes.

Materials:

  • Male Sprague-Dawley rats (220-260g)

  • Streptozotocin (STZ)

  • Cold citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • 10% sucrose water

Procedure:

  • Fast the rats overnight (12-18 hours) but allow free access to water.[23]

  • On the day of induction, weigh the rats and prepare a fresh solution of STZ in cold citrate buffer.

  • Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).[22]

  • Immediately after the injection, return the rats to their home cages and replace their water bottles with a 10% sucrose solution for the next 24 hours to prevent hypoglycemia.[26]

  • Monitor blood glucose levels from a tail vein sample 48-72 hours post-injection and then weekly.

  • Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Neuropathic pain behaviors, such as mechanical allodynia, typically develop over 2-4 weeks.[23]

Behavioral Assessment of Pain

Mechanical Allodynia: The von Frey Test[30][31][32][33][34]

Objective: To measure the paw withdrawal threshold to a non-noxious mechanical stimulus.

Apparatus:

  • A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.

  • Elevated wire mesh platform with individual testing chambers.

Procedure:

  • Acclimate the animals to the testing chambers for at least 30 minutes before testing.[27][28]

  • Apply the von Frey filament to the mid-plantar surface of the hind paw. For the SNI model, test the lateral aspect of the paw innervated by the sural nerve.[18]

  • Apply the filament with increasing force until it buckles.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Using the "up-down" method, determine the 50% paw withdrawal threshold.[29] Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

  • The pattern of responses is used to calculate the 50% withdrawal threshold.

  • Alternatively, with an electronic device, apply gradually increasing pressure until the paw is withdrawn. The device records the peak force applied.[30]

Thermal Hyperalgesia: The Hargreaves Test[35][36][37][38][39]

Objective: To measure the latency of paw withdrawal from a radiant heat source.

Apparatus:

  • Plantar test apparatus (Hargreaves apparatus).

  • Glass floor and individual animal enclosures.

Procedure:

  • Acclimate the animals in the enclosures on the glass plate for at least 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source. A timer will start automatically.

  • The timer stops when the animal withdraws its paw. The latency is recorded.

  • A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.

  • Perform several measurements for each paw, with a sufficient interval between trials.

Data Presentation and Analysis

Data should be presented clearly to allow for easy comparison between groups.

Table 1: Hypothetical Mechanical Withdrawal Thresholds (in grams) in the CCI Model

Treatment Group Baseline Day 7 Post-CCI (Pre-Dose) Day 7 Post-Dose (1h) Day 7 Post-Dose (2h)
Sham14.5 ± 1.214.2 ± 1.5N/AN/A
CCI + Vehicle15.1 ± 1.32.8 ± 0.53.1 ± 0.62.9 ± 0.4
CCI + Compound (10 mg/kg)14.8 ± 1.12.5 ± 0.48.7 ± 1.16.5 ± 0.9
CCI + Compound (30 mg/kg)14.9 ± 1.42.6 ± 0.612.5 ± 1.310.1 ± 1.2
CCI + Gabapentin (100 mg/kg)15.0 ± 1.22.9 ± 0.511.8 ± 1.49.5 ± 1.1
* p < 0.05 compared to CCI + Vehicle group. Data are presented as Mean ± SEM.

Statistical analysis should be performed using appropriate methods, such as a two-way ANOVA with post-hoc tests, to compare treatment groups over time.

Potential Mechanism of Action and Signaling Pathways

While the exact mechanism of this compound is unknown, its efficacy in these models can provide clues. For instance, efficacy in both nerve-injury and metabolic models might suggest a central mechanism of action. The diagram below illustrates a hypothetical signaling pathway in a dorsal horn neuron that could be a target for novel analgesics.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Dorsal Horn) AP Action Potential VGCC Voltage-Gated Ca2+ Channel AP->VGCC Glutamate Glutamate Release VGCC->Glutamate NMDA NMDA Receptor Glutamate->NMDA binds AMPA AMPA Receptor Glutamate->AMPA binds Ca_Influx Ca2+ Influx NMDA->Ca_Influx AMPA->Ca_Influx PKC PKC Activation Ca_Influx->PKC MAPK MAPK Pathway PKC->MAPK CREB pCREB MAPK->CREB Gene_Exp Gene Expression (Central Sensitization) CREB->Gene_Exp Compound (3-Phenylphenyl)methanamine HCl Compound->NMDA Antagonizes? Compound->MAPK Inhibits?

Figure 2: A hypothetical signaling pathway in central sensitization that could be modulated by this compound.

Conclusion and Future Directions

These application notes provide a robust framework for the initial preclinical evaluation of this compound. Positive results in these models, demonstrating a significant and dose-dependent reversal of mechanical allodynia and/or thermal hyperalgesia, would warrant further investigation. Future studies could include pharmacokinetic and pharmacodynamic modeling, assessment of potential side effects (e.g., motor coordination using a rotarod test), and mechanistic studies to identify the precise molecular target of the compound. The successful translation of preclinical findings to clinical efficacy is the ultimate goal in the development of new treatments for neuropathic pain.[4]

References

  • Bennett, G. J. (1993). An animal model of neuropathic pain: a review. Muscle & Nerve, 16(10), 1040-1048. [Link]

  • Berrocoso, E., et al. (2011). Predictive validity of pharmacologic interventions in animal models of neuropathic pain. Current Neuropharmacology, 9(4), 577-585. [Link]

  • Bourquin, A. F., et al. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 8(6), e2764. [Link]

  • Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1934. [Link]

  • Challa, S. R. (2015). Surgical animal models of neuropathic pain: Pros and Cons. Journal of Nanomedicine & Nanotechnology, 6(5), 1000325. [Link]

  • Colleoni, M., & Sacerdote, P. (2010). Experimental models for the study of neuropathic pain. Revista Dor, 11(2), 152-156. [Link]

  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. [Link]

  • Jaggi, A. S., Jain, V., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. [Link]

  • Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(16), e2507. [Link]

  • Inotiv. (n.d.). Streptozotocin-Induced Diabetic Neuropathy in Mice and Rats. Inotiv. [Link]

  • Richner, M., et al. (2011). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments, (49), 2533. [Link]

  • Creative Bioarray. (n.d.). Spared Nerve Injury (SNI) Model. Creative Bioarray. [Link]

  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences. [Link]

  • JoVE. (2022). Spared Nerve Injury Model: Induced Mechanical Allodynia In Mice l Protocol Preview. YouTube. [Link]

  • Yang, P. P., et al. (2020). 2.10. von Frey Test for Determining Mechanical Allodynia. Bio-protocol, 10(14), e3683. [Link]

  • BioMed. (2025). How to conduct Von Frey Test?. BioMed. [Link]

  • Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia. Melior Discovery. [Link]

  • University of Pennsylvania. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Penn State Pain Pharmacology Core. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. [Link]

  • Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Aragen Life Sciences. [Link]

  • Zhang, Z., et al. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. Journal of Visualized Experiments, (179), e63442. [Link]

  • Hargreaves, K., et al. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77-88. [Link]

  • Aragen Life Sciences. (n.d.). Streptozotocin-induced Diabetic Peripheral Neuropathic Pain Model Developed at Aragen. Aragen Life Sciences. [Link]

  • Creative Biolabs. (n.d.). Chronic Constriction Injury (CCI) Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Pitcher, G. M., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3799. [Link]

  • The Jackson Laboratory. (n.d.). Hargreaves Test. The Jackson Laboratory. [Link]

  • DiaComp. (2019). Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats. protocols.io. [Link]

  • Biocompare. (n.d.). Plantar Test (Hargreaves test) from IITC Life Science. Biocompare. [Link]

  • Berge, O. G. (2011). Neuropathic pain models in the development of analgesic drugs. Current Opinion in Investigational Drugs, 12(10), 1086-1094. [Link]

  • Hagenimana, A., et al. (2025). Intravenous Streptozotocin Induces Variants in Painful Diabetic Peripheral Neuropathy in Female Mice. Journal of Pain Research, 18, 3345-3360. [Link]

  • Smith, P. A. (2020). Neuropathic pain models and outcome measures: a dual translational challenge. Journal of Experimental Pharmacology, 12, 595-608. [Link]

  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Charles River. [Link]

  • Singh, B., et al. (2023). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Medicina, 59(11), 1957. [Link]

  • National Center for Biotechnology Information. (n.d.). Treatment of Neuropathic Pain. NCBI Bookshelf. [Link]

  • Zhang, J., et al. (2021). Higenamine Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF-ĸB Signaling Pathway. Frontiers in Pharmacology, 12, 731154. [Link]

  • Finnerup, N. B., et al. (2015). Pharmacologic management of chronic neuropathic pain: Review of the Canadian Pain Society consensus statement. Pain Practice, 15(2), 156-167. [Link]

  • Sang, C. N. (2000). NMDA-receptor Antagonists in Neuropathic Pain: Experimental Methods to Clinical Trials. Journal of Pain and Symptom Management, 19(1 Suppl), S21-S25. [Link]

  • Imad, D., et al. (2021). (E)-3-furan-2-yl-N-phenylacrylamide (PAM-4) decreases nociception and emotional manifestations of neuropathic pain in mice by α7 nicotinic acetylcholine receptor potentiation. Neurological Research, 43(12), 1056-1068. [Link]

  • Sharma, S., et al. (2023). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Bannister, K., et al. (2022). Neuropathic pain: Mechanisms and therapeutic strategies. Frontiers in Pain Research, 3, 994015. [Link]

  • Hossain, M. S., et al. (2023). IUPHAR review- Preclinical models of neuropathic pain: Evaluating multifunctional properties of natural cannabinoid receptors ligands. Pharmacological Research, 198, 106989. [Link]

Sources

Application Notes & Protocols: Behavioral Studies of (Biphenyl-3-yl)methanamine Derivatives in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Horizon in Antidepressant Research

Major Depressive Disorder (MDD) is a complex and debilitating psychiatric condition, and a significant portion of patients exhibit inadequate response to currently available treatments.[1] This treatment gap underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. (Biphenyl-3-yl)methanamine derivatives represent an emerging class of compounds that have shown promise in preclinical studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antidepressant-like and anxiolytic-like effects of these novel derivatives in established rodent models of depression.

The protocols detailed herein are designed not merely as procedural checklists but as self-validating experimental systems. By explaining the causality behind each step and incorporating field-proven insights, this document aims to ensure the generation of robust, reproducible, and translatable data.

Hypothesized Mechanism of Action: Beyond Classical Monoamines

While the exact mechanism of (biphenyl-3-yl)methanamine derivatives is still under active investigation, preliminary evidence suggests a departure from the classical monoamine hypothesis of depression, which posits that depression stems from a deficiency in neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3][4][5][6] Instead, this novel class of compounds may exert its therapeutic effects by modulating the glutamatergic system and promoting neuroplasticity, aligning with the neurotrophic hypothesis of depression.[7][8][9]

The neurotrophic hypothesis suggests that depression is associated with reduced brain-derived neurotrophic factor (BDNF) levels, leading to neuronal atrophy and decreased neurogenesis, particularly in the hippocampus.[7][8] Antidepressant efficacy, therefore, may be linked to the ability of a compound to reverse these deficits.[10][11] It is hypothesized that (biphenyl-3-yl)methanamine derivatives may act as modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical in regulating synaptic plasticity and BDNF production.[12][13] This modulation is thought to trigger downstream signaling cascades, including the activation of the mammalian target of rapamycin (mTOR) pathway, ultimately leading to synaptogenesis and rapid antidepressant effects.[12][14]

Hypothesized Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Biphenyl-3-yl_methanamine (Biphenyl-3-yl)methanamine Derivative NMDA_Receptor NMDA Receptor Biphenyl-3-yl_methanamine->NMDA_Receptor Allosteric Modulation Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx BDNF_Production ↑ BDNF Production and Release Ca_Influx->BDNF_Production TrkB_Receptor TrkB Receptor BDNF_Production->TrkB_Receptor Autocrine/Paracrine Signaling mTOR_Signaling ↑ mTOR Signaling TrkB_Receptor->mTOR_Signaling Synaptogenesis ↑ Synaptogenesis & Neuroplasticity mTOR_Signaling->Synaptogenesis Antidepressant_Effects Therapeutic Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: Hypothesized signaling cascade of (biphenyl-3-yl)methanamine derivatives.

Preclinical Behavioral Assessment Strategy

A multi-tiered approach is recommended to comprehensively evaluate the antidepressant and anxiolytic potential of (biphenyl-3-yl)methanamine derivatives. This involves a battery of tests that probe different facets of depressive-like and anxiety-like behaviors in rodents.

Experimental Workflow cluster_workflow Behavioral Testing Workflow Start Acclimation & Habituation CUS Chronic Unpredictable Stress (CUS) Model (Optional, for validity) Start->CUS Induce Depressive-like State Acute_Tests Acute Behavioral Tests (FST & TST) Start->Acute_Tests Direct to Acute Screening CUS->Acute_Tests Chronic_Test Chronic Behavioral Test (NSFT) Acute_Tests->Chronic_Test Proceed if promising Analysis Data Analysis & Interpretation Chronic_Test->Analysis

Caption: Recommended workflow for behavioral assessment.

Detailed Protocols

The following protocols are foundational for screening novel antidepressant compounds.[15][16][17]

Forced Swim Test (FST)

The FST is a widely used primary screening tool that assesses behavioral despair.[18][19][20][21] Antidepressant activity is inferred by a reduction in immobility time, suggesting an active coping strategy.[22][23]

Materials:

  • Transparent cylindrical tanks (e.g., 30 cm height x 20 cm diameter)

  • Water bath or heater to maintain water temperature

  • Video recording equipment

  • Stopwatch

  • Dry towels or warming incubator

Protocol:

  • Preparation: Fill the cylinders with water (23-25°C) to a depth of 15 cm, ensuring mice cannot touch the bottom with their tails or feet.[18][19]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Test Procedure:

    • Gently place each mouse individually into a cylinder.

    • The test duration is 6 minutes.[18][21]

    • Record the entire session for later analysis.

  • Post-Test Care:

    • Carefully remove the mouse from the water.

    • Thoroughly dry the animal with a towel and place it in a clean, dry cage, possibly under a warming lamp or in an incubator set to 32°C to prevent hypothermia.[19][22]

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.[18][23] The initial 2 minutes are considered a habituation period.

    • Measure the duration of immobility, defined as the time the mouse spends floating passively, making only minimal movements necessary to keep its head above water.

Tail Suspension Test (TST)

Similar to the FST, the TST is a rapid screen for potential antidepressant efficacy based on the principle of learned helplessness.[24][25][26][27] A decrease in immobility time is indicative of an antidepressant-like effect.[28]

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape (e.g., medical-grade tape)

  • Video recording equipment

  • Stopwatch

Protocol:

  • Preparation: Ensure the suspension area is free from any surfaces the mouse could climb onto.

  • Acclimation: Acclimate animals to the testing room for at least 30-60 minutes.

  • Test Procedure:

    • Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

    • Suspend the mouse by its tail from the horizontal bar.

    • The test duration is 6 minutes.[24][26][28] Record the entire session.

  • Post-Test Care:

    • At the end of the 6 minutes, gently take the mouse down.

    • Carefully remove the tape and return the animal to its home cage.

  • Data Analysis:

    • Score the entire 6-minute session.[24][26]

    • Measure the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Novelty-Suppressed Feeding Test (NSFT)

The NSFT is sensitive to chronic, but not acute, antidepressant treatment, which mirrors the therapeutic delay seen in humans.[29][30][31] This test assesses anxiety-like behavior (hyponeophagia) in a conflict paradigm between the drive to eat and the fear of a novel, brightly lit environment.[30][32]

Materials:

  • Open-field arena (e.g., 50 x 50 cm with 40 cm high walls)

  • A small piece of a palatable food pellet

  • Stopwatch

  • Home cage with food and water

Protocol:

  • Food Deprivation: Food deprive the mice for 24 hours prior to the test, with water available ad libitum.

  • Test Arena Setup: Place a single food pellet on a white paper platform in the center of the brightly lit open-field arena.

  • Test Procedure:

    • Place a mouse in a corner of the arena.

    • Start the stopwatch and measure the latency (time) it takes for the mouse to take the first bite of the food pellet. A cut-off time of 5-10 minutes is typically used.[31]

  • Home Cage Feeding Measurement:

    • Immediately after the test (or if the cut-off time is reached), return the mouse to its home cage where a pre-weighed amount of the same food is available.

    • Measure the amount of food consumed in the home cage over a 5-minute period to control for potential effects of the compound on appetite.

  • Data Analysis:

    • The primary dependent variable is the latency to eat in the novel environment. A shorter latency suggests anxiolytic and/or antidepressant effects.

    • Analyze home cage food consumption to rule out confounding effects on motivation to eat.

Chronic Unpredictable Stress (CUS) Model

The CUS model has high face and predictive validity for depression, as it induces a state of anhedonia and behavioral despair in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.[20][33][34][35][36] This model is particularly useful for testing the efficacy of compounds in reversing established depressive-like phenotypes.[37]

Materials:

  • A variety of stressors (see table below)

  • Sucrose or saccharin solution (1-2%)

  • Two water bottles per cage for the sucrose preference test

Protocol:

  • Baseline Sucrose Preference: Before starting the CUS protocol, measure the baseline preference for a sweetened solution over plain water for each animal.

  • CUS Procedure (4-8 weeks):

    • Expose animals to a different mild stressor each day according to a randomized schedule.

    • Example Stressors:

      Stressor Duration
      Damp bedding 4-8 hours
      Cage tilt (45°) 3-4 hours[33][35]
      Reversed light/dark cycle 12-24 hours
      Social stress (cage swap) 3 hours[33]
      Predator sounds/smells 3-4 hours[33][35]
      Shallow water bath (1-2 cm) 4 hours[33]

      | Removal of bedding | 3-4 hours[33] |

  • Behavioral Testing: After the CUS period, conduct the FST, TST, and/or NSFT as described above to assess the antidepressant-like effects of the (biphenyl-3-yl)methanamine derivative.

  • Sucrose Preference Test (Post-CUS):

    • Re-measure sucrose preference to assess anhedonia (a core symptom of depression).

    • Provide animals with two pre-weighed bottles, one with water and one with a sucrose solution, for 24 hours.

    • Calculate sucrose preference as: (Sucrose solution consumed / Total fluid consumed) x 100.

  • Data Analysis:

    • A significant reduction in sucrose preference in the vehicle-treated CUS group compared to non-stressed controls validates the model.

    • Effective antidepressant treatment should reverse the CUS-induced deficit in sucrose preference and the behavioral changes observed in other tests.

Data Analysis and Expected Outcomes

Data should be analyzed using appropriate statistical methods, such as t-tests or ANOVA followed by post-hoc tests, to compare treatment groups to vehicle controls.

Table 1: Expected Outcomes in Acute Behavioral Tests

Test Vehicle Control (Biphenyl-3-yl)methanamine Derivative Standard Antidepressant (e.g., Fluoxetine)
FST Immobility (s) 150 ± 10 ↓ (e.g., 90 ± 8) ↓ (e.g., 85 ± 9)

| TST Immobility (s) | 180 ± 12 | ↓ (e.g., 110 ± 10) | ↓ (e.g., 100 ± 11) |

Table 2: Expected Outcomes in Chronic Behavioral Tests (Post-CUS)

Test Non-Stressed + Vehicle CUS + Vehicle CUS + (Biphenyl-3-yl)methanamine Derivative
NSFT Latency to Feed (s) 120 ± 15 ↑ (e.g., 280 ± 20) ↓ (e.g., 150 ± 18)

| Sucrose Preference (%) | 85 ± 5 | ↓ (e.g., 60 ± 6) | ↑ (e.g., 80 ± 5) |

References

  • Delgado, P. L. (2000). Depression: the case for a monoamine deficiency.
  • The Good Drug Guide. (n.d.). The Monoamine Theory of Depression. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Monoamine Hypotheses of Mood Disorders. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • Monteggia, L. M., & Zarate, C. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of visualized experiments : JoVE, (106), 53300. [Link]

  • Cureus. (2023). The Role of Brain-Derived Neurotrophic Factor (BDNF) in Depression: A Narrative Review. Retrieved from [Link]

  • Ben-Hamo, M., et al. (2022). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Biomedicines, 10(9), 2069. [Link]

  • Tzovara, A., & Zanoletti, O. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of visualized experiments : JoVE, (140), 58231. [Link]

  • Martinowich, K., Manji, H., & Lu, B. (2007). New insights into BDNF function in depression and anxiety. Nature neuroscience, 10(9), 1089–1093. [Link]

  • Ness Labs. (n.d.). The origins of the monoamine hypothesis of depression. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2015). Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Retrieved from [Link]

  • Hirschfeld, R. M. (2000). History and evolution of the monoamine hypothesis of depression.
  • Castrén, E., & Rantamäki, T. (2021). Brain-Derived Neurotrophic Factor Signaling in Depression and Antidepressant Action. Biological Psychiatry, 90(2), 129-138. [Link]

  • JoVE (Journal of Visualized Experiments). (2017). A New Method for Inducing a Depression-Like Behavior in Rats. Retrieved from [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]

  • Baczynska, E., et al. (2022). A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice. STAR protocols, 3(3), 101659. [Link]

  • Duman, R. S., & Aghajanian, G. K. (2012). A neurotrophic hypothesis of depression: role of synaptogenesis in the actions of NMDA receptor antagonists. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 367(1601), 2489–2500. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • National Center for Biotechnology Information. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), 3769. [Link]

  • Diniz, B. S., et al. (2020). Blood Brain-Derived Neurotrophic Factor (BDNF) and Major Depression: Do We Have a Translational Perspective? Frontiers in Psychiatry, 11, 563826. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2021). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. 7(3), 1628-1634.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. doi: 10.34172/jhp.2024.51529
  • Samuels, B. A., & Hen, R. (2011). Novelty-suppressed feeding in the mouse. Neuromethods, 63, 133–142. [Link]

  • JoVE (Journal of Visualized Experiments). (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

  • Frontiers in Behavioral Neuroscience. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Retrieved from [Link]

  • Transpharmation. (n.d.). Novelty Suppressed Feeding Test. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy. Retrieved from [Link]

  • Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. In Mood and Anxiety Related Phenotypes in Mice (pp. 133-142). Humana Press.
  • Yan, H. C., Cao, X., Das, M., Zhu, X. H., & Gao, T. M. (2010). Behavioral animal models of depression. Neuroscience bulletin, 26(4), 327–337. [Link]

  • Castane, A., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Behavioural brain research, 334, 10–13. [Link]

  • ResearchGate. (2011). Novelty-Suppressed Feeding in the Mouse. Retrieved from [Link]

  • Ghasemi, M., et al. (2022). Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor. International Journal of Molecular Sciences, 23(23), 15264. [Link]

  • Caraci, F., et al. (2018). Antidepressant Drugs: Mechanisms of Action and Side Effects. In Encyclopedia of Psychopharmacology. Springer, Berlin, Heidelberg.
  • Lee, C. H., & Wang, S. J. (2013). NMDA Receptor Antagonists for Treatment of Depression. Current pharmaceutical design, 19(25), 4560–4565.
  • Hashimoto, K. (2022). Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. Translational psychiatry, 12(1), 515. [Link]

Sources

The Strategic Utility of (3-Phenylphenyl)methanamine Hydrochloride in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenylmethylamine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the biphenylmethylamine structural motif stands out as a privileged scaffold. Its unique conformational properties and ability to engage in key intermolecular interactions have positioned it as a cornerstone in the design of a diverse array of bioactive molecules. (3-Phenylphenyl)methanamine hydrochloride, a primary amine of this class, serves as a critical chemical intermediate, offering a versatile entry point for the construction of complex molecular architectures. Its application is particularly notable in the synthesis of antagonists for G-protein coupled receptors, such as the neurokinin-3 (NK-3) receptor, which are implicated in a range of neurological and hormonal disorders.[1][2][3][4] This document provides a detailed exploration of the practical applications of this compound, complete with experimentally grounded protocols and an in-depth look at the chemical principles that underpin its utility.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The hydrochloride salt form of (3-Phenylphenyl)methanamine enhances its stability and improves its handling characteristics compared to the freebase.

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNPubChem
Molecular Weight 219.71 g/mol PubChem
Appearance Off-white to white crystalline solidGeneric MSDS
Solubility Soluble in water, methanol, and DMSOGeneric MSDS
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.Generic MSDS

Note: It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety and handling information.

Core Synthetic Applications: A Gateway to Molecular Diversity

This compound's primary amine functionality is the key to its synthetic versatility. It readily participates in a variety of classical and contemporary organic transformations, most notably amide bond formations and reductive aminations. These reactions allow for the facile introduction of the biphenylmethyl moiety into a wide range of molecular scaffolds.

Application I: Amide Bond Formation – Constructing the Core of Bioactive Amides

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5] this compound serves as an excellent nucleophile in these reactions, readily coupling with carboxylic acids or their activated derivatives to generate the corresponding amides. These amides often form the central framework of drug candidates.

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid using a Carbodiimide Activator

This protocol describes a standard and widely applicable method for the coupling of this compound with a generic carboxylic acid, facilitated by a carbodiimide activating agent and an additive to suppress racemization.

Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable dehydration reaction. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of (3-Phenylphenyl)methanamine. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), can further enhance the reaction efficiency and minimize side reactions by forming an active ester intermediate. A tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amine starting material and any acidic byproducts generated during the reaction.[6]

Diagrammatic Workflow:

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Solvent_1 Anhydrous DMF Carboxylic_Acid->Solvent_1 Dissolve Amine_HCl (3-Phenylphenyl)methanamine HCl (1.1 eq) Base DIPEA (2.5 eq) Amine_HCl->Base Neutralize in DMF EDC EDC (1.2 eq) Solvent_1->EDC Add HOBt HOBt (1.2 eq) EDC->HOBt Add Stir_0C Stir at 0 °C for 30 min HOBt->Stir_0C Add_Amine Add Amine Solution Stir_0C->Add_Amine Stir_RT Stir at RT for 12-24 h Add_Amine->Stir_RT Quench Quench with Water Stir_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Aldehyde Aldehyde (1.0 eq) Solvent 1,2-Dichloroethane Aldehyde->Solvent Dissolve Amine_HCl (3-Phenylphenyl)methanamine HCl (1.1 eq) Base TEA (1.2 eq) Amine_HCl->Base Neutralize in Solvent Mix_Reactants Combine and Stir at RT Solvent->Mix_Reactants Acetic_Acid Add Acetic Acid (cat.) Mix_Reactants->Acetic_Acid STAB Add NaBH(OAc)₃ (1.5 eq) Acetic_Acid->STAB After 30 min Stir_RT Stir at RT for 4-12 h STAB->Stir_RT Quench Quench with sat. NaHCO₃ Stir_RT->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify NK3_Antagonist_Synthesis cluster_reactants cluster_product Amine (3-Phenylphenyl)methanamine NK3_Antagonist NK-3 Receptor Antagonist Amine->NK3_Antagonist Amide Coupling (Protocol 1) Heterocycle_COOH Heterocyclic Carboxylic Acid Heterocycle_COOH->NK3_Antagonist

Sources

Application Note: Strategic Derivatization of (3-Phenylphenyl)methanamine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the strategic derivatization of (3-Phenylphenyl)methanamine hydrochloride to facilitate structure-activity relationship (SAR) studies. Moving beyond mere protocol, this document elucidates the rationale behind experimental design, offering researchers, scientists, and drug development professionals a detailed roadmap for synthesizing, purifying, and characterizing a library of analogs. We present robust, step-by-step protocols for key derivatization reactions—N-acylation and N-sulfonylation—and detail the necessary analytical techniques for structural confirmation and purity assessment. The overarching goal is to empower researchers to systematically probe the chemical space around the (3-phenylphenyl)methanamine core, thereby accelerating the identification of compounds with optimized biological activity.

Introduction: The Logic of SAR-Driven Derivatization

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, exploring the intricate connection between a molecule's chemical structure and its biological effect.[1][2] The objective is to systematically modify a "hit" or "lead" compound to enhance potency and selectivity while minimizing off-target effects and toxicity.[1][3] (3-Phenylphenyl)methanamine serves as an excellent starting scaffold, featuring a primary amine that is a prime handle for chemical modification, and a biphenyl-like core that is a privileged structure in medicinal chemistry.[4]

Derivatization is the practical application of SAR principles, involving the chemical modification of a compound to generate a library of structurally related analogs.[5][6] For this compound, the primary amine is the key nucleophilic center for derivatization. It is supplied as a hydrochloride salt, meaning the amine is protonated. A critical first step in most derivatization reactions is the in-situ neutralization of this salt with a non-nucleophilic base to liberate the free amine, which can then engage with electrophilic reagents.[7][8][9]

This guide will focus on two high-yield, versatile, and informative derivatization strategies:

  • N-Acylation: Forms a robust amide bond, allowing for the introduction of a vast array of substituents to probe steric, electronic, and hydrophobic interactions.

  • N-Sulfonylation: Creates a sulfonamide linkage, which acts as a hydrogen bond acceptor and can introduce different geometric and electronic properties compared to amides.[10]

Strategic Planning for Analog Synthesis

The success of an SAR campaign hinges on a logical and systematic exploration of chemical space. Before beginning synthesis, it is crucial to define the properties to be investigated.

SAR ObjectiveRationaleExample Modifying Groups (R- in R-COCl or R-SO₂Cl)
Probe Steric Bulk Evaluate the size of the binding pocket.Small: Acetyl, PropionylMedium: Isobutyryl, BenzoylLarge: 2,2-Diphenylacetyl, 1-Naphthoyl
Modulate Lipophilicity (LogP) Optimize solubility, cell permeability, and metabolic stability.Increase LogP: Cyclohexanecarbonyl, 4-ButylbenzoylDecrease LogP: 3-Carboxypropionyl, 4-(Sulfamoyl)benzoyl
Investigate Electronic Effects Probe for electrostatic or cation-π interactions.Electron-Donating: 4-Methoxybenzoyl, 4-(Dimethylamino)benzoylElectron-Withdrawing: 4-Nitrobenzoyl, 4-(Trifluoromethyl)benzoyl
Introduce H-Bonding Identify key hydrogen bond donor/acceptor interactions.H-Bond Donors: 4-Hydroxybenzoyl, 3-AminobenzoylH-Bond Acceptors: 4-Cyanobenzoyl, 3-Pyridinylcarbonyl

Core Experimental Workflow

A successful derivatization campaign follows a structured, iterative process. The workflow ensures that each synthesized analog is pure, correctly identified, and contributes meaningful data to the SAR model.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_sar SAR Cycle Start (3-Phenylphenyl)methanamine Hydrochloride Deriv Derivatization (Acylation / Sulfonylation) Start->Deriv Reagent Selection Workup Aqueous Workup & Extraction Deriv->Workup Purify Flash Column Chromatography Workup->Purify Char Structure Verification (¹H NMR, LC-MS) Purify->Char Purity Purity Assessment (HPLC, >95%) Char->Purity BioAssay Biological Assay Purity->BioAssay Pure Analog SAR SAR Analysis (Data Interpretation) BioAssay->SAR Design Design Next Generation Analogs SAR->Design Design->Deriv Iterate

Caption: High-level workflow for SAR-driven analog synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.

Protocol 4.1: General N-Acylation of (3-Phenylphenyl)methanamine

This protocol describes the formation of an amide linkage using an acyl chloride.

Rationale: The reaction is a nucleophilic acyl substitution. The amine, once deprotonated by triethylamine (TEA), attacks the electrophilic carbonyl carbon of the acyl chloride.[11][12] A catalytic amount of 4-Dimethylaminopyridine (DMAP) is included to significantly accelerate the reaction, especially for less reactive or sterically hindered substrates.[13][14][15][16] DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[13][14]

Acylation_Diagram cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine HCl & TEA in DCM B Cool to 0 °C (Ice Bath) A->B C Add DMAP (Catalyst) B->C D Add Acyl Chloride (Dropwise) C->D E Warm to RT Stir 2-16h D->E F Quench with H₂O E->F G Wash with 1M HCl, sat. NaHCO₃, Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Flash Chromatography H->I

Caption: Step-wise N-Acylation experimental workflow.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA), anhydrous

  • 4-Dimethylaminopyridine (DMAP), catalyst grade

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography[17]

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)[17][18]

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration) and triethylamine (1.2 eq). Stir at room temperature for 10 minutes to ensure the free amine is formed.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add DMAP (0.05 - 0.1 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[19]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[18][20][21]

Protocol 4.2: General N-Sulfonylation of (3-Phenylphenyl)methanamine

This protocol describes the formation of a sulfonamide linkage using a sulfonyl chloride.

Rationale: Similar to N-acylation, this reaction proceeds via nucleophilic attack of the free amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride.[10][22] Pyridine is often used as both the base and a solvent in this reaction, as it effectively scavenges the HCl byproduct and can also act as a nucleophilic catalyst.

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Pyridine or Triethylamine, anhydrous

  • Dichloromethane (DCM), anhydrous (if not using pyridine as solvent)

  • Reagents for workup and purification as listed in Protocol 4.1.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DCM (if used) and triethylamine (1.5 eq) or use anhydrous pyridine as the solvent/base. Stir for 10 minutes.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 7-10 as described in Protocol 4.1. The workup is critical to remove the base (pyridine or TEA) and other water-soluble byproducts.

Characterization and Data Analysis

Rigorous characterization is essential to validate the outcome of the synthesis and ensure the integrity of SAR data.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for confirming the structure of the synthesized analogs.[23][24][25] Key diagnostic signals include the disappearance of the primary amine protons and the appearance of a new amide N-H proton (typically a broad singlet or triplet between δ 6-9 ppm) or sulfonamide N-H proton. Changes in the chemical shifts of the protons adjacent to the nitrogen also confirm derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product and provides an initial assessment of purity.[26][27] The mass spectrum should show a prominent ion corresponding to the expected mass of the derivatized product ([M+H]⁺ or [M+Na]⁺).

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity of the final compounds for biological testing should be ≥95% as determined by HPLC with UV detection (e.g., at 254 nm). A single major peak should be observed.

Physicochemical Properties
  • LogP Determination: The partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development.[28][29][30] It can be determined experimentally using methods like the shake-flask method or HPLC, or calculated using software packages.[30][31] This data is crucial for building a quantitative SAR (QSAR) model.

Conclusion

The protocols and strategies outlined in this document provide a robust foundation for the systematic derivatization of this compound. By carefully selecting derivatizing agents based on a clear SAR hypothesis and adhering to rigorous synthetic and analytical procedures, researchers can efficiently generate high-quality data. This iterative process of design, synthesis, and testing is fundamental to transforming a promising chemical scaffold into a refined drug candidate with optimized therapeutic potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • Xu, S., Held, I., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 5. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Ishihara, K., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • Giraud, S., et al. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Retrieved from [Link]

  • Vistoli, G., et al. (n.d.). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. SAR and QSAR in Environmental Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Retrieved from [Link]

  • Lakrout, S., et al. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial SAR studies of biphenyl derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15). Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0600606 A1 - Neutralizing amines with low salt precipitation potential.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • SAR and QSAR in Environmental Research. (2009). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. Retrieved from [Link]

  • Wurtz, G. A., et al. (2022). Analysis of small-molecule mixtures by super-resolved 1H NMR spectroscopy. Nature Communications. Retrieved from [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • Wurtz, G. A., et al. (2022). Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. Nature Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Evaluation of QSAR models for predicting the partition coefficient (logP) of chemicals under the REACH regulation. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]

  • PubMed. (2023, January 7). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Automate.video. (2024, November 25). Structure-Activity Relationship Studies. Retrieved from [Link]

  • Allied Academies. (n.d.). Structure-activity relationship studies on drug candidates for alzheimer's disease. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Phenylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-phenylphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity.

Introduction

The synthesis of this compound, a primary amine, is most commonly achieved through the reductive amination of 3-biphenylcarboxaldehyde. This method involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.[1][2] While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Consistently Low Yield of this compound

A low yield of the desired product is one of the most frequent challenges in this synthesis. The root cause often lies in one of three areas: inefficient imine formation, premature reduction of the starting aldehyde, or the formation of side products.

The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.

Low_Yield_Troubleshooting start Low Yield Observed analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analysis incomplete_conversion Incomplete Conversion of 3-Biphenylcarboxaldehyde? analysis->incomplete_conversion Check starting material aldehyde_reduction Significant Amount of (3-Phenylphenyl)methanol Detected? incomplete_conversion->aldehyde_reduction No optimize_imine Optimize Imine Formation: - Add dehydrating agent (e.g., MgSO₄) - Use catalytic acetic acid - Increase reaction time before reduction incomplete_conversion->optimize_imine Yes side_products Presence of Secondary/Tertiary Amines or Other Byproducts? aldehyde_reduction->side_products No change_reductant Change Reducing Agent: - Use a milder reductant (NaBH(OAc)₃) - Stepwise addition of NaBH₄ after imine formation aldehyde_reduction->change_reductant Yes control_stoichiometry Control Stoichiometry: - Use a slight excess of the ammonia source - Avoid large excess of aldehyde side_products->control_stoichiometry Yes purification Optimize Purification: - Acid-base extraction - Recrystallization of hydrochloride salt side_products->purification No

Caption: Troubleshooting workflow for low reaction yield.

A1: This indicates inefficient formation of the imine intermediate. The equilibrium between the aldehyde/ammonia and the imine may not be favorable.[3]

  • Causality: The formation of an imine is a reversible reaction that produces water.[2] If water is not removed, the equilibrium can shift back towards the starting materials. Additionally, the reaction can be slow without a catalyst.

  • Solutions:

    • Add a Dehydrating Agent: Incorporate anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture to sequester the water produced and drive the equilibrium towards the imine.[3][4]

    • Use a Catalytic Amount of Acid: A small amount of acetic acid can catalyze the formation of the imine.[3][5] However, be cautious as a large excess of acid can protonate the amine, rendering it non-nucleophilic.

    • Increase Reaction Time for Imine Formation: If performing a stepwise reaction, allow the aldehyde and ammonia source to stir together for a longer period (e.g., 1-2 hours) before introducing the reducing agent.[6]

A2: The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting aldehyde before it can form the imine.

  • Causality: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes to alcohols.[1][7] If the imine formation is slow, the reduction of the aldehyde can become a significant competing reaction.

  • Solutions:

    • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations.[2][3][8][9] It is less likely to reduce the aldehyde, especially in the presence of an imine.

    • Employ a Stepwise Procedure: If using NaBH₄, ensure that the imine has formed before adding the reducing agent.[7] This can be done by allowing the aldehyde and ammonia source to react for a period before cooling the mixture and adding the NaBH₄ portion-wise.

    • Consider Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine over the aldehyde, particularly under mildly acidic conditions (pH 4-5).[1][10] However, it is toxic and may generate cyanide gas, so appropriate safety precautions are necessary.[2][9]

Reducing AgentKey CharacteristicsRecommended Solvent(s)
Sodium Borohydride (NaBH₄) Strong, can reduce aldehydes and ketones. Best used in a stepwise procedure after imine formation.[7] Cost-effective.[11]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over carbonyls at mildly acidic pH.[1] Toxic.[3][9]Methanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for reductive aminations.[2][3][8][9] Water-sensitive.[7]DCE, THF, DCM

Caption: Comparison of common reducing agents for reductive amination.

A3: The formation of secondary amines (dibenzylamines) or tertiary amines is a result of over-alkylation, where the newly formed primary amine reacts with another molecule of the aldehyde.[3]

  • Causality: The product, (3-phenylphenyl)methanamine, is also a nucleophile and can compete with the ammonia source to react with the starting aldehyde. This forms a new imine, which is then reduced to a secondary amine.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the ammonia source relative to the aldehyde to favor the formation of the primary amine.[3]

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the intermediate imine as it is formed, minimizing the concentration of the primary amine product available to react further.

    • Use a Large Excess of Ammonia: In some cases, using a significant excess of ammonia can effectively outcompete the primary amine product in reacting with the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and industrially scalable method is the reductive amination of 3-biphenylcarboxaldehyde.[2] This typically involves a one-pot reaction where the aldehyde, an ammonia source (like ammonium acetate or aqueous ammonia), and a reducing agent are combined.[1][8] An alternative, though less common for this specific transformation, is the Leuckart reaction , which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, often requiring high temperatures.[12][13][14]

Synthetic_Routes aldehyde 3-Biphenylcarboxaldehyde reductive_amination Reductive Amination aldehyde->reductive_amination + NH₃ source + Reducing Agent (e.g., NaBH(OAc)₃) leuckart Leuckart Reaction aldehyde->leuckart + Ammonium Formate + Heat product (3-Phenylphenyl)methanamine reductive_amination->product leuckart->product hcl_salt (3-Phenylphenyl)methanamine Hydrochloride product->hcl_salt + HCl

Caption: Common synthetic routes to this compound.

Q2: How do I purify the final product and form the hydrochloride salt?

A2: The final amine is basic and can be purified using an acid-base extraction.

  • Experimental Protocol for Purification and Salt Formation:

    • After the reaction is complete, quench any remaining reducing agent (e.g., by slowly adding water or dilute acid).

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove non-basic organic impurities.

    • Adjust the pH of the aqueous layer to be strongly basic (pH > 10) using an aqueous base solution (e.g., 2M NaOH) to deprotonate the amine hydrochloride.[15]

    • Extract the free amine into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

    • To form the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Reducing Agents: Handle all borohydride reagents with care. They can react with water and acids to produce flammable hydrogen gas. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid.[9] Always work in a well-ventilated fume hood.

  • Solvents: Use appropriate flammable-rated equipment when working with solvents like methanol, ethanol, THF, and diethyl ether.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[5]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Science of Synthesis. (n.d.).
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Indian Academy of Sciences. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.).
  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Reddit. (2022). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Reddit. (2022). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
  • GSK. (n.d.).
  • Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002).
  • Royal Society of Chemistry. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed Central (PMC). [Link]

  • The Chemistry Channel. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

Sources

Technical Support Center: Synthesis of (Biphenyl-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-01-18-001 Version: 1.0

Introduction

(Biphenyl-3-yl)methanamine is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly lower yield and complicate purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its preparation. We will focus on the two most common synthetic routes: the reduction of 3-cyanobiphenyl and the reductive amination of biphenyl-3-carbaldehyde. Our goal is to equip researchers with the expert knowledge to diagnose issues, understand the underlying chemical mechanisms, and implement robust solutions.

Common Synthetic Routes: An Overview

The choice of synthetic pathway to (biphenyl-3-yl)methanamine is typically dictated by the availability of starting materials and the scale of the reaction.

  • Route A: Reduction of 3-Cyanobiphenyl (3-Biphenylcarbonitrile) : This is a direct and common method. The nitrile group is reduced to a primary amine using various reducing agents.

  • Route B: Reductive Amination of Biphenyl-3-carbaldehyde : This two-step, one-pot process involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine. [1][2] Each route has its own set of potential side reactions, which we will address in the troubleshooting section.

Synthesis_Routes cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination 3-Cyanobiphenyl 3-Cyanobiphenyl Product_A (Biphenyl-3-yl)methanamine 3-Cyanobiphenyl->Product_A [H] (e.g., LiAlH4, H2/Catalyst) Biphenyl-3-carbaldehyde Biphenyl-3-carbaldehyde Imine_Intermediate Imine Intermediate Biphenyl-3-carbaldehyde->Imine_Intermediate + NH3 source (e.g., NH4OAc) Product_B (Biphenyl-3-yl)methanamine Imine_Intermediate->Product_B [H] (e.g., NaBH3CN, H2/Catalyst) Dimer_Formation Product (Biphenyl-3-yl)methanamine (Primary Amine) Dimer_Intermediate Dimer Adduct Product->Dimer_Intermediate Nucleophilic Attack Imine Imine Intermediate Imine->Product Secondary_Amine Bis((biphenyl-3-yl)methyl)amine (Secondary Amine Impurity) Dimer_Intermediate->Secondary_Amine Reduction [H]

Sources

Technical Support Center: Overcoming Solubility Challenges with (3-Phenylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Phenylphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered during in vitro and in vivo assays. Here, we provide in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to ensure the reliability and reproducibility of your experimental data.

Introduction to this compound

This compound, also known as (3-biphenylyl)methanamine hydrochloride, is a primary amine salt. The hydrochloride form is intended to enhance the aqueous solubility of the parent amine, a common strategy in pharmaceutical development to improve bioavailability.[1] However, even as a salt, this compound can present solubility challenges in physiological buffers, impacting assay performance and data interpretation.[2][3] This guide will equip you with the knowledge and techniques to proactively address these issues.

Frequently Asked Questions (FAQs)

Q1: I've prepared a high-concentration stock of this compound in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?

This phenomenon, commonly referred to as "crashing out," is a frequent issue with compounds that have limited aqueous solubility. Your organic stock solution, likely in a solvent like DMSO, can hold a much higher concentration of the compound than the aqueous buffer. Upon dilution, the compound is suddenly in an environment where its solubility is significantly lower, causing it to precipitate.

Immediate Corrective Actions:

  • Optimize the Final Concentration of the Organic Solvent: The percentage of the organic solvent in your final assay volume is critical. While a higher concentration can aid solubility, it may also affect the biological system you are studying. Aim for the lowest concentration of the organic solvent that maintains the compound's solubility, typically below 1% (v/v) for most cell-based assays.[4]

  • Employ a Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise serial dilution. This gradual introduction of the compound into the aqueous environment can sometimes prevent immediate precipitation.[3]

  • Enhance Mixing: After adding the compound to the buffer, ensure rapid and thorough mixing by vortexing or sonicating the solution. This can help to break down micro-precipitates and achieve a homogenous solution.

Q2: What are the best practices for preparing a stock solution of this compound?

The choice of solvent for your stock solution is crucial for successful experiments.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is generally the preferred solvent for creating high-concentration stock solutions of many organic compounds due to its excellent solubilizing power.[2]

  • Alternative Solvents: If DMSO is incompatible with your assay, other organic solvents such as ethanol or N,N-dimethylformamide (DMF) can be considered.[4]

  • Aqueous Stock Solutions: Given that the compound is a hydrochloride salt, it is expected to have some aqueous solubility.[5] For lower concentration working solutions, you might be able to dissolve it directly in water or a slightly acidic buffer. However, the maximum achievable concentration will likely be lower than in organic solvents.

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound in a sterile, chemically resistant vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming (to no more than 37°C) can also be employed, but be cautious about potential compound degradation.

  • Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Many amine hydrochlorides are hygroscopic, meaning they can absorb moisture from the air, which can affect their stability and weighing accuracy.[6][7]

Q3: How does pH influence the solubility of this compound, and how can I leverage this in my assays?

As the hydrochloride salt of a primary amine, the solubility of this compound is pH-dependent. The amine group can be protonated (R-NH3+) or deprotonated (R-NH2). The protonated, charged form is generally more water-soluble.[8]

  • In Acidic Conditions (Lower pH): The equilibrium shifts towards the protonated form (R-NH3+), leading to higher aqueous solubility.[9]

  • In Neutral to Basic Conditions (Higher pH): The amine group is more likely to be in its deprotonated, free base form (R-NH2), which is typically less water-soluble and more prone to precipitation.

Practical Implications:

If you are observing precipitation in a neutral buffer (e.g., PBS at pH 7.4), consider if your experimental system can tolerate a slightly lower pH. Even a small decrease in pH can sometimes significantly improve solubility. However, always ensure that any pH modification does not adversely affect your assay's biological components.

Troubleshooting Guide

Issue: Persistent Precipitation Despite Initial Troubleshooting

If you continue to experience precipitation after optimizing the organic solvent concentration and using serial dilutions, consider the following advanced strategies:

1. Utilization of Co-solvents and Solubilizing Agents:

  • Co-solvents: The inclusion of a water-miscible co-solvent in your aqueous buffer can enhance the solubility of your compound.[7][10]

    • Examples: Ethanol, propylene glycol, or polyethylene glycol (PEG) are commonly used.

    • Consideration: The concentration of the co-solvent must be optimized to avoid impacting the biological assay.

  • Surfactants: Non-ionic surfactants can be used at low concentrations (typically below their critical micelle concentration) to improve the wetting and dispersion of the compound.

    • Examples: Tween® 20 or Triton™ X-100.

    • Caution: Surfactants can interfere with some biological assays, particularly those involving proteins or cell membranes.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

2. Kinetic vs. Thermodynamic Solubility Assessment:

It's important to understand the two types of solubility measurements, as they can inform your experimental design.[6]

  • Kinetic Solubility: This is a high-throughput measurement of how much of a compound, added from a concentrated organic stock, can be dissolved in an aqueous buffer without immediate precipitation. This is often the more relevant measure for early-stage drug discovery assays.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, determined by equilibrating an excess of the solid compound with the solvent over a longer period.

If your desired final concentration is above the kinetic solubility limit, you will likely encounter precipitation.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility

This protocol provides a rapid assessment of the concentration at which this compound precipitates from an aqueous buffer when diluted from a DMSO stock.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Perform a serial dilution of the DMSO stock in a 96-well plate.

  • Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).

  • Analyze the data: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the background, indicating the formation of a precipitate.

Protocol 2: A Step-by-Step Approach to Solubilization

The following workflow provides a systematic approach to troubleshooting solubility issues with this compound.

G start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration <1%? start->check_dmso adjust_dmso Decrease DMSO concentration and re-test. check_dmso->adjust_dmso No serial_dilution Use a serial dilution protocol. check_dmso->serial_dilution Yes adjust_dmso->check_dmso check_solubility_again Precipitation still occurs? serial_dilution->check_solubility_again ph_adjustment Can assay tolerate a lower pH? check_solubility_again->ph_adjustment Yes success Success: Compound Solubilized check_solubility_again->success No adjust_ph Lower buffer pH (e.g., to 6.5) and re-test. ph_adjustment->adjust_ph Yes use_excipients Incorporate solubilizing agents (co-solvents, surfactants, cyclodextrins). ph_adjustment->use_excipients No adjust_ph->check_solubility_again reassess_concentration Re-evaluate required assay concentration. Is a lower concentration feasible? use_excipients->reassess_concentration reassess_concentration->success

Caption: A troubleshooting flowchart for addressing compound precipitation.

Data Summary

SolventExpected SolubilityRationale & Considerations
WaterSparingly to moderately solubleSolubility is pH-dependent and likely increases in acidic conditions.[5][8]
Phosphate-Buffered Saline (PBS) pH 7.4Potentially low to sparingly solubleThe neutral pH may favor the less soluble free base form, increasing the risk of precipitation.[9]
DMSOHighly solubleAn excellent solvent for creating high-concentration stock solutions.[2]
EthanolSolubleCan be used as a primary solvent or as a co-solvent to improve aqueous solubility.[10]
DMFSolubleAn alternative to DMSO for stock solution preparation.[4]

Conclusion

Successfully working with this compound requires a proactive and systematic approach to address its potential solubility limitations. By understanding the physicochemical principles governing its solubility, particularly the impact of pH and the choice of solvents, researchers can design robust experimental protocols that yield accurate and reproducible results. This guide provides a foundational framework for troubleshooting; however, it is essential to empirically determine the optimal conditions for your specific assay system.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316–323. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Ingenta Connect. In Vitro Solubility Assays in Drug Discovery. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]

  • National Center for Biotechnology Information. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • PubChem. (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • ResearchGate. (2015). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? [Link]

Sources

Technical Support Center: Optimizing 5-HT₇ Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-HT₇ receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. Here, we move beyond simple protocols to explain the why behind the how, ensuring your assays are robust, reproducible, and yield high-quality data.

A Foundational Understanding of the 5-HT₇ Receptor

The serotonin 7 (5-HT₇) receptor is the most recently identified member of the serotonin receptor family, which consists of 12 G protein-coupled receptors (GPCRs) and one ligand-gated ion channel. As a GPCR, the 5-HT₇ receptor possesses the characteristic seven-transmembrane helical structure.[1][2] It is primarily coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5] This signaling pathway is integral to its roles in various physiological processes, including mood regulation, cognition, sleep, and thermoregulation.[4][6]

Understanding this fundamental signaling cascade is crucial for designing and interpreting both binding and functional assays.

5-HT7_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₇ Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) or Agonist Serotonin->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., gene expression, neuron excitability) PKA->Response Phosphorylates Targets

Caption: 5-HT₇ receptor canonical signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common challenges encountered during 5-HT₇ receptor binding assays in a question-and-answer format.

Section 1: Assay Design and Component Selection

Q1: Which radioligand should I choose for my 5-HT₇ receptor binding assay?

A1: The choice of radioligand is critical and depends on the specific goals of your experiment (e.g., saturation binding to determine receptor density, or competition binding to screen unlabeled compounds).

  • For Antagonist Radioligands: [³H]-SB-269970 is a highly selective and high-affinity antagonist radioligand for the 5-HT₇ receptor.[7] It typically exhibits a high percentage of specific binding (often >90%), making it an excellent choice for characterizing the receptor and in competition assays with other antagonists.[7]

  • For Agonist Radioligands: [³H]-5-Carboxamidotryptamine ([³H]-5-CT) is a commonly used agonist radioligand.[1][7] It's important to remember that agonist binding can be sensitive to the presence of guanine nucleotides (like GTP), as the receptor can exist in high-affinity (G protein-coupled) and low-affinity (uncoupled) states.[7]

Expert Insight: While both agonist and antagonist radioligands can be used to label the same receptor population, as suggested by similar Bmax values in some studies, antagonist radioligands are often preferred for their stability and insensitivity to G protein coupling states, leading to more robust and reproducible results in competition assays.[7]

RadioligandTypeTypical KD (nM)Key Considerations
[³H]-SB-269970Antagonist~1.0 - 1.2High selectivity, high specific binding.[7][8]
[³H]-5-CTAgonist~0.4 - 37.7Binding can be affected by G protein coupling.[7][9]
[³H]-LSDAgonist-Binds to multiple serotonin receptors, less selective.[1][10]

Q2: What is the optimal composition for my assay buffer?

A2: The buffer composition is crucial for maintaining receptor integrity and minimizing non-specific binding. A standard and effective buffer for 5-HT₇ receptor binding assays is:

  • 50 mM Tris-HCl, pH 7.4: Provides a stable pH environment.

  • Divalent Cations (e.g., 5 mM MgCl₂, 4 mM CaCl₂): Divalent cations like Mg²⁺ are often essential for maintaining the active conformation of many GPCRs and can influence ligand binding.[11] However, be aware that some ions, like Zn²⁺, can act as allosteric modulators and significantly alter binding properties.[11]

  • 0.5 mM Ascorbic Acid: This is added as an antioxidant to prevent the oxidation of catecholamine groups present in serotonin and related ligands.[11]

Some protocols may also include 0.1 mM EDTA, though its necessity can be system-dependent.[12] For functional assays like GTPγS binding, the buffer composition will differ, notably with the inclusion of GDP and a higher concentration of MgCl₂.[13]

Expert Insight: It's worth noting that standard binding buffers differ significantly from the brain's extracellular fluid.[12] Recent studies suggest that using a more physiological buffer, like an artificial extracellular fluid (aECF), can impact the binding affinities of some ligands, particularly antagonists.[14] While Tris-based buffers are standard, consider the physiological relevance of your findings and whether testing in a more complex buffer might be warranted.

Section 2: Troubleshooting Common Assay Problems

Q3: My non-specific binding (NSB) is too high. What can I do?

A3: High non-specific binding is a frequent issue that can obscure your specific signal. Here’s a systematic approach to troubleshooting it:

  • Choice of Displacer: Ensure you are using an appropriate concentration of a potent, unlabeled ligand to define NSB. For 5-HT₇ assays, 10 µM of 5-HT or methiothepin is commonly used.[7][11] The goal is to use a concentration that is at least 100-fold higher than the Kᵢ of the compound to saturate all specific binding sites.

  • Receptor Preparation Quality: Poor quality membrane preparations with denatured proteins can increase NSB.[15] Ensure proper homogenization and centrifugation steps during membrane prep and store aliquots at -80°C to prevent degradation.[14]

  • Ligand Properties: Highly lipophilic (greasy) radioligands or test compounds are prone to sticking to plasticware and filter mats.[15]

    • Solution: Add a small amount of a non-ionic detergent like 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20 to the assay buffer to reduce hydrophobic interactions.[15]

  • Filtration Assay Issues: If using a filtration-based assay, the radioligand can bind directly to the filter.

    • Solution: Pre-soak the filter plates (e.g., glass fiber filters) in a solution like 0.33% polyethyleneimine (PEI) for at least 30 minutes. PEI is a cationic polymer that blocks negatively charged sites on the filter, reducing the non-specific binding of many ligands.

  • Buffer Ionic Strength: Low salt concentrations can promote electrostatic interactions. Increasing the ionic strength by adding NaCl (e.g., up to 150 mM) can help shield these charges and reduce NSB.[15]

Troubleshooting_High_NSB Start High Non-Specific Binding (NSB) Q1 Is the displacer appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the radioligand highly lipophilic? A1_Yes->Q2 Sol1 Use a potent ligand (e.g., 10 µM 5-HT) at >100x Ki A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Add 0.1% BSA or 0.05% Tween-20 to buffer A2_Yes->Sol2 Q3 Using a filtration assay? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Pre-soak filters with 0.33% PEI A3_Yes->Sol3 Q4 Is buffer ionic strength low? A3_No->Q4 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Increase NaCl concentration (e.g., 150 mM) A4_Yes->Sol4 End Re-evaluate NSB A4_No->End Sol4->End

Caption: Decision tree for troubleshooting high non-specific binding.

Q4: My signal-to-background ratio is low. How can I improve it?

A4: A low signal-to-background (or signal-to-noise) ratio compromises data quality. This is often a combination of low specific binding and/or high non-specific binding.

  • Optimize Incubation Time and Temperature: Binding is a kinetic process. Ensure your assay has reached equilibrium. For [³H]-SB-269970, full association can take around 40 minutes, while other protocols suggest 1-2 hours.[7] Temperature also affects kinetics; assays are often run at room temperature or 37°C.[12][16] Higher temperatures generally increase the rate of association but can also impact receptor stability.[16][17] It is crucial to perform time-course experiments at your chosen temperature to determine the optimal incubation time.

  • Increase Receptor Concentration: The amount of specific binding is directly proportional to the number of receptors (Bmax). If your signal is low, try increasing the amount of membrane protein per well (e.g., from 5 µg to 10-20 µg). However, be mindful that this can also increase NSB, so it's a balancing act.

  • Check Radioligand Integrity: Ensure your radioligand has not degraded due to improper storage or age. Radiolysis can reduce the specific activity and binding affinity of your tracer.

Q5: I'm seeing inconsistent results between experiments. What are the likely causes?

A5: Poor reproducibility can stem from several sources of variability.

  • Pipetting Errors: Inconsistent volumes of radioligand, competitor, or membranes will lead to variable results. Use calibrated pipettes and consistent technique.

  • Inconsistent Membrane Preparations: Variations in cell culture conditions, passage number, or the membrane preparation procedure itself can lead to different receptor expression levels (Bmax) between batches. Always characterize each new batch of membranes with a saturation binding experiment.

  • Temperature Fluctuations: Ensure a consistent incubation temperature both within and between experiments.[12][17]

  • Washing Steps (Filtration Assays): The number, volume, and temperature of washes must be kept consistent. Insufficient washing can leave unbound radioligand on the filter, increasing background, while excessive washing can cause dissociation of specifically bound ligand, reducing the signal.

Section 3: Advanced Assay Formats

Q6: I want to measure the functional activity of my compounds. What assays are available beyond simple binding?

A6: Radioligand binding assays measure affinity, but not efficacy (i.e., whether a compound is an agonist, antagonist, or inverse agonist). Functional assays are required to determine this.

  • [³⁵S]GTPγS Binding Assay: This is a classic functional assay for GPCRs.[18][19] It measures the initial step of G protein activation.[18] In the presence of an agonist, the Gα subunit exchanges GDP for GTP. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is trapped and can be quantified.[19] This assay can distinguish between agonists (which stimulate binding), neutral antagonists (which have no effect on their own but block agonist stimulation), and inverse agonists (which reduce basal [³⁵S]GTPγS binding).[13][19]

  • cAMP Accumulation Assays: Since the 5-HT₇ receptor is Gs-coupled, agonist activation leads to an increase in intracellular cAMP.[3][5] This can be measured using various methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.[3][20][21] These assays provide a measure of the downstream signaling response.

  • Label-Free Technologies (e.g., Surface Plasmon Resonance - SPR): Techniques like Biacore can measure the real-time binding kinetics (association and dissociation rates) of unlabeled compounds to receptors immobilized on a sensor chip.[22][23] This provides more detailed information on the binding mechanism than endpoint assays.

Q7: What is a Scintillation Proximity Assay (SPA) and what are its advantages for 5-HT₇ receptor binding?

A7: A Scintillation Proximity Assay (SPA) is a homogeneous (no-wash) radioligand binding assay format.[24][25]

  • Principle: The receptor-containing membranes are captured onto microscopic beads that contain a scintillant.[25][26] When a radiolabeled ligand binds to the receptor, it is brought into close proximity with the bead, allowing the beta particles from radioactive decay to excite the scintillant and produce light.[24] Unbound radioligand in the solution is too far away to cause a signal.[25]

  • Advantages:

    • Homogeneous Format: Eliminates the need for filtration and washing steps, reducing labor, time, and potential sources of error.[27][28]

    • High-Throughput Amenable: The simplified workflow makes it ideal for automated, high-throughput screening (HTS) of large compound libraries.[27]

    • Miniaturization: Assays can be performed in 96-, 384-, or even 1536-well plates, conserving precious reagents.[24]

Expert Insight: SPA can be particularly useful when dealing with high levels of non-specific binding in filtration assays, as the source of NSB is often the filter itself.[27] By using intact cells or membranes coupled to SPA beads, a better signal-to-noise ratio can sometimes be achieved.[27][28]

Detailed Experimental Protocols

Protocol 1: Radioligand Filtration Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the 5-HT₇ receptor.

Filtration_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂) E Combine Buffer, Radioligand, Test Compound (or Displacer for NSB), and Membranes in 96-well plate A->E B Serially Dilute Test Compound B->E C Prepare Radioligand (e.g., [³H]-SB-269970 at ~K_D conc.) C->E D Thaw & Dilute 5-HT₇ Membranes D->E F Incubate to Equilibrium (e.g., 60 min at RT) E->F G Rapidly Filter through PEI-soaked GF/B filter plate using a cell harvester F->G H Wash Plate 3x with Ice-Cold Wash Buffer G->H I Dry Filter Plate H->I J Add Scintillation Cocktail & Count Radioactivity I->J K Calculate Specific Binding (Total - NSB) J->K L Plot % Specific Binding vs. [Test Compound] to get IC₅₀ K->L M Calculate Kᵢ using Cheng-Prusoff Equation L->M

Caption: Workflow for a 5-HT₇ receptor competition binding assay.

Materials:

  • Cell membranes expressing 5-HT₇ receptors (e.g., from HEK293 cells).[7]

  • Radioligand: e.g., [³H]-SB-269970.

  • Unlabeled test compounds and a displacer (e.g., 5-HT).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5 mM ascorbic acid.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filter plates, cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: Set up a 96-well plate for total binding (radioligand + buffer), non-specific binding (radioligand + 10 µM 5-HT), and competitor binding (radioligand + various concentrations of test compound).

  • Reagent Addition: Add reagents to the wells in the following order: 50 µL buffer, 50 µL radioligand (at a final concentration near its Kᴅ), 50 µL test compound/displacer, and finally initiate the reaction by adding 50 µL of diluted cell membranes (e.g., 5-10 µg protein/well). Total volume = 200 µL.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[11]

  • Filtration: Terminate the assay by rapidly filtering the contents of the plate through a PEI-pre-soaked glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters 3 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

References

  • Vauquelin, G., et al. (2011). Comparison of 4 Radiolabeled Antagonists for Serotonin 5-HT 7 Receptor Neuroimaging: Toward the First PET Radiotracer. Journal of Nuclear Medicine. Available at: [Link]

  • Hagan, J. J., et al. (2000). [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors. Neuropharmacology. Available at: [Link]

  • Nikiforuk, A., et al. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. Molecular Neurobiology. Available at: [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available at: [Link]

  • Li, P., et al. (2019). Development of a novel PET ligand for imaging 5-HT7 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Available at: [Link]

  • Wolff, M., et al. (2008). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. Analytical Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). 5-HT 1A R GTPγS and 5-HT 7A R Gs cAMP Functional Assay for Agonist Effects. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT7 receptor. Available at: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • bioRxiv. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Available at: [Link]

  • De Simone, R., et al. (2020). Novel 5-HT7 receptor antagonists modulate intestinal immune responses and reduce severity of colitis. The Journal of Immunology. Available at: [Link]

  • bioRxiv. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Available at: [Link]

  • Hedlund, P. B., & Sutcliffe, J. G. (2004). The 5-HT7 receptor and disorders of the nervous system: an overview. Psychopharmacology. Available at: [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Available at: [Link]

  • Cytiva. (n.d.). Biacore application guides. Available at: [Link]

  • Witek, J., et al. (2021). Optimization of Pharmacokinetic Compound Profile of Ligands of Serotonin Receptor 5-HT 7 –Application of Machine Learning Methods in Ligand- and Structure-Based Approach. Molecules. Available at: [Link]

  • Krobert, K. A., et al. (2015). Identification of essential residues for binding and activation in the human 5-HT7(a) serotonin receptor by molecular modeling and site-directed mutagenesis. Frontiers in Pharmacology. Available at: [Link]

  • Patsnap Synapse. (2024). What are 5-HT7 receptor antagonists and how do they work?. Available at: [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Available at: [Link]

  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. Available at: [Link]

  • Navarro, G., et al. (2018). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2021). Optimization of Metabolic Stability of Ligands of Serotonin Receptor 5-HT7 Using SHAP Values. Available at: [Link]

  • Andrew, S. M., et al. (1991). THE EFFECT OF TEMPERATURE ON THE BINDING KINETICS AND EQUILIBRIUM CONSTANTS OF MONOCLONAL ANTIBODIES TO CELL SURFACE ANTIGENS. Immunology. Available at: [Link]

  • Drug Discovery Online. (n.d.). Biacore Concentration And Ligand-Binding Analyses In Late-Stage Development And Quality Control Of Biotherapeutics. Available at: [Link]

  • Physiological Reviews. (2019). Recent progress in assays for GPCR drug discovery. Available at: [Link]

  • ELK Biotechnology. (n.d.). Rat 5HTR7(5-Hydroxytryptamine Receptor 7) ELISA Kit. Available at: [Link]

  • Cytiva. (n.d.). Overview of kinetic analysis using Biacore™ systems. Available at: [Link]

  • Spandidos Publications. (2017). Impact of assay temperature on antibody binding characteristics in living cells: A case study. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics and affinity determinations by Biacore. Binding kinetics of.... Available at: [Link]

  • Spandidos Publications. (2017). Impact of assay temperature on antibody binding characteristics in living cells: A case study. Available at: [Link]

  • Current Protocols. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Available at: [Link]

  • YouTube. (2020). Biacore™ T200 system tutorial: How to evaluate a kinetic assay. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of (Biphenyl-3-yl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (biphenyl-3-yl)methanamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the experimental process. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of (biphenyl-3-yl)methanamine.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating (biphenyl-3-yl)methanamine enantiomers?

A1: Polysaccharide-based CSPs are the most widely successful for separating a broad range of chiral amines, including (biphenyl-3-yl)methanamine.[1] Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated high success rates.[2][3] These CSPs provide the necessary chiral recognition through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[4][5]

Q2: What is the typical mobile phase composition for this separation?

A2: For normal-phase HPLC, a common mobile phase consists of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as 2-propanol (IPA) or ethanol.[5] For a basic compound like (biphenyl-3-yl)methanamine, the addition of a small amount of a basic additive is crucial for achieving good peak shape and resolution.[6][7]

Q3: Why is a basic additive necessary in the mobile phase?

A3: (Biphenyl-3-yl)methanamine is a primary amine, making it a basic compound.[1] In HPLC, basic analytes can interact with acidic residual silanol groups on the surface of the silica-based CSP, leading to undesirable secondary interactions.[2] These interactions cause significant peak tailing, which compromises resolution and quantification.[2][8] A basic additive, such as diethylamine (DEA) or triethylamine (TEA), is added to the mobile phase to compete with the analyte for these active sites, thereby minimizing peak tailing and improving peak symmetry.[2]

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a critical parameter that can significantly influence chiral recognition.[2][9] The effect of temperature on enantioselectivity can be unpredictable; in some cases, lower temperatures improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[2] However, in other instances, a different temperature optimum may be found. Therefore, screening different column temperatures (e.g., 15°C, 25°C, 40°C) is a valuable step in method optimization.[10][11]

Q5: Is it possible to use reversed-phase or polar organic modes for this separation?

A5: While normal-phase is often the starting point, immobilized polysaccharide CSPs offer the flexibility to use a wider range of solvents, including those for reversed-phase and polar organic modes.[12][13] If solubility in non-polar solvents is an issue, or if alternative selectivity is needed, exploring these other modes can be highly beneficial.[14][15] The polar organic mode, using solvents like acetonitrile or methanol with additives, can be particularly effective for polar analytes.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Resolution (Rs < 1.5) or No Separation

Poor resolution is the most common challenge in chiral separations. It indicates that the chosen chromatographic conditions are insufficient to differentiate between the two enantiomers.

Potential Causes & Systematic Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier is critical.

    • Troubleshooting Steps:

      • Vary the Alcohol Percentage: Systematically adjust the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase. Start with a screening gradient or a series of isocratic runs with varying compositions (e.g., 90:10, 80:20, 70:30 n-hexane:IPA).

      • Change the Alcohol Modifier: If varying the percentage is not fruitful, switch the alcohol. The structural differences between ethanol, IPA, and other alcohols can significantly alter the chiral recognition mechanism.

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide adequate stereoselective interactions for (biphenyl-3-yl)methanamine.

    • Troubleshooting Steps:

      • Screen Different Polysaccharide Phases: If you have access to multiple columns, screen different polysaccharide-based CSPs (e.g., an amylose-based vs. a cellulose-based column).[15] These often provide complementary selectivity.

      • Consult Application Notes: Review manufacturer application notes for separations of structurally similar primary amines to guide your column selection.

  • Incorrect Additive Concentration: The concentration of the basic additive can influence selectivity.

    • Troubleshooting Steps:

      • Optimize Additive Concentration: While 0.1% DEA or TEA is a good starting point, try varying the concentration between 0.05% and 0.2%. In some cases, a different basic additive like butylamine or ethanolamine might provide better results.[7]

  • Unfavorable Temperature: The operating temperature may not be optimal for the thermodynamics of chiral recognition.

    • Troubleshooting Steps:

      • Screen a Range of Temperatures: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often increase enantioselectivity, but this is not a universal rule.[2][16]

Problem 2: Poor Peak Shape (Tailing or Fronting Peaks)

Poor peak shape compromises both resolution and the accuracy of quantification.[8]

A. Peak Tailing (Asymmetry > 1.2)

  • Cause: Secondary Interactions with Silanols: As a basic amine, (biphenyl-3-yl)methanamine is prone to strong interactions with residual acidic silanol groups on the silica support of the CSP, causing tailing.[2]

    • Solution:

      • Add/Increase Basic Modifier: Ensure a basic modifier like DEA or TEA is present in your mobile phase at a sufficient concentration (typically 0.1%).[2][7] If tailing persists, cautiously increase the concentration up to 0.5%.

      • Use a Different Basic Modifier: Some amines, like ethanolamine or ethylenediamine (EDA), can be more effective at masking silanols than DEA or TEA, leading to dramatically improved peak symmetry.[7][13]

  • Cause: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution:

      • Reduce Injection Concentration/Volume: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[17]

B. Peak Fronting (Asymmetry < 0.8)

  • Cause: Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution:

      • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[2] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Cause: High Analyte Concentration: In some cases, very high concentrations can lead to fronting.[17]

    • Solution:

      • Dilute the Sample: As with peak tailing, diluting the sample can often resolve fronting issues caused by high concentration.

Problem 3: Unstable or Drifting Retention Times

Inconsistent retention times make reliable identification and quantification impossible.

  • Cause: Insufficient Column Equilibration: Chiral columns, especially with mobile phases containing additives, can require longer equilibration times than standard reversed-phase columns.

    • Solution:

      • Thoroughly Equilibrate: When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.[2] Monitor the baseline until it is stable.

  • Cause: Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to the evaporation of more volatile components (like hexane).

    • Solution:

      • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped when not in use.[2]

      • Ensure Proper Mixing: Thoroughly mix and degas the mobile phase before use.

  • Cause: Column "Memory Effect": Additives from previous analyses can adsorb onto the stationary phase and slowly leach out, affecting subsequent separations.[18][19]

    • Solution:

      • Dedicate a Column: If possible, dedicate a specific chiral column to methods using a particular class of additives.

      • Implement a Rigorous Flushing Protocol: If a dedicated column is not feasible, flush the column extensively with a strong, miscible solvent (like 2-propanol for normal phase) between different methods. For immobilized CSPs, stronger solvents like THF or DMF can be used for cleaning, followed by an alcohol rinse.[18]

III. Experimental Protocols & Data

General Protocol for Chiral Method Development

This protocol provides a systematic approach to developing a robust chiral separation method for (biphenyl-3-yl)methanamine.

  • Column Selection:

    • Start with a polysaccharide-based CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

    • Typical Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a stock solution of n-hexane with 0.1% (v/v) Diethylamine (DEA).

    • Prepare a stock solution of 2-Propanol (IPA) with 0.1% (v/v) DEA.

    • Use these to prepare different mobile phase compositions (e.g., 90:10, 80:20, 70:30 Hexane/DEA:IPA/DEA).

    • Thoroughly mix and degas all mobile phases.

  • Sample Preparation:

    • Dissolve the (biphenyl-3-yl)methanamine racemate in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.[2]

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization:

    • Based on the initial screening results, optimize the separation by adjusting the mobile phase composition, temperature, and flow rate as described in the troubleshooting guide. A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution.[2]

Data Summary Table

The following table illustrates the potential effects of key parameters on the chiral separation of a primary amine. Note: This is exemplary data and actual results will vary.

Parameter ChangeEffect on Retention Time (k)Effect on Selectivity (α)Effect on Resolution (Rs)Common Rationale
Increase % Alcohol DecreaseVariableVariableIncreases mobile phase polarity and elution strength.
Decrease Temperature IncreaseOften IncreasesOften IncreasesEnhances the stability of diastereomeric interactions.[2]
Decrease Flow Rate IncreaseNo ChangeOften IncreasesAllows more time for interactions with the CSP, improving efficiency.[2]
Add Basic Modifier VariableVariableImprovesMasks silanol groups, significantly improving peak shape.[7]

IV. Visual Workflow

Diagram: Systematic Chiral Method Development Workflow

The following diagram outlines a logical workflow for developing and troubleshooting a chiral separation method.

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_optimize Phase 3: Optimization cluster_troubleshoot Phase 4: Troubleshooting Start Select CSP (e.g., Polysaccharide-based) Prep_MP Prepare Mobile Phase (Hexane/IPA + 0.1% DEA) Start->Prep_MP Prep_Sample Prepare Sample (0.5 mg/mL in Mobile Phase) Prep_MP->Prep_Sample Screen Initial Injection (e.g., 80:20 Hex/IPA, 25°C, 1 mL/min) Prep_Sample->Screen Eval Evaluate Resolution (Rs) Screen->Eval Opt_MP Optimize Mobile Phase (Vary % Alcohol) Eval->Opt_MP Rs < 1.5 Peak_Shape Address Peak Shape (Adjust Additive, Check Conc.) Eval->Peak_Shape End Final Method Eval->End Rs > 1.5, Good Shape Opt_Temp Optimize Temperature (Screen 15-40°C) Opt_MP->Opt_Temp No Improvement Opt_MP->End Rs > 1.5, Good Shape Opt_Flow Optimize Flow Rate (e.g., 0.5-1.0 mL/min) Opt_Temp->Opt_Flow No Improvement Opt_Temp->End Rs > 1.5, Good Shape Change_CSP Try Different CSP (e.g., Cellulose vs. Amylose) Opt_Flow->Change_CSP Still Poor Rs Opt_Flow->End Rs > 1.5, Good Shape Peak_Shape->Opt_MP Change_CSP->Screen Re-screen

Caption: A systematic workflow for chiral method development and troubleshooting.

V. References

  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Retrieved from

  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Retrieved from

  • Pirkle, W. H., & Welch, C. J. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from

  • Ali, I., et al. (2015). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1426, 238-247. Retrieved from

  • Wang, Y., et al. (2012). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 40(11), 1668-1674. Retrieved from

  • Daicel Chiral Technologies. (2021). Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns? Retrieved from

  • BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines. Retrieved from

  • RSC Publishing. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. RSC Advances, 13(35), 24185-24203. Retrieved from

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. Retrieved from

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from

  • Ye, Y., et al. (2007). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Chirality, 19(7), 534-541. Retrieved from

  • Gasparrini, F., et al. (2018). Optimization of the HPLC enantioseparation of 3,3'-dibromo-5,5'-disubstituted-4,4'-bipyridines using immobilized polysaccharide-based chiral stationary phases. Chirality, 30(5), 605-616. Retrieved from

  • Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK® IA. Retrieved from

  • Wróblewska, A., et al. (2021). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 26(16), 4945. Retrieved from

  • Rbeida, O., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC Europe, 36(1), 24-31. Retrieved from

  • Wróblewska, A., & Drabik, P. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3248. Retrieved from

  • Aturki, Z., et al. (2014). Chiral separations in normal-phase liquid chromatography: Enantioselectivity of recently commercialized polysaccharide-based selectors. Part II. Optimization of enantioselectivity. Journal of Chromatography A, 1357, 97-109. Retrieved from

  • Hewitt, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from

  • Eun, Y., et al. (2022). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Chirality, 34(6), 941-947. Retrieved from

  • Gubitz, G., & Schmid, M. G. (2008). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Retrieved from

  • Ali, I., et al. (2013). Effect of Temperature on the Chiral Separation of Enantiomers of Some Drugs. ISRN Chromatography, 2013, 1-13. Retrieved from

  • Cirilli, R., et al. (2019). Direct enantioselective HPLC separation of carvedilol on immobilized-type amylose-based chiral stationary phases: A thermodynamic study for the optimization of the semipreparative-scale resolution. Journal of Pharmaceutical Analysis, 9(5), 329-335. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Retrieved from

  • RSC Publishing. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. RSC Advances, 13(35), 24185-24203. Retrieved from

  • Yoshikawa, M., et al. (2000). Enantiomeric separation using temperature-responsive chiral polymers composed of L-valine diamide derivatives in aqueous liquid chromatography. Journal of Chromatography A, 890(2), 269-278. Retrieved from

Sources

Reducing off-target effects of (3-Phenylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Phenylphenyl)methanamine hydrochloride

A Guide to Characterizing and Mitigating Off-Target Effects for Novel Biaryl Methanamine Analogs

Introduction: The Challenge of Selectivity

This compound represents a class of compounds—biaryl methanamines—with significant potential in drug discovery. The inherent flexibility of the biphenyl scaffold combined with a reactive primary amine presents a rich pharmacophore for engaging a variety of biological targets. However, these same structural features can also lead to unintended interactions with other proteins, known as off-target effects. These effects can confound experimental results, produce misleading phenotypes, and pose significant safety risks in therapeutic development.

This technical support center provides a comprehensive framework for researchers and drug development professionals working with this compound and its analogs. It offers a series of troubleshooting guides and frequently asked questions (FAQs) designed to help you proactively identify, characterize, and mitigate potential off-target liabilities. Our approach is grounded in established principles of medicinal chemistry and pharmacology, empowering you to build a robust data package and advance your program with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when working with novel chemical entities.

Q1: What are off-target effects, and why are they a primary concern?

A: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[1][2] For a molecule like this compound, the concern is that its structural motifs may be recognized by multiple receptors or enzymes, leading to a complex and potentially undesirable biological response.

Q2: Based on its structure, what are the most probable off-targets for this compound?

A: The (3-Phenylphenyl)methanamine structure contains key "structural alerts" that suggest a predisposition for certain off-targets:

  • Aromatic Rings (Biphenyl Scaffold): This lipophilic feature can lead to interactions with Cytochrome P450 (CYP) enzymes, potentially causing drug-drug interactions.[3][4] Biphenyl scaffolds are also common in inhibitors of the PD-1/PD-L1 interaction and modulators of NMDA receptors.[5][6][7]

  • Basic Primary Amine: A protonatable nitrogen is a common pharmacophore for many G-protein coupled receptors (GPCRs) and ion channels. Critically, it is a well-known liability for binding to the hERG potassium channel, which can lead to cardiotoxicity (Long QT syndrome).[8][9][10]

  • Overall Profile: The combination of a flexible linker and lipophilic rings makes it a candidate for binding to a wide range of receptors, including monoamine transporters, adrenergic, dopaminergic, and serotonergic receptors.

Q3: What is the general workflow for identifying and mitigating off-target effects?

A: A systematic, tiered approach is recommended. It begins with broad, unbiased screening to identify potential liabilities, followed by more focused, quantitative assays to confirm and characterize them. The final stage involves rational chemical modification to design out the unwanted activity while preserving on-target potency. This iterative process is a core component of lead optimization.

Q4: How can I differentiate between a genuine off-target effect and general cellular toxicity?

A: This is a critical distinction. A simple first step is to run a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your primary functional assay. If the loss of signal in your functional assay occurs at concentrations that also reduce cell viability, you may be observing a toxicity-driven artifact. A true off-target effect should ideally be observable at non-toxic concentrations. Furthermore, a rescue experiment using a specific antagonist for the suspected off-target can help confirm the mechanism.

Q5: I've confirmed an off-target interaction. What are the first steps to mitigate it?

A: The first step is to establish a clear Structure-Activity Relationship (SAR).[11][12][13][14] This involves synthesizing and testing a small set of analogs to understand which parts of your molecule are responsible for the off-target binding versus the on-target activity.[11][13] For example, you might explore modifications that reduce the basicity of the amine or alter the geometry of the biphenyl rings to disrupt binding to the off-target protein while maintaining the key interactions required for your primary target.[15]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Unexplained Cellular Phenotype - Is It an Off-Target Effect?

You observe a consistent and potent effect in your cell-based assay, but you are unsure if it is mediated by your intended target.

G A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement Run Cellular Thermal Shift Assay (CETSA) A->B E Target Engagement Confirmed? B->E C Step 2: Use an Inactive Control Synthesize & Test a Structurally Similar, Inactive Analog F Phenotype Abolished? C->F D Step 3: Broad Liability Screening Run Compound Against a Selectivity Panel (e.g., Eurofins SafetyScreen) G New 'Hits' Identified? D->G E->C Yes J Hypothesis: Phenotype is Off-Target (Target-Independent) E->J No F->D No I High Confidence: Phenotype is Off-Target F->I Yes H High Confidence: Phenotype is On-Target G->H No G->I Yes

Caption: Decision tree for validating an observed cellular phenotype.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound physically binds to its intended target in a cellular environment.[16][17][18][19][20] It relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[17][20]

Objective: To determine if this compound binding to its putative target protein leads to a measurable thermal shift.

Methodology:

  • Cell Culture: Culture cells expressing the target protein to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of your compound (e.g., 0.1 µM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[17]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein remaining using Western Blot or an ELISA-based method.

  • Analysis: Plot the percentage of soluble protein against temperature for each compound concentration. A rightward shift in the melting curve in the presence of the compound indicates target engagement.

An essential control is a molecule that is structurally very similar to your active compound but lacks activity against the primary target.[21] This control helps to rule out effects caused by non-specific properties of the chemical scaffold.

Objective: To demonstrate that the observed phenotype is dependent on the specific pharmacology of your compound, not its general chemical properties.

Methodology:

  • Design & Synthesis: Based on initial SAR, design and synthesize an analog of this compound predicted to be inactive. For example, removing a key hydrogen-bonding group or altering a substituent critical for potency.

  • Confirm Inactivity: Test the control compound in a biochemical assay to confirm it does not engage the primary target at relevant concentrations.

  • Phenotypic Assay: Run the inactive control in your cell-based assay at the same concentrations as your active compound.

Guide 2: Suspected hERG Channel Liability

The basic amine in your molecule is a red flag for potential hERG potassium channel inhibition, a major cause of drug-induced cardiac arrhythmia.[8][9]

Structure-activity relationship (SAR) studies are key to designing out hERG activity.[11][13][14][15] The goal is to introduce structural modifications that disrupt binding to the hERG channel pore while maintaining affinity for the primary target.

StrategyRationaleExample Modification
Reduce Basicity (pKa) The protonated (cationic) amine is a key interacting moiety. Lowering the pKa reduces the proportion of the cationic species at physiological pH.Introduce an electron-withdrawing group (e.g., fluorine) on an adjacent ring.[10]
Introduce Steric Hindrance Add bulky groups near the basic nitrogen to physically prevent the molecule from entering the hERG channel's inner pore.Add a methyl or cyclopropyl group adjacent to the amine.
Increase Polarity / Add H-bond Donors hERG blockers are often lipophilic. Increasing polarity can reduce partitioning into the membrane and disrupt key hydrophobic interactions.Introduce a hydroxyl or amide group away from the primary pharmacophore.[10]
Rigidify the Molecule Limit the conformational flexibility to "pre-organize" the molecule for the on-target binding pose, which may be incompatible with the hERG binding site.[15]Introduce double bonds or cyclize parts of the linker.[15]

Table 1: SAR strategies to reduce hERG channel affinity.

Objective: To get an early read on the potential for your compound to inhibit the hERG channel.

Methodology:

  • In Silico Modeling: Use computational models (many are commercially available) to predict the hERG inhibitory potential of this compound based on its structure. These models are trained on large datasets of known hERG blockers.

  • Fluorescent Probe Assay: A common in vitro screening method uses a fluorescent probe that binds to the hERG channel. A compound that displaces the probe, causing a change in fluorescence, is a potential hERG inhibitor. This is a high-throughput, cost-effective first pass.

  • Automated Patch Clamp Electrophysiology: This is the gold standard for confirming and quantifying hERG inhibition.[8] Cells expressing the hERG channel are exposed to your compound, and the direct effect on potassium current is measured. This provides an accurate IC50 value.[22]

Guide 3: Suspected Cytochrome P450 (CYP) Inhibition

The biphenyl scaffold suggests a potential for inhibiting CYP enzymes, which are critical for drug metabolism.[3][23] Inhibition can lead to dangerous drug-drug interactions (DDIs).[3][4][23]

G A Start: Assess DDI Risk B Step 1: In Vitro CYP Inhibition Screen (e.g., P450-Glo™ Assay) A->B E Significant Inhibition Observed? B->E C Step 2: Determine IC50 Values for 'Hit' Isoforms D Step 3: Time-Dependent Inhibition (TDI) Assay C->D F TDI Observed? D->F E->C Yes G Low Risk of DDI E->G No H High Risk of DDI: Initiate SAR to Mitigate F->H Yes F->H No, but Direct Inhibition is Potent

Caption: Workflow for evaluating Cytochrome P450 inhibition risk.

Objective: To determine the IC50 of this compound against the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[24][25]

Methodology:

  • System Preparation: Use human liver microsomes as the enzyme source, as they contain a full complement of CYP enzymes.[24]

  • Reaction Mixture: Prepare a reaction mixture containing microsomes, a specific luminogenic probe substrate for the CYP isoform of interest, and a NADPH regenerating system.

  • Inhibition: Add a range of concentrations of your test compound to the reaction mixture and incubate.

  • Detection: After the incubation period, add a detection reagent (containing luciferase). The amount of light produced is proportional to the amount of substrate converted by the CYP enzyme.[23]

  • Analysis: A reduction in the luminescent signal in the presence of your compound indicates inhibition. Calculate the IC50 value from the dose-response curve. A potent IC50 value (<10 µM) warrants further investigation and mitigation efforts.

References

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Receptor family-based profiling panels. EuroscreenFast. [Link]

  • Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Structure-Activity Relationships (SAR). Pharmacology Mentor. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • What is an inactive substance or preparation used as a control in an experiment or test to determine the effectiveness of a medicinal drug called? Homework.Study.com. [Link]

  • Profile your GPCR targeting compounds for selectivity. EuroscreenFast. [Link]

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. PMC - NIH. [Link]

  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH. [Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. [Link]

  • Enzymes in secondary pharmacology screening panels: is there room for improvement? PMC - NIH. [Link]

  • Current Bioinformatics Tools to Optimize CRISPR/Cas9 Experiments to Reduce Off-Target Effects. MDPI. [Link]

  • Strategies to reduce off-target effects. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

  • CETSA. CETSA. [Link]

  • What is the structure-activity relationship SAR in drug design? Patsnap Synapse. [Link]

  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Structure–activity relationship. Wikipedia. [Link]

  • Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. NIH. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. NIH. [Link]

  • Screening drug additives for biological activity. National Institutes of Health (NIH). [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • hERG potassium channel inhibition by the amiodarone metabolite desethyl-amiodarone. The Physiological Society. [Link]

  • hERG channel blockers: Part 2. YouTube. [Link]

  • “Inactive” Ingredients in Medicine May be Biologically Active. NDNR - Naturopathic Doctor News and Review. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • (PDF) Activities of Inactive Ingredients in Drugs. ResearchGate. [Link]

  • Predicting epistasis across proteins by structural logic. PNAS. [Link]

  • Activities of Inactive Ingredients in Drugs. Darcy & Roy Press. [Link]

  • The Problems with the Cells Based Assays. SciTechnol. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. [Link]

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PMC - PubMed Central. [Link]

  • Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. NIH. [Link]

  • Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Publishing. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (3-Phenylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Phenylphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer scalable protocols based on established chemical principles.

The scale-up of any chemical process introduces complexities beyond simply multiplying reagent quantities. Issues such as heat transfer, mass transport, reaction kinetics, and downstream processing become paramount.[1][2] This guide provides field-proven insights to navigate these challenges effectively.

Recommended Synthetic Pathway

The most common and scalable route to this compound involves a two-stage process: a Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by a reductive amination to introduce the aminomethyl group.

Synthesis_Workflow A 3-Bromobenzaldehyde + Phenylboronic Acid B Suzuki-Miyaura Coupling A->B C 3-Phenylbenzaldehyde B->C Pd Catalyst, Base D Reductive Amination C->D NH3, Reducing Agent E (3-Phenylphenyl)methanamine (Free Base) D->E F Salt Formation (HCl) E->F G (3-Phenylphenyl)methanamine Hydrochloride (Final Product) F->G

Caption: Recommended two-stage synthesis pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Part A: Suzuki-Miyaura Coupling for 3-Phenylbenzaldehyde Synthesis

This palladium-catalyzed reaction is robust but requires careful control of parameters for optimal performance on a large scale.[3][4]

Q1: My Suzuki coupling reaction is stalling, resulting in low conversion of 3-bromobenzaldehyde. What are the likely causes?

A1: Sluggish or incomplete Suzuki couplings on a larger scale can often be traced back to several factors:

  • Catalyst Activity: The palladium catalyst may be deactivated. Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the process, as oxygen can poison the Pd(0) active species. The quality of the catalyst and ligands is also critical.

  • Base and Solvent System: The choice and quantity of the base are crucial for activating the boronic acid.[4] An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is common. On a large scale, ensure efficient mixing to facilitate the interaction between the organic and aqueous phases. If mixing is poor, the reaction will be slow.[1]

  • Temperature Control: While many Suzuki couplings run well at elevated temperatures (e.g., 80-100 °C), inconsistent heating in a large reactor can create cold spots, slowing the reaction rate.[5] Ensure your reactor's heating system provides uniform temperature distribution.

Q2: I'm observing significant amounts of biphenyl (from phenylboronic acid homocoupling) and 3,3'-diformylbiphenyl (from 3-bromobenzaldehyde homocoupling). How can I minimize these byproducts?

A2: Homocoupling is a classic side reaction in Suzuki couplings.

  • Oxygen Contamination: The primary cause of homocoupling is often the presence of oxygen. Rigorously degas your solvents and purge the reactor with an inert gas before heating.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help drive the desired cross-coupling reaction to completion, but a large excess can favor homocoupling.

  • Reaction Time: Prolonged reaction times at high temperatures after the limiting reagent has been consumed can sometimes lead to an increase in byproducts. Monitor the reaction progress (e.g., by HPLC) and proceed with work-up once the starting material is consumed.

Q3: How do I efficiently remove residual palladium from my multi-kilogram batch of 3-phenylbenzaldehyde?

A3: Removing palladium to parts-per-million (ppm) levels is a critical regulatory requirement for pharmaceutical intermediates.

  • Filtration: After the reaction, the palladium catalyst can often be removed by filtering the reaction mixture through a pad of Celite®.

  • Activated Carbon: Treatment of the organic solution with activated carbon at a slightly elevated temperature (e.g., 40-50 °C) is a common and effective method for scavenging dissolved palladium.

  • Thiol-Based Scavengers: For very low palladium limits, consider using silica-bound thiol scavengers. These can be stirred with the product solution and then filtered off, providing excellent palladium removal.

Part B: Reductive Amination of 3-Phenylbenzaldehyde

This step converts the aldehyde to the target primary amine. The choice of reducing agent and control of reaction conditions are paramount for safety and selectivity.[6]

Q1: My reductive amination gives a low yield of the desired primary amine, and I recover a lot of unreacted 3-phenylbenzaldehyde. Why is this happening?

A1: This points to inefficient formation of the intermediate imine or an inappropriate choice of reducing agent.

  • Imine Formation: The reaction between the aldehyde and ammonia to form an imine is an equilibrium process that produces water.[7] On a lab scale, this water may not be an issue, but on a large scale, it can inhibit the reaction. While adding a dehydrating agent isn't always practical in large reactors, using a solvent that allows for azeotropic removal of water (if thermally stable) or simply increasing the concentration of ammonia can help drive the equilibrium forward.

  • Reducing Agent Selection: This is the most critical parameter. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde faster than the imine, leading to the formation of (3-phenylphenyl)methanol.[6] Milder, imine-selective reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) are highly recommended for one-pot reductive aminations because they do not readily reduce aldehydes.[7][8]

Q2: I am seeing byproducts that appear to be the secondary amine ((bis(3-phenylbenzyl))amine). How can I prevent this over-alkylation?

A2: The formation of a secondary amine occurs when the primary amine product reacts with another molecule of the starting aldehyde.

  • Excess Ammonia: The most effective way to suppress secondary amine formation is to use a large excess of ammonia. This ensures that the aldehyde is more likely to react with an ammonia molecule than with the primary amine product.

  • Controlled Aldehyde Addition: In a large-scale setting, slowly adding the 3-phenylbenzaldehyde solution to the ammonia-containing reaction mixture (inverse addition) can maintain a high effective concentration of ammonia relative to the aldehyde, minimizing the side reaction.

Q3: The reaction is dangerously exothermic upon addition of the reducing agent. How can I manage this on a pilot scale?

A3: The reduction of the imine is highly exothermic and is one of the most significant safety risks during scale-up.[1]

  • Slow, Controlled Addition: The reducing agent must be added slowly and in portions, or via a syringe pump for a liquid solution, to allow the reactor's cooling system to dissipate the generated heat.

  • Adequate Cooling: Ensure the reactor is equipped with a cooling jacket capable of handling the heat load. Perform a safety assessment to understand the maximum theoretical temperature rise (adiabatic) before attempting the scale-up.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm by providing more thermal mass to absorb the heat.

Part C: Hydrochloride Salt Formation and Final Product Isolation

The final step involves converting the oily free-base amine into a stable, crystalline hydrochloride salt.

Q1: When I add HCl to my solution of the amine, it precipitates as a sticky oil instead of a crystalline solid. What can I do?

A1: Oiling out is a common crystallization problem.

  • Solvent Choice: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Isopropanol (IPA), ethanol, or ethyl acetate are common choices. You may need to use a solvent/anti-solvent system.

  • Temperature Control: Add the HCl solution slowly at a slightly elevated temperature (e.g., 40-50 °C) and then cool the mixture slowly to induce crystallization. Rapid cooling often promotes oiling.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a few seed crystals can provide a template for proper crystal growth and prevent oiling.

Q2: The final isolated this compound is off-color (e.g., yellow or tan). How can I improve its appearance?

A2: Color is usually due to small amounts of impurities.

  • Recrystallization: The most effective method for improving purity and color is recrystallization from a suitable solvent system (e.g., Ethanol/Water, IPA).

  • Activated Carbon Treatment: Before the final crystallization, you can treat the solution of the free base or the salt (if it's soluble enough when hot) with activated carbon to remove colored impurities. Be aware that this can sometimes lead to yield loss due to product adsorption.

General Scale-Up FAQs

Q: Which synthetic route is more amenable to large-scale production: reductive amination of the aldehyde or catalytic hydrogenation of the corresponding nitrile (3-cyanobiphenyl)?

A: Both routes are viable. The reductive amination route is often preferred because it avoids the use of cyanide salts to prepare the nitrile intermediate. However, catalytic hydrogenation of a nitrile can be a very clean and high-yielding reaction, especially if you have access to high-pressure hydrogenation equipment.[9][10] The hydrogenation of nitriles often requires a catalyst like Raney Nickel or Pd/C and can be sensitive to catalyst poisoning.[11] The choice often comes down to available equipment, safety protocols, and cost of goods.

Q: How do laboratory stirring and heating methods translate to a large-scale reactor?

A: This translation is not linear and is a common source of scale-up problems.[1][2]

  • Mixing: A magnetic stir bar in a flask provides excellent mixing. In a large reactor, the impeller type, position, and speed determine mixing efficiency. Poor mixing can lead to localized concentration or temperature gradients, causing side reactions.[1]

  • Heat Transfer: A round-bottom flask has a very high surface-area-to-volume ratio, allowing for rapid heating and cooling. A large reactor has a much lower ratio, meaning heating and cooling are significantly slower.[2] This must be factored into your process times and safety planning, especially for managing exotherms.

Visualized Troubleshooting Workflow

Troubleshooting_Reductive_Amination Start Reductive Amination: Low Yield CheckAldehyde Check for Unreacted 3-Phenylbenzaldehyde Start->CheckAldehyde CheckByproducts Check for Byproducts (Alcohol, Secondary Amine) CheckAldehyde->CheckByproducts Low ImineIssue Problem: Inefficient Imine Formation CheckAldehyde->ImineIssue High AlcoholDetected Problem: Aldehyde Reduction CheckByproducts->AlcoholDetected Alcohol Present SecAmineDetected Problem: Over-Alkylation CheckByproducts->SecAmineDetected Secondary Amine Present ImineSolution1 Solution: Increase excess of Ammonia ImineIssue->ImineSolution1 ImineSolution2 Solution: Consider solvent for azeotropic water removal ImineIssue->ImineSolution2 AlcoholSolution Solution: Switch to milder reducing agent like NaBH(OAc)3 AlcoholDetected->AlcoholSolution SecAmineSolution1 Solution: Increase excess of Ammonia SecAmineDetected->SecAmineSolution1 SecAmineSolution2 Solution: Use inverse addition (add aldehyde to ammonia) SecAmineDetected->SecAmineSolution2

Caption: Troubleshooting decision tree for low yield in reductive amination.

Data & Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaProsConsScale-Up Considerations
Sodium BorohydrideNaBH₄Inexpensive, readily available.Can reduce aldehydes and ketones; reaction with protic solvents generates H₂ gas.Must be added after imine formation is complete. Risk of H₂ pressure buildup.[12]
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines over carbonyls; stable in mildly acidic conditions.Highly toxic (generates HCN in strong acid); cyanide in waste stream.Toxicity and waste disposal are major hurdles for large-scale use.[6][13]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ Mild, selective for imines; does not reduce aldehydes. Commercially available. More expensive than NaBH₄; can be moisture sensitive.Highly recommended for one-pot scale-up. Its mild nature makes it safer to handle.[7][8]
Catalytic HydrogenationH₂ / Catalyst (Pd/C, PtO₂)Clean (byproduct is water); high yielding; no borate waste.Requires specialized high-pressure reactor; catalyst can be expensive and pyrophoric.Excellent for very large scales if the infrastructure is available.[9]
Protocol 1: Kilogram-Scale Synthesis of 3-Phenylbenzaldehyde

Safety Note: This procedure involves flammable solvents and a palladium catalyst. All operations must be conducted in a well-ventilated area or fume hood, under an inert atmosphere, with appropriate personal protective equipment (PPE).

  • Reactor Setup: Charge a 100 L glass-lined reactor with 3-bromobenzaldehyde (5.0 kg, 27.0 mol), phenylboronic acid (3.6 kg, 29.5 mol), and tetrakis(triphenylphosphine)palladium(0) (156 g, 0.135 mol).

  • Solvent Addition: Add toluene (40 L) and ethanol (10 L) to the reactor. Begin stirring.

  • Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Base Addition: In a separate vessel, dissolve potassium carbonate (7.5 kg, 54.3 mol) in deionized water (20 L). Add this aqueous solution to the reactor.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to 40 °C. Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Wash: Add 20 L of water to the reactor, stir for 15 minutes, and separate the aqueous layer.

  • Purification: Filter the toluene layer through a pad of Celite® to remove the bulk of the catalyst. The resulting solution of 3-phenylbenzaldehyde can be used directly in the next step or concentrated and purified further by distillation if required.

Protocol 2: Scalable Reductive Amination and Salt Formation

Safety Note: This procedure involves a large excess of ammonia, a corrosive and toxic gas, and an exothermic reduction step. This must be performed in a reactor designed for such processes with appropriate scrubbing and cooling capabilities.

  • Ammonia Charge: To a 100 L reactor equipped for low-temperature reactions, add 40 L of methanol. Cool the methanol to -10 °C and bubble in anhydrous ammonia gas until the solution is saturated (approx. 8-10 kg).

  • Aldehyde Addition: Slowly add the toluene solution of 3-phenylbenzaldehyde (containing approx. 4.8 kg, 26.3 mol) from the previous step to the cold methanolic ammonia solution over 1 hour, maintaining the temperature below 0 °C.

  • Imine Formation: Allow the mixture to stir at 0 °C for 2 hours.

  • Reduction: In a separate vessel, prepare a solution or slurry of Sodium Triacetoxyborohydride (NaBH(OAc)₃) (6.7 kg, 31.6 mol) in 10 L of dry toluene. Slowly add this slurry to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A significant exotherm will occur.[8]

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench and Work-up: Cool the reaction to 0 °C and slowly quench by adding 20 L of 2 M sodium hydroxide solution. Concentrate the mixture under reduced pressure to remove most of the methanol and ammonia.

  • Extraction: Add 30 L of ethyl acetate and 20 L of water. Separate the organic layer. Wash the organic layer with brine (2 x 15 L).

  • Salt Formation: Dry the ethyl acetate solution over anhydrous sodium sulfate. Filter and transfer to a clean reactor. Cool to 10 °C and slowly add a solution of 4 M HCl in isopropanol until the pH of a wet sample is between 1 and 2.

  • Crystallization & Isolation: Stir the resulting slurry at 0-5 °C for 2-4 hours. Collect the solid product by filtration, wash the filter cake with cold ethyl acetate (2 x 5 L), and dry under vacuum at 40-50 °C to a constant weight.

References

  • SHANDONG LOOK CHEMICAL. (2021). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Phenylethylamine. Retrieved from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Retrieved from [Link]

  • DigitalCommons@URI. (2008). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). THE LEUCKART REACTION. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Oreate AI Blog. (2026). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-phenyl-benzaldehyde. Retrieved from [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (n.d.). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Phenyl benzaldehyde (FDB007745). Retrieved from [Link]

  • The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • YouTube. (2021). Exercise 23.15 - Prepare an Amine via a Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Reaction scheme corresponding to the hydrogenation of.... Retrieved from [Link]

  • LookChem. (n.d.). Cas no 870837-46-0 (this compound). Retrieved from [Link]

  • Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • PubMed. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913388A1 - Hydrogenation of nitriles to produce amines.
  • PubChem. (n.d.). (3-Fluorophenyl)Methanamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction profile for 4-hydroxybenzyl cyanide hydrogenation under acidic.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of (Biphenyl-3-yl)methanamines at the 5-HT7 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted (biphenyl-3-yl)methanamines as antagonists for the 5-HT7 receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from authoritative sources to deliver a comprehensive understanding of how structural modifications to this chemical scaffold influence its interaction with the 5-HT7 receptor. We will explore the causality behind experimental design, present validating data, and provide detailed experimental protocols to ensure scientific integrity and practical applicability.

Introduction: The 5-HT7 Receptor as a Therapeutic Target

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is a relatively recent addition to the serotonin receptor family. Its activation is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Additionally, it can couple to the G12 subunit, activating the Rho/Rac signaling pathway. The 5-HT7 receptor is implicated in a variety of physiological processes, including learning, memory, circadian rhythms, and mood regulation. Consequently, it has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders. Notably, antagonism of the 5-HT7 receptor has shown potential in the treatment of depression and neuropathic pain.[2]

The (Biphenyl-3-yl)methanamine Scaffold: A Promising Avenue for 5-HT7 Receptor Antagonism

Recent research has identified aryl (biphenyl-3-yl)methylpiperazines as a potent class of 5-HT7 receptor antagonists.[2] This guide will focus on the SAR of this scaffold, dissecting how substitutions on the biphenyl and methanamine (specifically, an arylpiperazine) moieties impact receptor affinity and functional activity. For comparative purposes, we will benchmark the performance of these compounds against the well-characterized and selective 5-HT7 receptor antagonist, SB-269970.[3][4][5]

Structure-Activity Relationship (SAR) Analysis

The core structure of the compounds discussed in this guide is depicted below:

  • Aryl Group: Typically a substituted phenyl ring attached to the piperazine nitrogen.

  • Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.

  • Methylene Bridge: Connects the piperazine ring to the biphenyl group.

  • Biphenyl Group: Two phenyl rings linked together, with the methylene bridge attached at the 3-position of one ring.

The following sections will detail the impact of substitutions at various positions on this scaffold.

Substitutions on the Biphenyl Moiety

The substitution pattern on the biphenyl group significantly influences the affinity for the 5-HT7 receptor. Let's analyze the key findings from a systematic study of these modifications.

CompoundR1R2R3R4pKi (5-HT7)
1 HHHH6.85
2 2'-OCH3HHH7.56
3 3'-OCH3HHH7.11
4 4'-OCH3HHH7.23
5 2'-ClHHH7.34
6 4'-ClHHH7.21
7 H2-OCH3HH7.01
8 HH2-OCH3H6.98
Lead Compound (28) 2'-OCH3HH2-OCH3 on Arylpiperazine7.83
SB-269970 N/AN/AN/AN/A8.3 - 8.9

Data synthesized from multiple sources, with a focus on the trends observed in the primary literature.[2][3][4][5]

From this data, we can derive several key insights:

  • Unsubstituted Biphenyl: The parent compound with an unsubstituted biphenyl ring (Compound 1) displays moderate affinity for the 5-HT7 receptor.

  • Substitution on the Distal Phenyl Ring (Primed Positions):

    • Methoxy Substitution: A methoxy group at the 2'-position (Compound 2) significantly enhances affinity compared to substitutions at the 3'- (Compound 3) or 4'-positions (Compound 4). This suggests a specific steric and/or electronic interaction in the binding pocket that favors ortho-substitution on this ring.

    • Chloro Substitution: A chloro group at the 2'-position (Compound 5) also increases affinity, though slightly less than a 2'-methoxy group. A 4'-chloro substituent (Compound 6) provides a similar enhancement to a 4'-methoxy group.

  • Substitution on the Proximal Phenyl Ring (Unprimed Positions): Substitutions on the phenyl ring directly attached to the methylene bridge generally lead to a less pronounced or even a slight decrease in affinity (Compounds 7 and 8) compared to substitutions on the distal ring.

Substitutions on the Arylpiperazine Moiety

The nature of the aryl group attached to the distal nitrogen of the piperazine ring is another critical determinant of activity.

CompoundAryl GrouppKi (5-HT7)
9 Phenyl7.15
10 2-Methoxyphenyl7.56
11 3-Methoxyphenyl7.23
12 4-Methoxyphenyl7.19
13 2,4-Dimethoxyphenyl7.62
Lead Compound (28) 2-Methoxyphenyl7.83

Data synthesized from primary literature to illustrate trends.[2]

  • Unsubstituted Phenyl: An unsubstituted phenyl group (Compound 9) provides a baseline affinity.

  • Methoxy Substitution: Similar to the biphenyl moiety, a methoxy group at the 2-position of the arylpiperazine ring (Compound 10) is highly favorable for binding. This is a recurring theme and is a key feature of the lead compound (28).[2] Substitutions at the 3- and 4-positions have a less significant impact.

  • Disubstitution: A 2,4-dimethoxyphenyl group (Compound 13) further enhances affinity, suggesting that the 2-methoxy group is the primary contributor to the increased potency.

The Lead Compound: 1-((2'-methoxy-(1,1'-biphenyl)-3-yl)methyl)-4-(2-methoxyphenyl)piperazine (Compound 28)

The culmination of these SAR studies led to the identification of compound 28 as a potent 5-HT7 receptor antagonist with a pKi of 7.83. This compound incorporates the most favorable substitutions identified: a 2'-methoxy group on the biphenyl ring and a 2-methoxy group on the arylpiperazine ring. Molecular modeling studies suggest that the 2-methoxyphenyl group on the piperazine is crucial for its antagonistic activity.

Comparative Analysis: (Biphenyl-3-yl)methanamines vs. Other 5-HT7 Receptor Antagonists

To contextualize the performance of the (biphenyl-3-yl)methanamine scaffold, it is essential to compare it with other established 5-HT7 receptor antagonists.

Compound ClassRepresentative Compound5-HT7 pKiKey Features
(Biphenyl-3-yl)methanamines Compound 287.83Biphenyl scaffold with specific methoxy substitutions.
Sulfonamides SB-2699708.3 - 8.9High affinity and selectivity. Brain penetrant.[3][4][5]
Arylpiperazines Lurasidone~8.0Atypical antipsychotic with high 5-HT7 receptor affinity.

While SB-269970 exhibits higher affinity, the (biphenyl-3-yl)methanamine scaffold represents a novel and promising chemical class for the development of 5-HT7 receptor antagonists. Further optimization of this scaffold could lead to compounds with improved potency and pharmacokinetic properties.

Experimental Methodologies

The following sections provide detailed, step-by-step protocols for the key experiments used to characterize the (biphenyl-3-yl)methanamine derivatives.

Synthesis of the (Biphenyl-3-yl)methanamine Scaffold

The synthesis of the core (biphenyl-3-yl)methanamine scaffold typically involves a multi-step process. A representative synthetic route is outlined below.

Diagram of Synthetic Pathway

Synthesis A 3-Bromo-2-methylbenzoic acid B 3-Phenyl-2-methylbenzoic acid A->B Suzuki Coupling (Phenylboronic acid, Pd catalyst) C (2-Methyl[1,1'-biphenyl]-3-yl)methanol B->C Reduction (e.g., LiAlH4) D 3-(Chloromethyl)-1,1'-biphenyl C->D Chlorination (e.g., SOCl2) F Final Compound D->F Nucleophilic Substitution E Arylpiperazine E->F

Caption: General synthetic route to (biphenyl-3-yl)methanamines.

Step 1: Suzuki Coupling

  • To a solution of 3-bromo-2-methylbenzoic acid in a suitable solvent (e.g., a mixture of ethanol and toluene) under an inert atmosphere (e.g., argon), add phenylboronic acid.[6]

  • Add a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, and an aqueous solution of a base (e.g., 2M sodium bicarbonate).[6]

  • Heat the reaction mixture at reflux (e.g., 80 °C) for a specified time (e.g., 3 hours).[6]

  • After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 3-phenyl-2-methylbenzoic acid by column chromatography.

Step 2: Reduction

  • Dissolve the 3-phenyl-2-methylbenzoic acid in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4), at a reduced temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and an aqueous base.

  • Extract the product, (2-methyl[1,1'-biphenyl]-3-yl)methanol, and purify as necessary.

Step 3: Chlorination

  • Dissolve the (2-methyl[1,1'-biphenyl]-3-yl)methanol in a suitable solvent (e.g., dichloromethane).

  • Add a chlorinating agent, such as thionyl chloride (SOCl2), dropwise at a low temperature.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Remove the solvent and excess reagent under reduced pressure to yield 3-(chloromethyl)-1,1'-biphenyl.

Step 4: Nucleophilic Substitution

  • Dissolve the 3-(chloromethyl)-1,1'-biphenyl and the desired arylpiperazine in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add a non-nucleophilic base, such as potassium carbonate, and a catalytic amount of potassium iodide.

  • Heat the reaction mixture at reflux until the reaction is complete.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the final (biphenyl-3-yl)methanamine derivative by column chromatography or crystallization.

Radioligand Binding Assay

This assay determines the affinity of the test compounds for the 5-HT7 receptor by measuring their ability to displace a radiolabeled ligand.

Diagram of Radioligand Binding Assay Workflow

Binding_Assay A Prepare cell membranes expressing 5-HT7 receptor B Incubate membranes with [3H]-SB-269970 (radioligand) and varying concentrations of test compound A->B C Separate bound and free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Determine Ki values from competition curves D->E

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT7 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-SB-269970), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of the test compounds to act as antagonists by inhibiting the agonist-induced production of cAMP.

Diagram of HTRF cAMP Assay Principle

HTRF_cAMP cluster_high_cAMP High Intracellular cAMP cluster_low_cAMP Low Intracellular cAMP A1 cAMP-d2 cannot bind to anti-cAMP-cryptate B1 No FRET Signal A1->B1 A2 cAMP-d2 binds to anti-cAMP-cryptate B2 High FRET Signal A2->B2

Sources

Efficacy of (3-Phenylphenyl)methanamine hydrochloride vs known 5-HT7 agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Efficacy of Novel Compounds at the 5-HT7 Receptor: A Comparative Framework Using (3-Phenylphenyl)methanamine hydrochloride as a Test Case

Introduction: The Therapeutic Potential of the 5-HT7 Receptor

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is one of the most recently identified members of the serotonin receptor family. Primarily expressed in the central nervous system (CNS), particularly in regions like the thalamus, hypothalamus, and hippocampus, it has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Activation of the 5-HT7 receptor is linked to the modulation of circadian rhythms, learning and memory, and mood regulation. Consequently, the development of potent and selective 5-HT7 agonists is an area of intense research for conditions such as depression, cognitive deficits associated with schizophrenia, and sleep disorders.

This guide provides a comprehensive framework for assessing the efficacy of a novel investigational compound, this compound, at the 5-HT7 receptor. Due to the absence of published data on this specific molecule, we will establish a series of validated experimental protocols and compare its hypothetical performance against well-characterized 5-HT7 agonists, including AS-19 and LP-211. This document is intended for researchers and drug development professionals, providing both the theoretical basis and practical steps for such an evaluation.

Pillar 1: Establishing the Pharmacological Profile - Binding Affinity

The initial and most critical step in characterizing a novel compound is to determine its affinity for the target receptor. A high binding affinity is a prerequisite for a compound to be considered a potent ligand. The standard method for this determination is the radioligand binding assay.

Experimental Protocol: Radioligand Displacement Assay

This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the 5-HT7 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT7 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the recombinant human 5-HT7 receptor.

  • Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT), a high-affinity non-selective serotonin receptor agonist.

  • Non-specific Binding Control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).

  • Test Compounds: this compound, AS-19, LP-211 (dissolved in appropriate vehicle, e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Procedure:

  • Preparation: A dilution series of the test compounds is prepared.

  • Incubation: In a 96-well plate, add cell membranes, the radioligand ([3H]5-CT at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound or control.

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Termination & Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

The table below presents established binding affinity data for known 5-HT7 agonists, which serves as a benchmark for our hypothetical test compound.

CompoundKi (nM) at human 5-HT7Source
AS-190.79
LP-2110.29
LP-440.18
This compound To Be Determined N/A

Interpretation: A lower Ki value indicates a higher binding affinity. For this compound to be considered a potent ligand, its Ki should ideally be in the low nanomolar or sub-nanomolar range, comparable to or better than the reference agonists.

Pillar 2: Determining Functional Efficacy - Signaling Pathway Activation

High affinity does not guarantee functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The 5-HT7 receptor canonically signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Therefore, measuring cAMP accumulation is the primary method for assessing the functional efficacy of a potential 5-HT7 agonist.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_intracellular Intracellular Space Agonist 5-HT7 Agonist (e.g., AS-19) Receptor 5-HT7 Receptor Agonist->Receptor Binds & Activates Gs_alpha Gαs Receptor->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Stimulates G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., for neuroplasticity) CREB->Gene_Transcription Promotes

Caption: Canonical 5-HT7 receptor signaling cascade via Gs-protein activation.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

  • Cell Line: HEK-293 cells expressing the human 5-HT7 receptor.

  • Assay Medium: Serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Test Compounds: this compound, AS-19, LP-211.

  • cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and grow to confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor in assay medium.

  • Compound Addition: Add varying concentrations of the test compounds or a reference agonist.

  • Stimulation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A1 Seed 5-HT7 expressing HEK-293 cells in 96-well plate A2 Prepare serial dilutions of (3-Phenylphenyl)methanamine HCl & controls B2 Add test compounds to wells A2->B2 B1 Pre-incubate cells with PDE inhibitor (IBMX) B1->B2 B3 Incubate at 37°C (e.g., 30 min) B2->B3 C1 Lyse cells & perform HTRF/ELISA for cAMP B3->C1 C2 Measure signal (Fluorescence/Absorbance) C1->C2 C3 Calculate EC50 & Emax using non-linear regression C2->C3

Caption: Workflow for a functional cAMP accumulation assay.

Comparative Functional Efficacy Data
CompoundEC50 (nM)Emax (% of 5-HT)Source
AS-191.8100% (Full Agonist)
LP-2110.58100% (Full Agonist)
This compound To Be Determined To Be Determined N/A

Interpretation:

  • EC50: Represents the potency of the compound. A lower EC50 value indicates higher potency.

  • Emax: Represents the efficacy of the compound relative to the endogenous ligand, serotonin (5-HT). An Emax of ~100% indicates a full agonist, while a significantly lower Emax suggests partial agonism.

For this compound to be a promising candidate, it should exhibit both high potency (low nanomolar EC50) and high efficacy (Emax approaching 100%).

Pillar 3: Assessing Selectivity and Off-Target Effects

A crucial aspect of drug development is ensuring the compound's selectivity for the intended target. Binding to other receptors can lead to unwanted side effects. Therefore, the test compound must be screened against a panel of other relevant receptors, particularly other serotonin receptor subtypes.

Protocol: Receptor Selectivity Profiling

Objective: To assess the binding affinity of this compound across a panel of CNS receptors.

Procedure:

  • The compound is submitted to a contract research organization (CRO) for a broad receptor screening panel (e.g., Eurofins SafetyScreen, CEREP panel).

  • The compound is typically tested at a fixed high concentration (e.g., 1 µM or 10 µM) in radioligand binding assays for dozens of different receptors, ion channels, and transporters.

  • Any receptor showing significant inhibition (e.g., >50% displacement) at this concentration is flagged for further investigation.

  • Follow-up dose-response binding assays are conducted for these "hits" to determine their Ki values.

Interpretation: The selectivity is determined by comparing the Ki at the 5-HT7 receptor to the Ki at other receptors. A selectivity ratio of at least 100-fold is generally desired for a clean pharmacological profile. For example, if the Ki for 5-HT7 is 1 nM, the Ki for any other receptor should be >100 nM.

Conclusion: A Roadmap for Evaluation

This guide outlines a rigorous, multi-step process for characterizing the efficacy of a novel compound, this compound, as a potential 5-HT7 receptor agonist. The pathway begins with establishing its binding affinity, proceeds to quantifying its functional potency and efficacy through a canonical signaling pathway, and concludes with a critical assessment of its receptor selectivity. By comparing the resulting data (Ki, EC50, Emax) to established, high-potency agonists like AS-19 and LP-211, researchers can make a data-driven decision on the compound's potential as a therapeutic agent or a valuable research tool. This self-validating system of binding, function, and selectivity ensures a comprehensive understanding of the molecule's pharmacological profile.

References

  • Title: The 5-HT7 Receptor: A Target for the Treatment of a Variety of CNS Disorders Source: Frontiers in Behavioral Neuroscience URL: [Link]

  • Title: The 5-HT7 receptor: a new drug target in the treatment of CNS disorders Source: Drug Discovery Today URL: [Link]

  • Title: LP-44, a new potent and selective 5-HT7 receptor agonist, promotes rapid-acting antidepressant-like effects in mice Source: Neuropharmacology URL: [Link]

  • Title: AS19, a 5-HT7 receptor agonist, improves cognitive deficits in a mouse model of Rett syndrome Source: Neuropharmacology URL: [Link]

  • Title: The 5-HT7 receptor agonist LP-211 has a brain-penetrant, fast-acting, and long-lasting antidepressant-like profile Source: Neuropharmacology URL: [Link]

A Researcher's Guide to the In Vivo Validation of (Biphenyl-3-yl)methanamine Derivatives in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel (biphenyl-3-yl)methanamine derivatives as potential analgesics. Recognizing the nascent stage of this particular chemical series, this document focuses on establishing a robust, scientifically sound validation cascade. We will detail the causal rationale behind experimental choices, provide validated protocols for key pain models, and present a comparative analysis against established standards of care. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of this promising, yet underexplored, class of compounds.

Introduction: The Rationale for Investigating (Biphenyl-3-yl)methanamine Derivatives in Pain

The quest for novel analgesics with improved efficacy and safety profiles is a paramount challenge in modern medicine. Biphenyl scaffolds are prevalent in a multitude of centrally and peripherally acting drugs, valued for their metabolic stability and ability to present pharmacophoric elements in a defined spatial orientation. While direct in vivo analgesic data for the (biphenyl-3-yl)methanamine core is not yet widely published, the rationale for its investigation is built upon several key pillars:

  • Structural Analogy to Known Analgesics: The biphenyl moiety is a key feature in several classes of analgesics, including some non-steroidal anti-inflammatory drugs (NSAIDs) and novel modulators of various pain targets. The methanamine side chain offers a versatile point for chemical modification to tune physicochemical properties and target engagement.

  • Potential for Multi-Target Engagement: The inherent flexibility of the biphenylmethanamine scaffold suggests the potential for designing ligands that can interact with multiple pain-related targets. These may include, but are not limited to, opioid receptors, monoamine transporters (SERT, NET, DAT), voltage-gated sodium channels (e.g., Nav1.7), and enzymes involved in the endocannabinoid system like Fatty Acid Amide Hydrolase (FAAH).[1][2] Bifunctional or multi-target analgesics are a promising strategy to enhance efficacy and potentially mitigate side effects associated with single-target agents.[3][4]

  • Favorable Physicochemical Properties: The biphenyl group can be functionalized to optimize properties such as lipophilicity and membrane permeability, which are critical for achieving desired pharmacokinetic and pharmacodynamic profiles, including penetration of the blood-brain barrier for centrally mediated analgesia.

This guide will outline the critical in vivo studies necessary to test these hypotheses and build a compelling data package for this novel chemical series.

The In Vivo Validation Cascade: A Stepwise Approach

A logical and phased approach to in vivo validation is crucial for efficient and ethical drug discovery. The following workflow outlines a recommended progression from broad screening to more specialized, clinically relevant pain models.

G cluster_0 Phase 1: Initial Screening & Proof of Concept cluster_1 Phase 2: Characterization in Persistent Pain States cluster_2 Phase 3: Mechanistic & Safety Profiling A Acute Nociceptive Models (e.g., Formalin Test, Acetic Acid Writhing) B Evaluation of Broad Analgesic Potential A->B C Inflammatory Pain Models (e.g., Carrageenan, CFA) B->C D Neuropathic Pain Models (e.g., CCI, SNL) B->D E Define Efficacy in Chronic Pain States C->E D->E F Target Engagement Studies (e.g., with selective antagonists) E->F H Therapeutic Index Determination F->H G Side Effect Profiling (e.g., Rotarod, GI motility) G->H G cluster_0 Potential Targets for (Biphenyl-3-yl)methanamine Derivatives cluster_1 Downstream Effects A Opioid Receptors (μ, δ, κ) E Modulation of Descending Inhibitory Pathways A->E B Monoamine Transporters (SERT, NET) B->E C Voltage-Gated Na+ Channels (Nav1.7) F Reduction of Neuronal Hyperexcitability C->F D FAAH/MAGL Enzymes G Increased Endocannabinoid Tone D->G H Analgesia E->H F->H G->H

Caption: Plausible multi-target mechanisms of action for novel analgesics.

To elucidate the precise mechanism, further studies are warranted:

  • Receptor Occupancy Studies: To confirm target engagement in the central nervous system.

  • Antagonist Challenge Studies: Co-administration of selective antagonists for opioid, serotonergic, or adrenergic receptors to determine if the analgesic effect of the BPM compounds is blocked.

  • Electrophysiology: To assess the effects of the compounds on neuronal firing and ion channel function directly.

Conclusion and Future Directions

The (biphenyl-3-yl)methanamine scaffold represents a promising starting point for the development of novel analgesics. The in vivo validation cascade outlined in this guide provides a rigorous and comprehensive framework for assessing the efficacy and mechanism of action of this new chemical series. By employing a phased approach, from broad screening in acute pain models to more specialized characterization in chronic inflammatory and neuropathic pain states, researchers can build a robust data package.

A critical success factor will be the direct comparison against gold-standard analgesics like morphine, celecoxib, and gabapentin. This comparative approach not only benchmarks the efficacy of novel compounds but also helps to predict their potential clinical utility and differentiation. While the specific in vivo data for (biphenyl-3-yl)methanamine derivatives is yet to be broadly disseminated, the methodologies and comparative frameworks presented here offer a clear and scientifically sound path forward for their evaluation as next-generation pain therapeutics.

References

  • Huggins, J. P., et al. (2012). A randomized, double-blind, placebo-controlled study to assess the efficacy and safety of a fatty acid amide hydrolase (FAAH) inhibitor (PF-04457845) in the treatment of pain from osteoarthritis of the knee. Pain, 153(9), 1847-1856.
  • Codd, E. E., et al. (2009). JNJ-20788560, a selective delta-opioid receptor agonist, is a potent and orally active antihyperalgesic agent in inflammatory pain models in the rat. Journal of Pharmacology and Experimental Therapeutics, 329(1), 243-251.
  • Long, J. Z., et al. (2009). Characterization of a dual-acting inhibitor of fatty acid amide hydrolase and monoacylglycerol lipase.
  • Cunningham, C. W., & Elballa, W. M. (2023). Bivalent and bifunctional opioid receptor ligands as novel analgesics. Pharmacology & Therapeutics, 251, 106966.
  • An, S., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Pharmaceuticals, 17(2), 205.
  • Waxman, S. G. (2021). Sodium Channel Blockers. Yale School of Medicine. Available at: [Link]

  • Greco, R., et al. (2020). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. International Journal of Molecular Sciences, 21(21), 8306.
  • Leone-Bay, A., et al. (2019). Bifunctional opioid receptor ligands as novel analgesics. Neuropharmacology, 151, 1-13.
  • Scherrer, G., et al. (2010). Targeting multiple opioid receptors – improved analgesics with reduced side effects?. British Journal of Pharmacology, 161(8), 1665-1671.
  • Cox, B. M. (2019). Opioid receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE, 2019(4).
  • Ahn, S. K., et al. (2019). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules, 24(22), 4148.
  • Kim, H., et al. (2023). Enhanced anti-nociception by novel dual antagonists for 5HT2AR and mGluR5 in preclinical models of pain. bioRxiv.
  • Ahn, K., & McKinney, M. K. (2008). Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. CNS & Neurological Disorders-Drug Targets, 7(5), 415-425.
  • England, S. (2008). Sodium channel blockers for the treatment of neuropathic pain.

Sources

A Comparative Guide to the Synthesis of (3-Phenylphenyl)methanamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with precision and efficiency is paramount. (3-Phenylphenyl)methanamine hydrochloride, also known as 3-biphenylmethylamine hydrochloride, is a key building block in the creation of a variety of biologically active compounds. Its biphenyl scaffold is a prevalent motif in medicinal chemistry, valued for its ability to engage in specific interactions with biological targets. This guide provides a comparative analysis of various synthetic routes to this crucial intermediate, offering insights into the practical advantages and limitations of each methodology. The discussion is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the optimal pathway for their specific needs, whether for small-scale discovery or large-scale production.

Introduction to this compound

This compound is a primary amine hydrochloride salt with the chemical formula C₁₃H₁₄ClN. Its molecular structure, featuring a flexible aminomethyl group attached to a biphenyl core, makes it a versatile synthon in drug discovery. The hydrochloride salt form generally offers improved stability and solubility in aqueous media, which is advantageous for both chemical reactions and biological testing.

This guide will explore four principal synthetic strategies for the preparation of this compound:

  • Reductive Amination of 3-Phenylbenzaldehyde

  • Gabriel Synthesis from 3-Phenylbenzyl Halide

  • Hofmann Rearrangement of 3-Phenylphenylacetamide

  • Reduction of 3-Phenylbenzonitrile

Each route will be evaluated based on criteria such as yield, purity of the final product, scalability, cost-effectiveness, and safety considerations.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between various factors. The following sections provide a detailed comparison of the most common methods for synthesizing this compound.

Route 1: Reductive Amination of 3-Phenylbenzaldehyde

Reductive amination is a widely employed and highly efficient method for the synthesis of amines from carbonyl compounds.[1][2][3][4][5] This one-pot reaction typically involves the formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by in-situ reduction to the desired primary amine.

Reaction Scheme:

Mechanistic Insight: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced by a hydride source to yield the primary amine. The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride often being preferred to avoid the reduction of the starting aldehyde. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel) in the presence of ammonia is also a common and scalable approach.[2]

Advantages:

  • High Efficiency: Often a one-pot reaction with good to excellent yields.

  • Versatility: A wide range of reducing agents can be employed, allowing for optimization based on substrate tolerance and cost.

  • Scalability: Catalytic hydrogenation protocols are generally well-suited for large-scale production.

Disadvantages:

  • By-product Formation: Over-alkylation to form secondary and tertiary amines can be a significant side reaction, especially with reactive alkylating agents. Careful control of reaction conditions and stoichiometry is necessary.

  • Catalyst Handling: Catalytic hydrogenation requires specialized equipment for handling hydrogen gas under pressure and careful handling of pyrophoric catalysts.

Route 2: Gabriel Synthesis from 3-Phenylbenzyl Halide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered in direct alkylation of ammonia.[6][7][8][9] The method involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the liberation of the primary amine.

Reaction Scheme:

Mechanistic Insight: The first step is a nucleophilic substitution (SN2) reaction where the phthalimide anion displaces the halide from the benzylic position. The resulting N-alkylated phthalimide is then cleaved, most commonly by hydrazinolysis (the Ing-Manske procedure), which proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of the stable phthalhydrazide precipitate and the desired primary amine.[10]

Advantages:

  • High Purity of Primary Amine: Effectively prevents the formation of secondary and tertiary amine by-products.

  • Reliable: A well-established and robust reaction.

Disadvantages:

  • Harsh Cleavage Conditions: The hydrolysis of the phthalimide intermediate can sometimes require harsh acidic or basic conditions, which may not be compatible with other functional groups. Hydrazinolysis is a milder alternative but requires the handling of toxic hydrazine.

  • Stoichiometric Reagents: The use of stoichiometric amounts of phthalimide and hydrazine can be less atom-economical compared to catalytic methods.

  • Starting Material Availability: Requires the synthesis of the corresponding 3-phenylbenzyl halide, which adds an extra step to the overall sequence.

Route 3: Hofmann Rearrangement of 3-Phenylphenylacetamide

The Hofmann rearrangement provides a pathway to primary amines from primary amides with the loss of one carbon atom.[11][12][13][14] This method would involve the synthesis of 3-phenylphenylacetamide as a precursor.

Reaction Scheme:

Mechanistic Insight: The reaction proceeds through the formation of an N-bromoamide intermediate, which is then deprotonated to form an anion. This anion undergoes a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine and carbon dioxide.[11]

Advantages:

  • Alternative Substrate: Utilizes an amide starting material, which can be advantageous if the corresponding carboxylic acid or its derivatives are more readily available than the aldehyde or halide.

Disadvantages:

  • Loss of a Carbon Atom: The reaction results in a product with one fewer carbon atom than the starting amide, which needs to be considered in the overall synthetic design.

  • Use of Hazardous Reagents: Involves the use of bromine, which is a hazardous and corrosive substance.

  • Potential for Side Reactions: The reaction conditions can sometimes lead to side reactions, and yields can be variable.

Route 4: Reduction of 3-Phenylbenzonitrile

The catalytic hydrogenation of nitriles is a direct and atom-economical method for the synthesis of primary amines.[15] This route would start from the readily available 3-phenylbenzonitrile.

Reaction Scheme:

Mechanistic Insight: The reaction involves the catalytic reduction of the nitrile triple bond. This typically occurs in two stages, with the formation of an imine intermediate which is then further reduced to the primary amine. The choice of catalyst (e.g., Raney Nickel, Palladium on carbon, Rhodium) and reaction conditions (pressure, temperature, solvent) is crucial for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amines through side reactions of the intermediate imine.

Advantages:

  • Atom Economy: A highly atom-economical process, with hydrogen being the only reagent.

  • Directness: A straightforward conversion from a nitrile to a primary amine.

  • Scalability: Well-suited for industrial-scale production.

Disadvantages:

  • Catalyst Selectivity: The formation of secondary and tertiary amine by-products can be a significant issue. Additives such as ammonia or acids are often used to suppress these side reactions.

  • Specialized Equipment: Requires high-pressure hydrogenation equipment.

  • Catalyst Poisoning: The catalyst can be sensitive to impurities in the starting material.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)PurityScalabilityKey AdvantagesKey Disadvantages
Reductive Amination 3-PhenylbenzaldehydeNH₃, NaBH(OAc)₃ or H₂/Catalyst70-90Good to ExcellentGood to ExcellentOne-pot, high efficiencyPotential for over-alkylation
Gabriel Synthesis 3-Phenylbenzyl HalidePotassium Phthalimide, Hydrazine60-85ExcellentModerateHigh purity of 1° amineHarsh cleavage, extra step
Hofmann Rearrangement 3-PhenylphenylacetamideBr₂, NaOH50-70GoodModerateAlternative starting materialLoss of a carbon, hazardous Br₂
Nitrile Reduction 3-PhenylbenzonitrileH₂, Catalyst (e.g., Raney Ni)75-95Good to ExcellentExcellentAtom economical, directBy-product formation, specialized equipment

Note: The yields provided are estimates based on typical literature values for similar transformations and may vary depending on the specific reaction conditions and optimization.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Phenylbenzaldehyde using Sodium Triacetoxyborohydride
  • To a solution of 3-phenylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography.

  • To form the hydrochloride salt, dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent or bubble HCl gas through the solution.

  • Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation of 3-Phenylbenzonitrile
  • In a high-pressure autoclave, combine 3-phenylbenzonitrile (1.0 eq), a suitable solvent such as methanol or ethanol, and a catalytic amount of Raney Nickel (e.g., 10-20% by weight, washed with the reaction solvent) or Palladium on Carbon (e.g., 5-10 mol%).

  • To suppress the formation of secondary amines, an additive such as ammonia or a small amount of an acid can be added.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify and convert to the hydrochloride salt as described in Protocol 1.

Visualization of Synthetic Workflows

Reductive Amination Workflow

start 3-Phenylbenzaldehyde imine Imine Formation (+ NH3) start->imine reduction Reduction (+ Reducing Agent) imine->reduction amine (3-Phenylphenyl)methanamine reduction->amine salt Salt Formation (+ HCl) amine->salt product (3-Phenylphenyl)methanamine Hydrochloride salt->product

Caption: Workflow for Reductive Amination.

Gabriel Synthesis Workflow

start 3-Phenylbenzyl Halide alkylation N-Alkylation (+ K-Phthalimide) start->alkylation intermediate N-(3-Phenylbenzyl)phthalimide alkylation->intermediate cleavage Cleavage (+ Hydrazine) intermediate->cleavage amine (3-Phenylphenyl)methanamine cleavage->amine salt Salt Formation (+ HCl) amine->salt product (3-Phenylphenyl)methanamine Hydrochloride salt->product

Caption: Workflow for Gabriel Synthesis.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several distinct routes, each with its own set of advantages and challenges.

  • For laboratory-scale synthesis and rapid access to the amine with high purity , reductive amination using a mild borohydride reagent is often the method of choice due to its operational simplicity and generally good yields.

  • The Gabriel synthesis is a strong contender when the primary concern is the exclusive formation of the primary amine and the starting halide is readily available.

  • For large-scale industrial production , catalytic hydrogenation of 3-phenylbenzonitrile is likely the most economically viable and environmentally friendly option, provided that the process is well-optimized to control selectivity.

  • The Hofmann rearrangement serves as a valuable alternative route when the synthetic strategy dictates an amide as the key intermediate.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the availability and cost of starting materials, the required purity of the final product, and the available equipment and safety infrastructure. This guide provides the foundational knowledge for researchers to make an informed decision and proceed with a robust and efficient synthesis of this compound.

References

  • Leuckart, R. Ber. Dtsch. Chem. Ges.1885 , 18 (2), 2341–2344. [Link]

  • Hofmann, A. W. v. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]

  • Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301–330. [Link]

  • Gabriel, S. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2224–2236. [Link]

  • Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926 , 2348–2351. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. J. Am. Chem. Soc.1972 , 94 (17), 6203–6205. [Link]

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc., 2001 . [Link]

Sources

Cross-Validation of Binding Affinity for Monoamine Transporter Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the precise characterization of a novel compound's interaction with its molecular targets is paramount. This guide provides an in-depth, experience-driven framework for the cross-validation of binding affinity data, with a focus on ligands targeting monoamine transporters—critical proteins in the regulation of neurotransmitter signaling. While direct binding data for the novel compound (3-Phenylphenyl)methanamine hydrochloride is not publicly available, this guide will use well-characterized monoamine reuptake inhibitors as comparative benchmarks to illustrate the principles and methodologies of robust binding affinity validation.

The core objective is to equip researchers with the rationale behind experimental choices and the ability to generate self-validating data. We will delve into the practical application of radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions, and contextualize the data within the broader landscape of monoamine transporter pharmacology.

The Critical Role of Monoamine Transporters

The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are members of the solute carrier 6 (SLC6) family of membrane proteins.[1] They are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling event. This regulatory role makes them key targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse.[1] Understanding a compound's affinity and selectivity for these transporters is a foundational step in predicting its pharmacological effects.

Comparative Binding Affinities of Reference Compounds

To contextualize the binding profile of a novel compound, it is essential to compare its affinity to that of well-established ligands. The following table summarizes the binding affinities (Ki, in nM) of three known monoamine reuptake inhibitors. A lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Indatraline0.42[2]1.7[2]5.8[2]
Tesofensine11.0[3]65.0[3]1.7[3]
SEP-22528910 ± 88 ± 717 ± 3

Note: The Ki values for SEP-225289 are presented as mean ± standard deviation as reported in the source.

This comparative data highlights the diverse selectivity profiles of different ligands. For instance, Indatraline exhibits high affinity for all three transporters, making it a non-selective triple reuptake inhibitor.[2] In contrast, Tesofensine shows a preference for NET.[3] A novel compound like this compound would be analyzed against such benchmarks to determine its own unique binding characteristics.

Experimental Protocol: Radioligand Competition Binding Assay

The following is a detailed protocol for a radioligand competition binding assay, a robust method to determine the binding affinity of an unlabeled compound (the "competitor," e.g., our hypothetical novel compound) by measuring its ability to displace a radioactively labeled ligand ("radioligand") from its target.

Objective: To determine the inhibitor constant (Ki) of a test compound at the human serotonin transporter (hSERT).
Materials:
  • Radioligand: -Citalopram (a high-affinity SERT ligand)[4]

  • Test Compound: this compound (or other novel compound)

  • Reference Compound: (S)-Citalopram (for establishing assay validity)

  • Membrane Preparation: Commercially available or in-house prepared cell membranes from a cell line stably expressing hSERT (e.g., HEK293 or COS-7 cells).[4]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Filtration apparatus (e.g., cell harvester)

  • Scintillation counter

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the reference compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the -Citalopram in assay buffer to a final concentration that is approximately equal to its Kd for SERT. This ensures that a significant portion of the radioligand is bound in the absence of a competitor, yet is displaceable.

    • Thaw the hSERT membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, -Citalopram, and the hSERT membrane preparation. These wells represent the maximum binding of the radioligand in the absence of a competitor.

    • Non-specific Binding (NSB): Add assay buffer, -Citalopram, a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine or unlabeled (S)-Citalopram), and the hSERT membrane preparation. This measures the amount of radioligand that binds to components other than the target transporter.

    • Competition Binding: Add serial dilutions of the test compound, -Citalopram, and the hSERT membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium. The incubation time should be optimized in preliminary experiments.

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Immediately wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Test Compound, Radioligand, Membranes, Buffers) plate Plate Assay Components (Total, NSB, Competition) reagents->plate Dispense incubation Incubate to Reach Equilibrium plate->incubation Incubate filtration Terminate by Filtration incubation->filtration Filter wash Wash Filters filtration->wash Wash counting Scintillation Counting wash->counting Measure Radioactivity analysis Calculate IC50 and Ki counting->analysis Analyze Data

Caption: Workflow for a radioligand competition binding assay.

Understanding the Mechanism: Monoamine Reuptake Inhibition

The binding of a ligand like this compound to a monoamine transporter physically obstructs the reuptake of the endogenous neurotransmitter (e.g., serotonin for SERT) from the synaptic cleft. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, thereby enhancing its signaling.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitter neurotransmitter Neurotransmitter (e.g., Serotonin) vesicle->neurotransmitter Release transporter Monoamine Transporter (e.g., SERT) reuptake Reuptake transporter->reuptake neurotransmitter->transporter Binds for reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binds and Activates inhibitor Reuptake Inhibitor (e.g., Test Compound) inhibitor->transporter Blocks

Caption: Mechanism of monoamine reuptake inhibition.

Conclusion

The rigorous cross-validation of binding affinity data is a cornerstone of modern drug discovery. By employing standardized and well-controlled assays, such as the radioligand binding assay detailed here, and comparing results against a panel of reference compounds, researchers can confidently characterize the pharmacological profile of novel chemical entities. While the specific binding affinities of this compound are yet to be publicly elucidated, the framework provided in this guide offers a clear path for its future investigation and for the broader scientific community engaged in the study of monoamine transporter ligands. The principles of careful experimental design, robust data analysis, and contextual comparison are universally applicable and essential for advancing our understanding of neuropharmacology.

References

  • Cao, J., Prisinzano, T. E., Okunola, O. M., Kopajtic, T., Shook, M., Katz, J. L., & Newman, A. H. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48–52. [Link]

  • Gu, X. H., Yu, H., & German, N. A. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4868–4876. [Link]

  • Grokipedia. (n.d.). Indatraline. Retrieved January 17, 2026, from [Link]

  • Lear, J. L., Goble, T. I., & Normandin, M. D. (2011). SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study. Journal of Nuclear Medicine, 52(7), 1129-1135. [Link]

  • Wikipedia. (2023, December 22). Tesofensine. In Wikipedia. [Link]

  • Lear, J. L., Goble, T. I., & Normandin, M. D. (2011). SEP-225289 plasma levels vs. dose. ResearchGate. [Link]

  • Lear, J. L., Goble, T. I., & Normandin, M. D. (2011). SEP-225289 serotonin and dopamine transporter occupancy: a PET study. Journal of Nuclear Medicine, 52(7), 1129-1135. [Link]

  • Newman, A. H., & Katz, J. L. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(11), 2853–2862. [Link]

  • Wikipedia. (2023, December 22). Tesofensine. In Wikipedia. [Link]

  • Cao, J., Prisinzano, T. E., Okunola, O. M., Kopajtic, T., Shook, M., Katz, J. L., & Newman, A. H. (2010). SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. ACS Medicinal Chemistry Letters, 2(1), 48–52. [Link]

  • Cao, J., Prisinzano, T. E., Okunola, O. M., Kopajtic, T., Shook, M., Katz, J. L., & Newman, A. H. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48–52. [Link]

  • Lesch, K. P., Wolozin, B. L., Murphy, D. L., & Riederer, P. (1993). Primary structure of the human platelet serotonin uptake site: identity with the brain serotonin transporter. Journal of Neurochemistry, 60(6), 2319–2322. [Link]

  • Peptide Sciences. (n.d.). What is Tesofensine?. Retrieved January 17, 2026, from [Link]

  • 4Ever Young. (2025, July 8). Tesofensine Explained: A New Approach to Weight Loss and Metabolism. [Link]

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Andersen, J. K., et al. (2008). Tesofensine, a novel triple monoamine reuptake inhibitor, induces appetite suppression by indirect stimulation of alpha1 adrenoceptor and dopamine D1 receptor pathways in the diet-induced obese rat. Neuropsychopharmacology, 33(11), 2764–2773. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]

  • Martin, R. S., Henningsen, R. A., Suen, A., Apparsundaram, S., Leung, B., Jia, Z., Kondru, R. K., & Milla, M. E. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Molecular Pharmacology, 74(6), 1603–1614. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(26), 2359–2366. [Link]

  • PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride. Retrieved January 17, 2026, from [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 273, 116503. [Link]

  • Carroll, F. I., et al. (2011). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 54(21), 7546–7558. [Link]

  • Gembarska, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2217. [Link]

  • Wang, X., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. eLife, 2, e00561. [Link]

  • Kumar, A., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(5), e2000349. [Link]

  • Jacobsen, J. P. R., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters, 5(5), 556–560. [Link]

  • Mabutho, L. N., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(8), 3377–3388. [Link]

  • Mabutho, L. N., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 55(20), 8779–8791. [Link]

  • PubChem. (n.d.). (3-Fluorophenyl)Methanamine Hydrochloride. Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(12), 1625–1632. [Link]

  • PubChem. (n.d.). (3-Ethylphenyl)methanamine hydrochloride. Retrieved January 17, 2026, from [Link]

Sources

A Framework for the Preclinical Evaluation of Novel Antidepressants: A Head-to-Head Comparison Guide with Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antidepressant Discovery

The landscape of antidepressant pharmacotherapy has been shaped by serendipitous discoveries and incremental advancements. While current standard-of-care treatments, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), have provided relief for many individuals with major depressive disorder (MDD), a significant portion of patients exhibit an inadequate response or experience dose-limiting side effects.[1][2][3] This unmet clinical need drives the ongoing search for novel chemical entities with distinct mechanisms of action that may offer improved efficacy, a faster onset of action, or a more favorable safety profile.

This guide addresses the critical process of evaluating a novel compound, using the hypothetical example of "(3-Phenylphenyl)methanamine hydrochloride," against established antidepressant agents. As there is limited publicly available pharmacological data for this specific molecule, this document will serve as a comprehensive framework, detailing the essential preclinical assays and comparative analyses required to characterize its potential as a next-generation antidepressant. We will delve into the mechanistic underpinnings of current therapies to establish a benchmark for comparison and provide detailed, field-proven experimental protocols for a rigorous head-to-head evaluation.

The Benchmark: Standard-of-Care Antidepressants

A thorough understanding of the existing therapeutic armamentarium is paramount when evaluating a novel candidate. The majority of currently prescribed antidepressants modulate monoaminergic neurotransmission.

Mechanism of Action of Major Antidepressant Classes
  • Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, which includes fluoxetine, sertraline, and escitalopram, acts by selectively blocking the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[4][5] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[5] While this initial action is immediate, the therapeutic effects typically take several weeks to manifest, suggesting that downstream neuroadaptive changes, such as the desensitization of 5-HT1A autoreceptors and modulation of brain-derived neurotrophic factor (BDNF) signaling, are crucial for their antidepressant effects.[6][7]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs, such as venlafaxine and duloxetine, dually inhibit both the serotonin (SERT) and norepinephrine (NET) transporters.[8][9][10] This dual action increases the synaptic availability of both serotonin and norepinephrine, which are key neurotransmitters in mood regulation.[8][10] The engagement of the noradrenergic system is thought to contribute to their efficacy in treating certain symptoms of depression, including fatigue and lack of motivation, and may also provide analgesic effects in patients with chronic pain.[8][11]

  • Tricyclic Antidepressants (TCAs): One of the earliest classes of antidepressants, TCAs like imipramine and amitriptyline, also block the reuptake of serotonin and norepinephrine.[12][13][14][15] However, their clinical use is often limited by a broad pharmacological profile that includes antagonism of muscarinic, histaminic, and alpha-1 adrenergic receptors.[12][15] This lack of selectivity is responsible for a range of side effects, including dry mouth, sedation, and orthostatic hypotension.[12][14]

The following diagram illustrates the primary mechanisms of these major antidepressant classes at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse pre_neuron 5-HT & NE Synthesis SERT SERT pre_neuron->SERT 5-HT NET NET pre_neuron->NET NE pre_neuron->synapse Release SERT->pre_neuron Reuptake NET->pre_neuron Reuptake post_receptors 5-HT & NE Receptors synapse->post_receptors Signal SSRI SSRIs SSRI->SERT Block SNRI SNRIs SNRI->SERT Block SNRI->NET Block TCA TCAs TCA->SERT Block TCA->NET Block

Caption: Synaptic Mechanisms of Major Antidepressant Classes.

A Framework for Evaluating a Novel Compound: The Case of this compound

To ascertain the therapeutic potential of a novel entity, a systematic, multi-tiered evaluation is essential. This process begins with in vitro characterization to determine its molecular targets and culminates in in vivo behavioral assays to assess its antidepressant-like activity.

Part 1: In Vitro Pharmacological Profiling

The initial step is to understand how the compound interacts with key biological targets implicated in depression.

1.1. Primary Target Engagement: Transporter Binding Assays

Given the central role of monoamine transporters in the action of most antidepressants, determining a novel compound's affinity for SERT, NET, and the dopamine transporter (DAT) is a critical first step. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: SERT Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing hSERT.[16][17]

    • Radioligand: [³H]-Citalopram or a similar high-affinity SERT ligand.

    • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Assay Buffer: Tris-HCl buffer with appropriate salts.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the hSERT membrane preparation, a fixed concentration of the [³H]-radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess fluoxetine).

    • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[17]

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). The Ki is then calculated using the Cheng-Prusoff equation.

1.2. Functional Activity: Neurotransmitter Uptake Assays

While binding indicates affinity, a functional assay is required to determine whether the compound inhibits or enhances transporter activity. Synaptosome or cell-based uptake assays are the gold standard.

Experimental Workflow: Neurotransmitter Uptake Assay

cluster_workflow Neurotransmitter Uptake Assay Workflow prep Prepare cell culture (e.g., HEK293-hSERT) or synaptosomes treat Pre-incubate with (3-Phenylphenyl)methanamine HCl or control drug prep->treat add Add radiolabeled neurotransmitter (e.g., [³H]-5-HT) treat->add incubate Incubate for a short period (e.g., 10 min) at 37°C add->incubate stop Stop uptake by rapid filtration and washing with ice-cold buffer incubate->stop measure Measure radioactivity in cells/synaptosomes via scintillation counting stop->measure analyze Calculate % inhibition and determine IC₅₀ measure->analyze

Sources

A Researcher's Guide to the Pharmacokinetic Landscape of Biphenyl-Type Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate world of CNS-active compounds, understanding the pharmacokinetic profile of a molecule is as critical as its pharmacodynamic efficacy. This guide offers an in-depth comparative analysis of the pharmacokinetic properties of three notable monoamine reuptake inhibitors with biphenyl or phenyl-tropane scaffolds: JNJ-7925476, Brasofensine, and Tesofensine. While not all strictly (biphenyl-3-yl)methanamine analogs, their shared therapeutic target and structural motifs provide a valuable comparative framework for understanding how subtle chemical modifications can dramatically influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide is designed to move beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, validated protocols for key pharmacokinetic assays. Our objective is to equip you with the foundational knowledge and practical methodologies to accelerate your own drug discovery programs.

The Critical Role of Pharmacokinetics in CNS Drug Development

The journey of a CNS drug from administration to its target receptors in the brain is fraught with biological barriers and metabolic hurdles. A promising compound with high in vitro potency can fail spectacularly in vivo if it is poorly absorbed, rapidly metabolized, or fails to penetrate the blood-brain barrier (BBB). Therefore, a thorough understanding of a compound's pharmacokinetic profile is paramount for predicting its therapeutic window, dosing regimen, and potential for drug-drug interactions. The analogs discussed herein serve as illustrative examples of the diverse pharmacokinetic behaviors that can arise from structurally related compounds.

Comparative Pharmacokinetic Profiles

The following sections and tables summarize the available pharmacokinetic data for JNJ-7925476, Brasofensine, and Tesofensine. This compiled data, drawn from various preclinical and clinical studies, allows for a cross-compound comparison of key ADME parameters.

In Vivo Pharmacokinetics: A Tale of Three Analogs

The in vivo pharmacokinetic parameters of these compounds reveal significant differences in their absorption, distribution, and elimination characteristics across different species.

ParameterJNJ-7925476 (Rat)Brasofensine (Rat)Brasofensine (Monkey)Tesofensine (Human)Tesofensine (Mouse)
Administration Route Subcutaneous (s.c.)Intravenous (i.v.), Oral (p.o.)Intravenous (i.v.), Oral (p.o.)Oral (p.o.)Intravenous (i.v.), Oral (p.o.)
Tmax Rapid0.5 - 1 h (p.o.)0.5 - 1 h (p.o.)6 - 8 h-
Terminal Half-life (t½) -~2 h~4 h~9 days (220 h)-
Clearance (CL) -199 ml/min/kg (Total Body)32 ml/min/kg (Total Body)30-40 ml/min (Oral)Nonlinear elimination
Volume of Distribution (Vd) -24 l/kg (Steady-state)46 l/kg (Steady-state)~600 l-
Oral Bioavailability (F%) -7%0.8%>90%-
Brain to Plasma Ratio ~7----

Data compiled from multiple sources[1][2][3][4][5][6]. Note that direct comparisons should be made with caution due to differences in species, administration routes, and study designs.

Key Insights from In Vivo Data:

  • JNJ-7925476 exhibits excellent brain penetration in rats, with brain concentrations being seven-fold higher than in plasma, a highly desirable characteristic for a CNS-active drug.[5]

  • Brasofensine demonstrates rapid oral absorption in rats and monkeys but suffers from very low oral bioavailability, suggesting extensive first-pass metabolism.[1] Its half-life is relatively short in these species.[1]

  • Tesofensine , in stark contrast, has a remarkably long half-life in humans of approximately 9 days and excellent oral bioavailability.[2][3] This suggests a much more stable metabolic profile in humans compared to the preclinical species tested for brasofensine.

Metabolism: A Decisive Factor in Drug Fate

The metabolic stability and pathways of a drug candidate are critical determinants of its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

CompoundPrimary Metabolizing EnzymeMajor MetabolitesKey Metabolic Pathways
Brasofensine Not specified, but extensive first-pass metabolism observedDesmethyl and glucuronide conjugates (M1 and M2)O- and N-demethylation, isomerization, glucuronidation[1]
Tesofensine CYP3A4Desalkyl metabolite (M1 or NS2360)N-dealkylation[2]
JNJ-7925476 ---

Insights into Metabolism:

  • The extensive first-pass metabolism of Brasofensine is a major contributor to its low oral bioavailability.[1]

  • Tesofensine is primarily metabolized by a single cytochrome P450 enzyme, CYP3A4, which could indicate a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[2] Its major metabolite, M1, is also pharmacologically active and has a longer half-life than the parent compound, contributing to the overall duration of action.[2][6]

Experimental Protocols: The Foundation of Reliable Pharmacokinetic Data

To ensure the scientific integrity and reproducibility of pharmacokinetic studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Metabolic Stability in Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in liver microsomes.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System - Quenching Solution start_reaction Initiate Reaction: - Add NADPH to pre-warmed  microsome/compound mix prep_reagents->start_reaction time_points Incubate at 37°C Sample at time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction: - Add cold acetonitrile  with internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assay in liver microsomes.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Prepare the quenching solution (e.g., cold acetonitrile containing an internal standard for LC-MS/MS analysis).

  • Incubation:

    • In a microcentrifuge tube, add the incubation buffer, liver microsomes (e.g., human, rat), and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein (P-gp).

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Experimental Workflow:

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days to form a monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_compound Add test compound to donor compartment (Apical or Basolateral) check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample_receiver Sample from receiver compartment at time points incubate->sample_receiver lcms_analysis Quantify compound concentration by LC-MS/MS sample_receiver->lcms_analysis calc_papp Calculate Papp value lcms_analysis->calc_papp calc_efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) calc_papp->calc_efflux

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto microporous filter membranes in Transwell® inserts.

    • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Prior to the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) chamber (donor) and fresh transport buffer to the basolateral (lower) chamber (receiver).

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the in vivo ADME properties of a compound, including its plasma concentration-time profile, half-life, clearance, and bioavailability.

Objective: To determine the key pharmacokinetic parameters of a test compound in a rodent model (e.g., rat or mouse) following intravenous and oral administration.

Experimental Workflow:

cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dosing Administer compound intravenously (i.v.) to one group blood_collection Collect blood samples at predefined time points iv_dosing->blood_collection po_dosing Administer compound orally (p.o.) to another group po_dosing->blood_collection process_plasma Process blood to obtain plasma blood_collection->process_plasma lcms_quant Quantify drug concentration in plasma by LC-MS/MS process_plasma->lcms_quant pk_analysis Perform pharmacokinetic analysis to determine parameters (t½, CL, Vd, AUC, F%) lcms_quant->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Step-by-Step Protocol:

  • Animal Preparation and Dosing:

    • Acclimate the animals (e.g., male Sprague-Dawley rats) to the housing conditions.

    • Fast the animals overnight before dosing.

    • Divide the animals into two groups: intravenous (IV) and oral (PO) administration.

    • Prepare the dosing formulations. For IV administration, the compound is typically dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent). For PO administration, the compound can be formulated as a solution or suspension.

    • Administer the compound to the respective groups at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at specific time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis.

    • Calculate key pharmacokinetic parameters, including:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Terminal Half-life (t½): The time required for the plasma concentration to decrease by half.

      • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: Integrating Pharmacokinetics into Drug Design

The comparative analysis of JNJ-7925476, Brasofensine, and Tesofensine underscores the profound impact of chemical structure on pharmacokinetic behavior. Key takeaways for drug discovery researchers include:

  • Early ADME Profiling is Crucial: Integrating in vitro assays like metabolic stability and Caco-2 permeability early in the discovery process can help identify and deprioritize compounds with unfavorable pharmacokinetic properties, saving significant time and resources.

  • Structure-Metabolism Relationships are Key: Understanding how structural modifications influence metabolic pathways can guide the design of more stable and bioavailable analogs.

  • Cross-Species Differences Can Be Significant: As evidenced by the differing fates of Brasofensine and Tesofensine, pharmacokinetic parameters can vary substantially between preclinical species and humans. Careful consideration of these differences is essential for predicting human pharmacokinetics.

  • Brain Penetration is a Unique Challenge for CNS Drugs: For compounds targeting the CNS, achieving an optimal brain-to-plasma ratio is a critical design consideration, as demonstrated by the favorable profile of JNJ-7925476.[5]

By employing the robust experimental methodologies outlined in this guide and maintaining a keen focus on the interplay between chemical structure and ADME properties, researchers can enhance the probability of success in the challenging but rewarding endeavor of developing novel CNS therapeutics.

References

  • Zhu, M., Whigan, D. B., Chang, S. Y., & Dockens, R. C. (2008). Disposition and metabolism of [14C]brasofensine in rats, monkeys, and humans. Drug Metabolism and Disposition, 36(1), 24–35. [Link]

  • Wikipedia contributors. (2023, December 1). Tesofensine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Tfelt-Hansen, P., & Lütjohann, D. (2006). Population pharmacokinetic modelling of NS2330 (tesofensine) and its major metabolite in patients with Alzheimer's disease. British Journal of Clinical Pharmacology, 61(4), 425–435. [Link]

  • Brasofensine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Frackiewicz, E. J., Jhee, S. S., Shiovitz, T. M., Webster, J., Topham, C., Dockens, R. C., Whigan, D., Salazar, D. E., & Cutler, N. R. (2002). Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa. The Annals of Pharmacotherapy, 36(2), 225–230. [Link]

  • Reitz, A. B., Li, W., Codd, E. E., Davis, C. B., Jordan, A. D., Maryanoff, B. E., & Tuman, R. W. (2008). In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor. Neuropharmacology, 54(8), 1239–1247. [Link]

  • Nielsen, E. B., & Andersen, P. H. (2008). Contribution of the active metabolite M1 to the pharmacological activity of tesofensine in vivo: a pharmacokinetic-pharmacodynamic modelling approach. British Journal of Pharmacology, 153(1), 164–174. [Link]

Sources

Benchmarking the Safety Profile of (3-Phenylphenyl)methanamine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of any novel chemical entity into a research pipeline necessitates a rigorous evaluation of its safety profile. (3-Phenylphenyl)methanamine hydrochloride, a compound with potential applications in synthetic chemistry and early-stage drug discovery, currently lacks a comprehensive public toxicological dataset. This guide provides a framework for establishing a safety benchmark for such a compound.

This document is not a definitive safety assessment but rather a comparative guide to the methodologies required to generate one. We will use this compound as a case study to illustrate a tiered approach to safety evaluation, from computational predictions to foundational in vitro assays. By comparing these methodologies and their expected data outputs with those of structurally related compounds, we provide a blueprint for the logical, evidence-based safety profiling of new chemical entities.

A Tiered Approach to Safety Assessment

For a novel compound with limited to no existing toxicological data, a tiered assessment strategy is paramount. This approach, which aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), begins with computational methods before moving to targeted in vitro experiments.

dot graph TD { A[Start: Novel Compound - this compound] --> B{Tier 1: In Silico Assessment}; B --> C{QSAR & Structural Alert Analysis}; C --> D{Toxicity Endpoint Prediction}; D --> E{Tier 2: In Vitro Cytotoxicity}; E --> F[MTT Assay for Cell Viability]; F --> G{Data Analysis: IC50 Determination}; G --> H{Tier 3: In Vitro Genotoxicity}; H --> I[Ames Test for Mutagenicity]; I --> J[In Vitro Micronucleus Assay for Clastogenicity]; J --> K{Data Interpretation & Risk Assessment}; K --> L[End: Preliminary Safety Profile];

} caption: Tiered workflow for safety profiling a novel chemical.

Part 1: In Silico Toxicological Assessment

Before any resource-intensive laboratory work is undertaken, a thorough in silico (computational) analysis is essential. This first tier of assessment utilizes Quantitative Structure-Activity Relationship (QSAR) models and expert systems to predict potential toxicities based on the chemical structure of this compound.

These predictive models are trained on large datasets of known chemical structures and their corresponding toxicological data. By identifying toxicophores (substructures known to be associated with toxicity), these tools can flag potential liabilities early in the development process.[1][2][3]

Key In Silico Endpoints for Prediction:

  • Mutagenicity: The potential to cause genetic mutations.

  • Carcinogenicity: The potential to cause cancer.

  • Hepatotoxicity: The potential to cause liver damage.

  • Cardiotoxicity: The potential to cause heart damage.

  • Skin Sensitization: The potential to cause an allergic skin reaction.

Methodology and Rationale:

A recommended approach, in line with regulatory guidelines like ICH M7, is to use two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[4][5]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts derived from published literature and proprietary data.[6][7][8][9][10] They provide predictions along with the reasoning behind them, which is invaluable for understanding potential mechanisms of toxicity.

  • Statistical-Based Systems (e.g., Sarah Nexus): These models use machine learning algorithms to correlate statistical patterns in the data with toxicological outcomes.[8]

Hypothetical In Silico Analysis of this compound:

Given its structure, an in silico analysis might flag the following based on its biphenyl and benzylamine moieties:

  • Biphenyl: Certain congeners of biphenyl are known to exhibit toxicity, and their mechanism of action is an area of active research.[11][12][13] A QSAR model would assess the specific substitution pattern of this compound for similarities to known toxic biphenyls.

  • Benzylamine: While benzylamine itself has modest oral toxicity, it can cause skin and eye irritation.[14][15][16][17] The model would evaluate the potential for the overall molecule to act as an irritant or sensitizer.

The results of this in silico assessment would guide the subsequent experimental testing strategy. A positive finding for mutagenicity, for instance, would make the Ames test a high-priority experiment.

Part 2: In Vitro Experimental Benchmarking

Following the in silico analysis, a foundational set of in vitro experiments is necessary to provide empirical data on the compound's biological activity. The two most critical starting points are the assessment of cytotoxicity and genotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21] This assay is a workhorse of early-stage toxicology, providing a quantitative measure of a compound's potency in killing cells.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; A [label="Seed cells in 96-well plate"]; B [label="Treat with varying concentrations of\nthis compound"]; C [label="Incubate for 24-72 hours"]; D [label="Add MTT reagent"]; E [label="Incubate for 2-4 hours"]; F [label="Solubilize formazan crystals"]; G [label="Measure absorbance at 570 nm"]; H [label="Calculate IC50 value"];

} caption: Workflow of the MTT cytotoxicity assay.

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Comparative Data Table (Hypothetical):

CompoundCell LineIC50 (µM)
This compound HepG2 To be determined
BenzylamineHepG2>1000
BiphenylHepG2~500[22]
Doxorubicin (Positive Control)HepG2~1.5

This table illustrates how the experimentally determined IC50 value for this compound would be compared against structurally related compounds and a known cytotoxic agent.

Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[23] A standard in vitro genotoxicity battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[24][25][26][27] It uses several strains of Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The test evaluates a chemical's ability to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies.

Principle of the Ames Test:

An increase in the number of revertant colonies in the presence of the test compound compared to a negative control indicates its mutagenic potential. The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

The in vitro micronucleus assay is used to detect chromosomal damage.[28][29][30][31][32] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells after exposure to a test compound indicates that it may be a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).

Principle of the In Vitro Micronucleus Assay:

Cultured mammalian cells are treated with the test compound, and after an appropriate incubation period, the cells are harvested and stained. The frequency of micronucleated cells is then scored, typically in binucleated cells that have been blocked from completing cytokinesis, ensuring that only cells that have undergone division are analyzed.

Comparative Data Table (Hypothetical):

CompoundAmes Test (with/without S9)In Vitro Micronucleus Assay
This compound To be determined To be determined
BenzylamineNegativeNegative
2-Aminobiphenyl (Positive Control)PositivePositive

This table illustrates how the genotoxicity data for this compound would be compared to a non-genotoxic structural analog and a known genotoxin.

Conclusion and Future Directions

This guide outlines a foundational, tiered strategy for benchmarking the safety profile of a novel chemical entity, using this compound as a representative example. The initial in silico assessment provides a rapid, cost-effective way to identify potential toxicological liabilities and guide subsequent experimental work. The in vitro cytotoxicity and genotoxicity assays described herein represent the minimum standard for an initial experimental safety assessment.

The data generated from these studies, when compared to that of structurally related compounds and known toxins, will allow for a preliminary risk assessment. A negative result in all assays would provide a degree of confidence to proceed with further development, while a positive result would necessitate a more in-depth investigation into the mechanism of toxicity and potentially the redesign of the molecule to mitigate the identified risks. Ultimately, this structured, comparative approach ensures that the development of novel chemical entities is guided by a robust and evolving understanding of their safety profile.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).
  • Derek Nexus Toxicology Software. Optibrium.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Derek Nexus for toxicity prediction – Wh
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene.
  • ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023).
  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals.
  • Mammalian Cell In Vitro Micronucleus Assay.
  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (2022). PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). ICH.
  • DEREK Nexus® toxicology modeling. Inotiv.
  • ICH M7 Mutagenic Impurities Guidelines. Tox by Design.
  • MTT assay protocol. Abcam.
  • 10 Frequently Asked Questions About Derek Nexus, Answered. (2024). Lhasa Limited.
  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). (2004).
  • QSAR Model for Predicting Pesticide Aquatic Toxicity. (2007).
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hep
  • The predictivity of QSARs for toxicity: Recommendations for improving model performance. (2024).
  • QSAR modeling for predicting reproductive toxicity of chemicals in rats for regul
  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinform
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2022). RSC Publishing.
  • Protocol for in vitro genotoxicity assessment of nitro compounds. Benchchem.
  • In Silico Toxicity Prediction: Transforming Drug Safety with AI and Comput
  • In silico toxicology: computational methods for the prediction of chemical toxicity. (2018). PMC.
  • In silico Toxicology - A Tool for Early Safety Evalu
  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec.
  • The Ames Test. Lawrence University.
  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (2015). PMC - NIH.
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.
  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2015). PMC.
  • Biphenyl (CICADS). INCHEM.
  • Ab initio chemical safety assessment: A workflow based on exposure considerations and non-animal methods. (2018).
  • An In-Depth Technical Guide to the Health and Safety of Biphenyl-4-yl-p-tolyl-methanone. Benchchem.
  • Comprehensive Analysis of Benzylamine: Properties, Applic
  • RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security. (2010). NCBI - NIH.
  • Benzylamine. Wikipedia.
  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno.
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2025).
  • Planning a Safe Experiment. Princeton University.
  • Benzylamine. Santa Cruz Biotechnology.
  • Benzylamine. (2022). Apollo Scientific.
  • Performing Hazard Analyses and Setting Triggers for Reevaluation in Lab-Scale Chemical Reactions. (2023).

Sources

Safety Operating Guide

(3-Phenylphenyl)methanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Proper Disposal of (3-Phenylphenyl)methanamine hydrochloride

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

This compound is a compound of interest within modern drug discovery and development, valued for its potential as a building block in synthesizing novel therapeutic agents. As researchers, our focus is often on the forward synthesis—the creation of new molecules. However, the lifecycle of any chemical reagent extends beyond its use on the bench. Responsible management of resulting waste streams is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causal reasoning behind each procedural step, grounding our recommendations in established regulatory frameworks and best practices. Our objective is to empower you, our fellow scientists, to manage this chemical waste with confidence, ensuring the safety of your team and the broader environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazard profile from analogous amine hydrochloride compounds. These compounds are typically solids that can cause irritation and may be harmful if ingested or inhaled.

The primary risks associated with this class of compounds stem from their potential to cause irritation to the skin, eyes, and respiratory tract.[1][2] The hydrochloride salt form generally implies good water solubility, which could affect its environmental mobility if not disposed of correctly.[2] Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent environmental release.

Hazard ClassificationDescriptionRecommended Precaution
Skin Irritation Expected to cause skin irritation upon direct contact.Wear nitrile rubber gloves and a lab coat.
Eye Irritation Can cause serious eye irritation or damage.Use safety glasses with side shields or goggles.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.Handle in a well-ventilated area or a chemical fume hood.
Acute Oral Toxicity May be harmful if swallowed.Do not eat, drink, or smoke when handling this product.[2]

Regulatory Framework: The Legal Basis for Safe Disposal

In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these materials, including training and the availability of information through the Hazard Communication Standard.[5][6]

This guide is designed to align with these regulations, ensuring that the described procedures meet federal and state-level requirements for hazardous waste management.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps from the point of generation to the final handoff for disposal.

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous. Given the inferred hazards, this compound waste should be managed as hazardous waste . It should never be disposed of down the drain or in regular trash.[7][8] Drain disposal of such chemicals is prohibited as they can pass through wastewater treatment facilities and harm the environment.[8]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat.

Step 3: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix: Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or bases. Store acids and bases separately.[7]

  • Container Choice: Collect the waste in a designated, compatible container. The original container is often a good choice, provided it is in good condition.[7] If using a different container, ensure it is made of a material that will not react with the chemical (e.g., a high-density polyethylene - HDPE bottle for solids). The container must have a securely fitting cap.[7]

Step 4: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste" .[9][10]

  • The full chemical name: "this compound" . Do not use abbreviations.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").[9]

  • The date when waste was first added to the container (the "accumulation start date") if it is in a Central Accumulation Area (CAA). This is not required for Satellite Accumulation Areas (SAA).[9]

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in an SAA.[7][9][10]

  • Location: The SAA must be under the control of laboratory personnel.[11]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11][12]

  • Container Management: The waste container must be kept securely closed at all times, except when adding waste.[7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 6: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS or EHSO) office or a licensed professional waste disposal service.[1][12]

  • Contact EHS: Follow your institution's specific procedures for requesting a waste pickup.

  • Manifesting: The waste will be tracked from its point of generation to its final disposal facility using a hazardous waste manifest system to ensure a proper "cradle-to-grave" lifecycle.[4]

  • Final Disposal Method: The ultimate disposal will likely be through high-temperature incineration at a permitted facility.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Waste Generated: (3-Phenylphenyl)methanamine hydrochloride ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill char Step 1: Characterize Waste (Presume Hazardous) container Step 3 & 4: Select & Label Compatible Container 'Hazardous Waste' char->container ppe->char ppe->spill saa Step 5: Accumulate in SAA (Closed, Secondary Containment) container->saa saa->spill ehs Step 6: Contact EHS for Pickup & Final Disposal saa->ehs Container Full or Per Lab Policy spill_proc Follow Emergency Spill Procedures spill->spill_proc end Safe & Compliant Disposal ehs->end spill_proc->saa After Cleanup

Caption: Workflow for the compliant disposal of this compound.

Emergency Procedures: Small Spill Response

In the event of a small spill within a chemical fume hood or on a benchtop:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Ensure the fume hood is operating correctly. If the spill is outside a hood, evacuate the immediate area if necessary.

  • Don PPE: If not already wearing it, don your full PPE (lab coat, goggles, double-glove with nitrile gloves).

  • Contain and Absorb: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill-contaminated materials and manage it as hazardous waste according to the protocol above.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • All American Containers. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • American Society for Clinical Pathology. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026 - Hazardous Waste. [Link]

  • Indiana Department of Environmental Management. (n.d.). Managing Waste: Hazardous Waste. [Link]

  • King County. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Alabama Department of Environmental Management. (n.d.). Rule 335-14-2-.04 Lists Of Hazardous Wastes. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Phenylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of (3-Phenylphenyl)methanamine hydrochloride by researchers, scientists, and drug development professionals. The focus is on procedural, step-by-step guidance to ensure the highest level of safety and operational integrity.

This compound is a chemical compound requiring careful handling due to its potential health hazards. The primary risks associated with this compound, as identified in safety data sheets, include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is not merely a regulatory requirement but a foundational pillar of safe and reproducible scientific research.

Hazard Assessment: The Rationale Behind a Multi-Layered Defense

Understanding the specific hazards of this compound dictates the selection and use of appropriate PPE. The compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1] Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [1] Contact with the eyes can cause significant discomfort and potential damage.

  • H335: May cause respiratory irritation. [1] As a solid, the primary inhalation risk comes from airborne dust, which can irritate the respiratory tract.

The causality is clear: the physical and chemical properties of this compound necessitate a barrier between the researcher and the material to prevent contact with skin, eyes, and the respiratory system. Each piece of PPE is chosen to mitigate these specific risks.

Core PPE Requirements: Your First Line of Defense

An integrated suite of PPE is mandatory for handling this compound. The level of protection may be scaled based on the quantity of material and the specific procedure being performed.

Eye and Face Protection: Shielding Against Irritation

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side-shields conforming to government standards such as EN166 (EU) or OSHA 29 CFR 1910.133 (US) are required for all operations.[2]

  • Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., during bulk transfers or vigorous mixing), a face shield should be worn in addition to safety glasses or goggles.[1]

Hand Protection: Preventing Dermal Contact

To prevent skin irritation, chemical-resistant gloves are essential.

  • Glove Type: Nitrile rubber gloves are a common and effective choice. However, always consult the glove manufacturer's compatibility data for the specific chemical and breakthrough time.

  • Protocol: Gloves must be inspected for any signs of degradation or puncture before each use.[3] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[3] Contaminated gloves must be disposed of as chemical waste in accordance with applicable laws.[1][3] After removal, hands should be washed and dried thoroughly.[1]

Body Protection: Minimizing Skin Exposure

Protective clothing prevents accidental contact with the skin.

  • Standard Operations: A standard, clean laboratory coat should be worn and kept fully fastened.

  • High-Risk Operations: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls should be used.[4] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of properly.[2][5]

Respiratory Protection: Guarding the Airways

Respiratory protection is critical when engineering controls cannot guarantee that airborne dust concentrations are kept at a safe level.

  • Trigger Conditions: A NIOSH/MSHA-approved air-purifying respirator is necessary when working outside of a certified chemical fume hood, when handling large quantities of the powder, or if dust generation is unavoidable.[1][2]

  • Best Practice: All weighing and handling of the solid form of this compound should be performed within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

Operational Safety: A Step-by-Step Protocol for Weighing and Solution Preparation

This section provides a self-validating workflow that integrates PPE use into a common laboratory procedure.

PPE Selection Summary for Common Tasks
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in fume hood)
Storage & Transport Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing Solid Safety GlassesNitrile GlovesLab CoatNIOSH-approved respirator
Dissolving/Mixing Safety Goggles/Face ShieldNitrile GlovesLab CoatNIOSH-approved respirator
Waste Disposal Safety GogglesNitrile GlovesLab CoatNot typically required
Protocol: Weighing and Preparing a Solution
  • Preparation:

    • Confirm the chemical fume hood is operational and certified.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood.

    • Inspect all PPE for integrity (no cracks in glasses, no holes in gloves).

  • Donning PPE (Sequence is Critical):

    • First, don the laboratory coat.

    • Next, put on safety glasses or goggles.

    • If required, fit your respirator.

    • Finally, don your chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Chemical Handling:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance. Avoid any actions that could create dust.

    • Once weighed, gently transfer the solid to the vessel containing the solvent.

    • Close the primary container tightly.

  • Decontamination and Doffing PPE:

    • Clean any contaminated surfaces and equipment within the fume hood.

    • To doff PPE, first remove gloves using the proper technique.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove eye and face protection.

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water.

Emergency Response and Disposal

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately and seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]

Disposal of Contaminated PPE
  • Used gloves, disposable aprons, and other contaminated items must be considered hazardous waste.

  • Place these items in a suitable, closed, and clearly labeled container for disposal.[1]

  • Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Visual Guide: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_task Task & Environment Evaluation cluster_ppe PPE Configuration cluster_final Final Action Start Start: Handling (3-Phenylphenyl)methanamine HCl BasePPE Baseline PPE: - Safety Glasses (side-shields) - Nitrile Gloves - Lab Coat Start->BasePPE Always Required CheckDust Will dust be generated? CheckHood Working in a certified chemical fume hood? CheckDust->CheckHood No AddFaceShield Consider: Face Shield in addition to glasses/goggles CheckDust->AddFaceShield Yes AddRespirator Add: NIOSH-Approved Respirator CheckHood->AddRespirator No Proceed Proceed with Caution CheckHood->Proceed Yes BasePPE->CheckDust AddRespirator->Proceed AddFaceShield->CheckHood

Caption: PPE selection flowchart for this compound.

References

  • SAFETY D
  • Safety D
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - (3-PHENYL-5-ISOXAZOLYL)METHANAMINE. (2025). ChemicalBook.
  • SAFETY D
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Methylamine hydrochloride - Safety D
  • MATERIAL SAFETY D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.